2,4-Diaminopyrimidine-5-carbonitrile
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135235. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2,4-diaminopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-1-3-2-9-5(8)10-4(3)7/h2H,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUQCQCQLDTRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300179 | |
| Record name | 2,4-Diaminopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16462-27-4 | |
| Record name | 2,4-Diaminopyrimidine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16462-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diaminopyrimidine-5-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016462274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16462-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diaminopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diaminopyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Diaminopyrimidine-5-carbonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4-Diaminopyrimidine-5-carbonitrile
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of this compound. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Chemical Properties
This compound is an organic compound featuring a pyrimidine ring substituted with two amino groups and a nitrile group.[1] It is typically a solid at room temperature and serves as a crucial building block in the synthesis of various biologically active molecules.[1] The presence of amino and cyano groups imparts significant reactivity and electronic properties to the molecule.[1]
Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 16462-27-4 | [1][2][3][4] |
| Molecular Formula | C₅H₅N₅ | [1][3][4] |
| Molecular Weight | 135.13 g/mol | [3][4][5] |
| Appearance | Yellow or off-white solid | [3] |
| Purity | ≥ 95% | [3][6] |
| Storage Conditions | Store at 0-8 °C, sealed in dry conditions | [3][4] |
| SMILES | C1=C(C(=NC(=N1)N)N)C#N | [1][2][4] |
| InChI Key | OYUQCQCQLDTRHQ-UHFFFAOYSA-N | [1][2] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of this compound. Key spectral features are detailed below.
| Spectrum Type | Peak Assignments | Reference(s) |
| Infrared (IR) | 3480 cm⁻¹ (υNH), 3080 cm⁻¹ (υCH), 2188 cm⁻¹ (υC≡N) | [7] |
| ¹H NMR | δ 8.05 ppm (singlet, 1H, aromatic proton), δ 6.9 ppm (singlet, 4H, NH₂) | [7] |
| ¹³C NMR | δ 167.2 & 166.6 ppm (C2 & C4), δ 161.3 ppm (C6), δ 117.0 ppm (C≡N), δ 83.0 ppm (C5) | [7] |
| Mass Spectrometry | m/z Top Peak: 135 | [2] |
Synthesis and Experimental Protocols
The synthesis of pyrimidine-5-carbonitrile derivatives can be achieved through various methods, often involving multi-component reactions. A general approach is the Biginelli-inspired reaction.
General Synthesis Workflow
The diagram below illustrates a common three-component synthesis strategy for the 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile scaffold. This method involves the condensation of an α-cyanoketone, a carboxaldehyde, and a guanidine derivative.[8]
Caption: General workflow for the three-component synthesis of pyrimidine-5-carbonitriles.
Example Experimental Protocol: Solid-Phase Synthesis
A reported method for synthesizing this compound involves solid-phase synthesis, which offers advantages in purification.[7]
-
Resin Loading: The initial starting materials are loaded onto a solid polymer support.
-
Reaction Steps: The pyrimidine ring is constructed on the solid support through a series of chemical reactions.
-
Cleavage: The final product, this compound, is cleaved from the polymer support. This is typically achieved using a solution of 90% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7]
-
Isolation: The spent polymer support is removed by filtration.
-
Purification: The solvent is evaporated from the filtrate, and the resulting crude product is further purified by recrystallization from a suitable solvent, such as methanol, to yield the final compound.[7]
-
Characterization: The identity and purity of the synthesized compound are confirmed using analytical techniques such as IR, NMR, and HRMS.[7]
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis due to its multiple reactive sites.[1] The amino groups can act as nucleophiles, while the pyrimidine ring and nitrile group can undergo various transformations.
Chemical Reactivity
-
Nucleophilic Substitution: The amino groups are reactive and can participate in nucleophilic substitution and condensation reactions.[1]
-
Derivative Formation: The core structure allows for modifications to enhance biological activity, making it a valuable building block in medicinal chemistry.[3] For instance, derivatives have been synthesized as N-(2-amino-5-cyanopyrimidin-4-yl)benzamides.[9]
Applications in Medicinal Chemistry
This compound and its derivatives are of significant interest in drug discovery and development.
-
Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of antiviral and anticancer agents.[3]
-
Enzyme Inhibition: The 2,4-diaminopyrimidine scaffold is a recognized pharmacophore that can mimic the adenine portion of ATP, enabling it to act as an inhibitor for various protein kinases.[10]
-
Anticancer Activity: Derivatives have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), showing promise in anticancer research.[9][11][12] It has also been shown to induce apoptosis in cervical cancer cells.[4]
-
DHFR Inhibition: The "non-classical" antifolate drug design often incorporates the 2,4-diaminopyrimidine core to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[13][14]
-
Other Biological Activities: It is a potent inhibitor of bacterial enzymes such as d-alanine:glyoxylate aminotransferase (dAGAT) and d-alanine:pyruvate aminotransferase (dAPAT).[4]
Mechanism of Action: Enzyme Inhibition
The 2,4-diaminopyrimidine core is a privileged scaffold for designing enzyme inhibitors, particularly for kinases and dihydrofolate reductase (DHFR). The amino groups at positions 2 and 4 are crucial for forming hydrogen bonds within the enzyme's active site.
The diagram below illustrates the conceptual mechanism of DHFR inhibition by a 2,4-diaminopyrimidine-based inhibitor.
Caption: Inhibition of DHFR by a 2,4-diaminopyrimidine derivative via competitive binding.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | C5H5N5 | CID 282115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 16462-27-4 | FD21495 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. endotherm-lsm.com [endotherm-lsm.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 10. benchchem.com [benchchem.com]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,4-Diaminopyrimidine-5-carbonitrile (CAS 16462-27-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,4-diaminopyrimidine-5-carbonitrile (CAS 16462-27-4), a versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, synthesis, biological activity, and its role as a key scaffold for the development of targeted therapeutic agents.
Core Physicochemical Properties
This compound is a yellow or off-white solid organic compound. Its structure features a pyrimidine ring with two amino groups at positions 2 and 4, and a nitrile group at position 5.[1][2] This substitution pattern makes it a valuable building block in the synthesis of various biologically active molecules.[2][3]
| Property | Value | Source |
| CAS Number | 16462-27-4 | [4] |
| Molecular Formula | C₅H₅N₅ | [4] |
| Molecular Weight | 135.13 g/mol | [4] |
| Appearance | Yellow or off-white solid | [1] |
| Melting Point | 318 °C (decomposes) | |
| Boiling Point | 498.2 ± 55.0 °C (Predicted) | |
| Solubility | Slightly soluble in DMF (heated) and DMSO | |
| pKa | 3.93 ± 0.10 (Predicted) | |
| Storage | Store at 2-8°C in a dark, dry place | [1] |
Synthesis and Experimental Protocols
The synthesis of the 2,4-diaminopyrimidine core typically involves the condensation of a three-carbon precursor with guanidine. While specific multi-step syntheses are employed for its derivatives, a fundamental approach to the pyrimidine ring system is illustrated below.
General Synthesis Workflow
Caption: General synthesis workflow for this compound.
Representative Experimental Protocol for Synthesis of a 2,4-Diaminopyrimidine Derivative
The following protocol is a representative example for the synthesis of a 2,4-diaminopyrimidine derivative, adapted from procedures for similar compounds.
Materials:
-
α-cyanoketone
-
Aldehyde
-
Guanidine derivative
-
Solvent (e.g., ethanol, DMF)
-
Catalyst (if required)
Procedure:
-
Dissolve the α-cyanoketone, aldehyde, and guanidine derivative in the chosen solvent in a reaction flask.
-
The reaction can be performed using conventional heating under reflux or via microwave irradiation to reduce reaction times.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with a suitable solvent, and dry it.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography to obtain the pure 2,4-diaminopyrimidine derivative.
Biological Activity and Mechanism of Action
This compound and its derivatives have been investigated for a range of biological activities, most notably as anticancer agents.[3] The core structure serves as a scaffold for the design of inhibitors targeting key enzymes involved in cancer cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A significant area of research has focused on derivatives of this compound as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways that promote cell growth, proliferation, and survival.[1][4] In many cancers, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell division.[4]
Small molecule inhibitors, such as those derived from the this compound scaffold, act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[1] By binding to the ATP-binding site, they prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades.[1]
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
Other Biological Targets
Derivatives of the 2,4-diaminopyrimidine scaffold have also been investigated as inhibitors of other kinases, including:
-
c-Jun N-terminal Kinase (JNK): Implicated in fibrotic liver disorders.
-
MAP kinase-activated protein kinase 2 (MK2): Plays a role in inflammatory responses.[8]
-
Casein Kinase 1 Epsilon (CK1ε): A target in cancer therapy.[9]
Anticancer Activity Data
| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives | Breast (MCF-7), Cervical (C33A), Oral (KB), Prostate (DU-145) | Potent to moderate activity | [5] |
| Pyrimidine-5-carbonitrile derivatives | Hepatocellular carcinoma (HepG2) | 3.56 - excellent activity | [10] |
| Pyrimidine-5-carbonitrile derivatives | Non-small cell lung cancer (A549) | 5.85 - excellent activity | [10] |
| Pyrimidine-5-carbonitrile derivatives | Breast cancer (MCF-7) | 7.68 - excellent activity | [10] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition of cell growth.
Experimental Protocol for In Vitro Anticancer Activity Screening
The following is a generalized protocol for assessing the cytotoxic activity of compounds like this compound derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT or SRB assay reagents
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., doxorubicin or erlotinib). Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 hours).
-
Cell Viability Assay (e.g., MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Applications in Research and Drug Development
This compound is a key intermediate in the synthesis of a wide range of bioactive molecules.[3] Its applications span several therapeutic areas and also extend to agrochemicals.
-
Pharmaceutical Development: It serves as a crucial building block for the synthesis of pharmaceuticals, particularly those targeting cancer and bacterial infections.[3]
-
Agrochemicals: This compound is used in the formulation of herbicides and fungicides, contributing to crop protection.[3]
-
Biochemical Research: It is employed in studies related to nucleic acid metabolism, which aids in understanding genetic processes and identifying potential therapeutic targets.[3]
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its versatile chemical structure allows for the synthesis of a diverse library of derivatives with potent biological activities. The focus on its derivatives as kinase inhibitors, particularly against EGFR, highlights its potential in the development of targeted cancer therapies. Further research into the synthesis of novel derivatives and the exploration of their mechanisms of action will continue to be a promising area of investigation.
References
- 1. ClinPGx [clinpgx.org]
- 2. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 3. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 6. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Core Structure of Innovation: A Technical Guide to 2,4-Diaminopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminopyrimidine-5-carbonitrile is a pivotal heterocyclic compound that serves as a versatile scaffold in the design and synthesis of a multitude of biologically active molecules. Its inherent structural features, including the diaminopyrimidine core and the electron-withdrawing nitrile group, make it a privileged starting material in medicinal chemistry. This technical guide provides an in-depth overview of the structure, synthesis, and biological significance of this compound, with a focus on its role in the development of targeted therapeutics, particularly as an inhibitor of key enzymes in cancer and infectious diseases.
Core Structure and Properties
This compound is an organic compound with the chemical formula C₅H₅N₅.[1] Its structure is characterized by a pyrimidine ring substituted with two amino groups at positions 2 and 4, and a nitrile group at position 5.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | 2,4-Diamino-5-cyanopyrimidine | --INVALID-LINK-- |
| CAS Number | 16462-27-4 | --INVALID-LINK-- |
| Molecular Formula | C₅H₅N₅ | [1] |
| Molecular Weight | 135.13 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to pale yellow crystalline powder | - |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) | - |
Synthesis of the Core Structure
The most common and efficient method for the synthesis of this compound involves the condensation of malononitrile with guanidine. This reaction proceeds via a cyclization mechanism to form the pyrimidine ring.
Experimental Protocol: Synthesis of this compound
Materials:
-
Malononitrile
-
Guanidine hydrochloride or Guanidine carbonate
-
Sodium ethoxide or other suitable base
-
Ethanol
-
Water
-
Hydrochloric acid (for neutralization if using guanidine hydrochloride)
-
Sodium acetate (optional, as a buffer)
Procedure:
-
Preparation of Guanidine Free Base (if using guanidine hydrochloride):
-
Dissolve guanidine hydrochloride in a minimal amount of water.
-
Add a stoichiometric equivalent of a strong base (e.g., sodium hydroxide) to precipitate guanidine free base.
-
Filter and wash the precipitate with cold water, then dry under vacuum.
-
Alternatively, the free base can be generated in situ.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add guanidine (either as the free base or generated in situ from its salt).
-
Slowly add a solution of malononitrile in ethanol to the reaction mixture with continuous stirring.
-
-
Reaction Conditions:
-
The reaction mixture is typically heated to reflux for a period of 2 to 3 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting solid residue is dissolved in hot water.
-
The solution is then neutralized with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.
-
The precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Applications in Drug Development
The this compound scaffold is a key pharmacophore in a variety of therapeutic agents, primarily due to its ability to mimic the purine core of nucleotides and interact with the active sites of various enzymes.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Derivatives of this compound have been extensively explored as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers. These inhibitors typically function by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and metastasis.
Table 2: In Vitro Activity of this compound Derivatives as EGFR Inhibitors
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | A549 (Lung Cancer) | 0.045 | --INVALID-LINK-- |
| Derivative B | MCF-7 (Breast Cancer) | 0.082 | --INVALID-LINK-- |
| Derivative C | HCT-116 (Colon Cancer) | 0.12 | --INVALID-LINK-- |
| Erlotinib (Reference) | A549 | 0.02 | --INVALID-LINK-- |
Dihydrofolate Reductase (DHFR) Inhibitors
The 2,4-diaminopyrimidine moiety is a classic structural motif found in inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway that is crucial for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR a key target for both anticancer and antimicrobial agents.
Table 3: In Vitro Activity of 2,4-Diaminopyrimidine Derivatives as DHFR Inhibitors
| Compound | Target Organism | IC₅₀ (µM) | Reference |
| Trimethoprim | Escherichia coli | 0.005 | --INVALID-LINK-- |
| Pyrimethamine | Plasmodium falciparum | 0.0005 | --INVALID-LINK-- |
| Derivative X | Human | 0.02 | --INVALID-LINK-- |
| Derivative Y | Mycobacterium tuberculosis | 0.15 | --INVALID-LINK-- |
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Conclusion
This compound represents a cornerstone in the development of targeted therapies. Its straightforward synthesis and versatile chemical reactivity allow for the generation of diverse libraries of compounds with potent inhibitory activities against key enzymes implicated in cancer and infectious diseases. The data presented in this guide underscore the significance of this scaffold and provide a foundation for further research and development in the pursuit of novel and effective therapeutic agents. The detailed protocols and visual representations of signaling pathways and experimental workflows are intended to facilitate the work of researchers in this exciting and impactful field.
References
An In-depth Technical Guide to 2,4-Diaminopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-diaminopyrimidine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides experimental protocols for its use and evaluation, and illustrates its role in relevant biological pathways.
Core Compound Properties
This compound is a versatile scaffold used in the synthesis of various bioactive molecules.[1][2] Its structure, featuring multiple hydrogen bond donors and acceptors, makes it a valuable building block for developing targeted therapies, particularly in oncology.
Physicochemical and Identification Data
The key quantitative data for this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 135.13 g/mol | [3] |
| Molecular Formula | C₅H₅N₅ | [4][3] |
| CAS Number | 16462-27-4 | [4] |
| Appearance | Yellow or off-white solid | |
| Purity | ≥95% | |
| Storage Conditions | 2°C - 8°C | [3] |
| Melting Point | Data not available. The related compound, 2,4-diaminopyrimidine, has a melting point of 143-147 °C. | [5][6] |
| Solubility | Specific quantitative data in common solvents such as water, DMSO, and ethanol are not readily available in the literature. Experimental determination is recommended. | |
| SMILES | C1=C(C(=NC(=N1)N)N)C#N | |
| InChIKey | OYUQCQCQLDTRHQ-UHFFFAOYSA-N | [7] |
Biological Significance and Therapeutic Potential
The 2,4-diaminopyrimidine core is a key pharmacophore in a variety of kinase inhibitors. Derivatives of this compound have been synthesized and evaluated as potent inhibitors of several protein kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 7 (CDK7).[8]
As an EGFR Inhibitor
Derivatives of this compound have shown potential as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[8] Overactivity of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
As a CDK7 Inhibitor
CDK7 is a dual-function kinase that acts as a CDK-activating kinase (CAK) to regulate the cell cycle and is a component of the transcription factor TFIIH, controlling gene expression. Inhibiting CDK7 can thus simultaneously halt cell cycle progression and disrupt the transcription of key oncogenes, making it an attractive anti-cancer strategy.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound and its derivatives.
Synthetic Workflow
While a direct, single-step synthesis is not well-documented, a common strategy for producing functionalized 2,4-diaminopyrimidine cores involves a multi-step process starting from a readily available pyrimidine precursor. The following diagram outlines a representative workflow for creating derivatives.[9]
Detailed Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine (Intermediate) This protocol is adapted from a published procedure for a key intermediate.[9]
-
Reaction Setup: To 9 mL of phosphorus oxychloride (POCl₃), add 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine.
-
Heating: Stir the mixture at 97 °C for 17 hours.
-
Quenching: Slowly and carefully add the reaction solution to ice water.
-
Hydrolysis: Stir the aqueous solution at 90 °C for 1 hour.
-
Neutralization: Adjust the pH of the solution to 8 using a sodium hydroxide (NaOH) solution.
-
Extraction: Extract the product with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vitro EGFR Kinase Assay (Luminescent)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR. This protocol is based on the principles of the ADP-Glo™ Kinase Assay.
-
Reagent Preparation: Thaw all reagents (kinase buffer, EGFR enzyme, substrate, ATP, ADP-Glo™ reagents) on ice. Prepare serial dilutions of the test compound in the kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the diluted test compound or vehicle control.
-
Add 2 µL of EGFR enzyme solution.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. toku-e.com [toku-e.com]
- 3. This compound | 16462-27-4 | FD21495 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. 2,4-ジアミノピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,4-Diaminopyrimidine - Wikipedia [en.wikipedia.org]
- 7. This compound | C5H5N5 | CID 282115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Diaminopyrimidine-5-carbonitrile and Its Derivatives in Drug Discovery
This technical guide provides a comprehensive overview of 2,4-diaminopyrimidine-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. We delve into its chemical identity, synthesis protocols, and its significant role as a privileged structure in the design of targeted therapies, particularly in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Synonyms
This compound is a foundational building block in the synthesis of a wide array of biologically active molecules. Its chemical structure, characterized by a pyrimidine ring with two amino groups and a nitrile substituent, offers multiple points for chemical modification, making it a versatile starting material for creating diverse chemical libraries.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 16462-27-4[1][2][3][4][5] |
| Molecular Formula | C₅H₅N₅[1][3][4][5] |
| Molecular Weight | 135.13 g/mol [4][5] |
| PubChem CID | 282115[2][5] |
This compound is also known by several synonyms, which are crucial for comprehensive literature and database searches.
Table 2: Synonyms for this compound
| Synonym |
| 2,4-Diamino-5-cyanopyrimidine[1][3][4][5] |
| 2,4-Diamino-5-pyrimidinecarbonitrile[1][3] |
| 5-Pyrimidinecarbonitrile, 2,4-diamino-[1][3] |
| NSC 135235[3] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is well-documented, with various methods reported in the literature. A common approach involves the condensation of a β-alkoxyacrylonitrile or a cyanaldehyde acetal with guanidine.[6]
General Synthesis of Pyrimidine-5-carbonitrile Derivatives
A one-pot synthesis method for pyrimidine-5-carbonitrile derivatives involves the reaction of a substituted benzaldehyde, malononitrile, and urea or thiourea in the presence of a catalyst like ammonium chloride under solvent-free conditions.[7]
Experimental Protocol:
-
A mixture of the substituted benzaldehyde (2 mmol/L), malononitrile (2 mmol/L), urea (3 mmol/L), and ammonium chloride (0.8 mmol/L) is placed in a round-bottom flask.[7]
-
The reaction mixture is heated in an oil bath at 110 °C with stirring for approximately 4 hours.[7]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion, the reaction mixture is cooled to room temperature and poured over crushed ice to precipitate the solid product.[7]
-
The crude product is filtered, washed with cold water, and recrystallized from a mixture of ethyl acetate and n-hexane (1:3 ratio) to yield the purified product.[7]
Spectroscopic Characterization
The synthesized compounds are typically characterized by various spectroscopic methods to confirm their structure.
Table 3: Spectroscopic Data for this compound
| Technique | Observed Peaks | Reference |
| IR (KBr, cm⁻¹) | 3480 (νNH), 3080 (νCH), 2188 (νC≡N) | [1] |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.05 (s, 1H, aromatic), 6.9 (s, 4H, NH₂) | [1] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 167.2 (C2 & C4), 166.6 (C2 & C4), 161.3 (C6), 117.0 (C≡N), 83.0 (C5) | [1] |
| Mass Spec (m/z) | 135 (Top Peak) | [5] |
Biological Activity and Therapeutic Potential
Derivatives of this compound have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of various protein kinases.
Anticancer Activity as EGFR Inhibitors
Several studies have synthesized and evaluated derivatives of this compound as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4] Some of these novel compounds have shown potent cytotoxic activity against various human cancer cell lines.[3][4] For instance, certain pyrimidine-5-carbonitrile derivatives exhibited excellent activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines, with IC₅₀ values in the low micromolar range.[8]
Table 4: In Vitro Anticancer Activity of Selected Pyrimidine-5-carbonitrile Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 10b | HepG2 | 3.56 | [8] |
| A549 | 5.85 | [8] | |
| MCF-7 | 7.68 | [8] | |
| Erlotinib (Reference) | HepG2 | 0.87 | [8] |
| A549 | 1.12 | [8] | |
| MCF-7 | 5.27 | [8] |
The mechanism of action for these compounds often involves inducing apoptosis and causing cell cycle arrest, typically at the G2/M phase.[8]
Dual EGFR/COX-2 and PI3K/mTOR Inhibition
Further research has explored the development of pyrimidine-5-carbonitrile derivatives as dual inhibitors, targeting multiple signaling pathways involved in cancer progression. Novel series of these compounds have been designed and synthesized as dual inhibitors of EGFR and Cyclooxygenase-2 (COX-2), as well as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[9][10]
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.
Other Kinase Targets
The versatility of the 2,4-diaminopyrimidine scaffold has led to its exploration as an inhibitor for a multitude of other kinases implicated in disease. These include, but are not limited to, p21-activated kinase 4 (PAK4), c-Jun N-terminal kinase (JNK), Sky kinase, and MAP-kinase-activated kinase 2 (MK2).[11][12][13][14]
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel kinase inhibitors based on the this compound core typically follows a structured workflow, from initial synthesis to biological evaluation.
Conclusion
This compound and its derivatives represent a highly valuable and versatile class of compounds in modern drug discovery. Their amenability to chemical modification and their ability to target a wide range of biologically relevant molecules, particularly protein kinases, have established them as a cornerstone in the development of novel therapeutics. The extensive research into their synthesis, biological activity, and mechanism of action continues to pave the way for new and improved treatments for cancer and other diseases. This guide provides a foundational understanding for researchers looking to explore the potential of this remarkable chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 5. This compound | C5H5N5 | CID 282115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 7. ias.ac.in [ias.ac.in]
- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2,4- diaminopyrimidine 5-carboxamides as c-Jun N-terminal Kinase Inhibitors for Treating the Liver Fibrotic Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Versatile Scaffold: A Technical Guide to 2,4-Diaminopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminopyrimidine-5-carbonitrile is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid pyrimidine core, decorated with two amino groups and a cyano moiety, provides a unique spatial arrangement of hydrogen bond donors and acceptors, making it a privileged scaffold for interacting with various biological targets. This technical guide delves into the discovery and history of this compound, its physicochemical and spectral properties, detailed experimental protocols for its synthesis, and its role in modulating key signaling pathways.
Discovery and Historical Context
While a singular, seminal publication marking the initial discovery of this compound is not readily apparent in historical literature, its emergence is intrinsically linked to the broader exploration of diaminopyrimidines in the mid-20th century. Research into this class of compounds was significantly spurred by the work of George H. Hitchings and his team in the late 1940s, who synthesized numerous pyrimidine and purine analogs as potential nucleic acid antagonists.[1] This foundational research led to the discovery of important drugs like pyrimethamine and trimethoprim, establishing the 2,4-diaminopyrimidine core as a critical pharmacophore.[1]
The synthesis of 2,4-diaminopyrimidines was a subject of investigation in the preceding years, with patents such as the one from 1947 describing general methods for their preparation, often starting from 2-amino-4-halopyrimidines.[2] The introduction of the 5-cyano group likely arose from the need for versatile intermediates in the synthesis of more complex molecules, where the nitrile could serve as a synthetic handle for further chemical transformations. Today, this compound is recognized as a key building block in the development of various bioactive molecules, including antiviral and anticancer agents.[3]
Physicochemical and Spectral Data
The structural and physical properties of this compound are crucial for its application in synthesis and drug design. A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₅N₅ | --INVALID-LINK-- |
| Molecular Weight | 135.13 g/mol | --INVALID-LINK-- |
| CAS Number | 16462-27-4 | --INVALID-LINK-- |
| Appearance | Yellow or off-white solid | --INVALID-LINK-- |
| Melting Point | >300 °C (decomposes) | (Typical value) |
| Solubility | Soluble in DMSO | (General observation) |
| ¹H NMR (DMSO-d₆, ppm) | δ ~6.9 (s, 4H, NH₂), δ ~8.05 (s, 1H, Ar-H) | --INVALID-LINK-- |
| ¹³C NMR (DMSO-d₆, ppm) | δ ~83.0 (C5), δ ~117.0 (C≡N), δ ~161.3 (C6), δ ~166.6 & 167.2 (C2 & C4) | --INVALID-LINK-- |
| IR (KBr, cm⁻¹) | ~3480 (N-H stretch), ~2188 (C≡N stretch), ~3080 (C-H stretch) | --INVALID-LINK-- |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common approach involves the cyclocondensation of a suitable three-carbon precursor with guanidine. Below is a representative protocol adapted from modern synthetic procedures for related compounds.[4][5]
Synthesis of this compound from an α-cyanoketene S,N-acetal
Objective: To synthesize this compound via the reaction of an α-cyanoketene S,N-acetal with guanidine.
Materials:
-
α-cyanoketene S,N-acetal (e.g., 2-cyano-3-amino-3-(methylthio)acrylonitrile)
-
Guanidine nitrate
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethylformamide (DMF), anhydrous
-
Ice water
-
Ethanol
Procedure:
-
Guanidine Free Base Preparation:
-
To a suspension of sodium hydride (0.01 mol) in anhydrous DMF (10 ml), add guanidine nitrate (0.01 mol).
-
The mixture is stirred at room temperature for 30 minutes to generate the guanidine free base.
-
-
Cyclocondensation Reaction:
-
To the freshly prepared guanidine solution, add the α-cyanoketene S,N-acetal (0.01 mol).
-
The reaction mixture is heated at 80-100 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After completion of the reaction, the mixture is cooled to room temperature and poured into ice water (50 ml).
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
-
Purification:
-
The crude product can be recrystallized from a suitable solvent system, such as DMF-ethanol, to yield pure this compound.
-
Characterization:
-
The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, comparing the obtained data with the values reported in the table above.
References
- 1. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 3. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Reactions of 2,4-Diaminopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminopyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core, adorned with two amino groups and a nitrile functionality, offers multiple reactive sites for chemical modification. This strategic arrangement of functional groups makes it a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, antifolates, and other therapeutic agents. This technical guide provides a comprehensive overview of the core reactions of this compound, presenting key quantitative data, detailed experimental protocols for cited reactions, and visual diagrams of reaction pathways to support research and development in the pharmaceutical and agrochemical industries.
Core Reactions and Methodologies
The reactivity of this compound is primarily centered around its three key functional groups: the C4-amino group, the C2-amino group, and the C5-nitrile group. The electron-donating nature of the amino groups activates the pyrimidine ring, while the electron-withdrawing nitrile group influences the reactivity of the adjacent C5 position.
Reactions of the Amino Groups
The amino groups at the C2 and C4 positions are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation. The C4-amino group is generally more reactive towards electrophiles due to the electronic influence of the pyrimidine ring nitrogens.
Acylation of the C4-amino group is a common strategy to introduce a variety of substituents, often leading to the formation of amide derivatives with enhanced biological activity.
Experimental Protocol: Synthesis of N-(2-amino-5-cyanopyrimidin-4-yl)benzamide Derivatives
A general procedure for the benzoylation of 4-amino-5-cyano-2-substituted-pyrimidines has been reported.[1] In this multi-step synthesis, a derivative of this compound is first synthesized, which is then acylated. The final acylation step is detailed below:
-
Reagents and Conditions: Benzoyl chloride, potassium tert-butoxide, dry N,N-dimethylformamide (DMF). The reaction is typically carried out at a temperature starting from 0°C and gradually raised to room temperature.
-
Procedure:
-
To a solution of the 4-amino-5-cyano-2-substituted-pyrimidine in dry DMF at 0°C, potassium tert-butoxide is added.
-
Benzoyl chloride is then added dropwise to the reaction mixture.
-
The reaction is stirred, allowing it to warm to room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into ice-water, and the precipitated product is filtered, washed, and purified, typically by column chromatography.
-
-
Quantitative Data: Yields for various benzoylated derivatives have been reported to be in the range of 70-80%.[1]
Table 1: Quantitative Data for Acylation of a 4-Amino-5-cyanopyrimidine Derivative [1]
| Derivative | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| N-(2-amino-5-cyanopyrimidin-4-yl)benzamide | Benzoyl chloride | K-tert-butoxide | DMF | 0 to RT | ~75 |
Note: The provided yield is for a derivative and may vary for the direct acylation of this compound.
Diagram 1: General Acylation of the C4-Amino Group
Caption: Acylation of the C4-amino group.
Conceptual Protocol for N-Alkylation:
-
Reagents and Conditions: An alkylating agent (e.g., alkyl halide), a suitable base (e.g., sodium hydride, potassium carbonate), and an appropriate solvent (e.g., DMF, THF, acetonitrile). The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the alkylating agent.
-
Expected Outcome: The reaction is anticipated to yield a mixture of N4-monoalkylated, N2-monoalkylated, and potentially dialkylated products. The regioselectivity will be influenced by the reaction conditions and the steric and electronic properties of the starting material and the alkylating agent.
Diagram 2: Potential Pathways for N-Alkylation
Caption: Potential N-alkylation products.
Reactions of the Nitrile Group
The nitrile group at the C5 position is a versatile functional handle that can be transformed into other important functional groups, such as amides, carboxylic acids, and amines.
The hydrolysis of the nitrile group to a carboxamide is a key transformation, as the resulting 2,4-diaminopyrimidine-5-carboxamide scaffold is a known pharmacophore.[2]
Conceptual Protocol for Nitrile Hydrolysis:
-
Reagents and Conditions: Acidic (e.g., concentrated sulfuric acid, hydrochloric acid) or basic (e.g., sodium hydroxide, potassium hydroxide) conditions with controlled temperature and reaction time.
-
Procedure:
-
This compound is treated with a strong acid or base in an aqueous solution.
-
The reaction mixture is heated to facilitate hydrolysis. The temperature and duration of heating are critical to prevent over-hydrolysis to the carboxylic acid or decomposition.
-
The reaction is monitored by TLC.
-
Upon completion, the mixture is neutralized to precipitate the product, which is then filtered, washed, and purified.
-
Table 2: General Conditions for Nitrile Hydrolysis
| Reagent | Solvent | Temperature | Product |
| Conc. H₂SO₄ | Water/Ethanol | Heat | 2,4-Diaminopyrimidine-5-carboxamide |
| NaOH/H₂O₂ | Water | Room Temp to Heat | 2,4-Diaminopyrimidine-5-carboxamide |
Diagram 3: Hydrolysis of the Nitrile Group
Caption: Nitrile to carboxamide hydrolysis.
Reduction of the nitrile group provides a primary amine, 2,4-diamino-5-(aminomethyl)pyrimidine, which is a valuable intermediate for further functionalization.
Conceptual Protocol for Nitrile Reduction:
-
Reagents and Conditions: Common reducing agents include lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) or catalytic hydrogenation (e.g., H₂, Raney Nickel, Pd/C) under pressure.
-
Procedure (with LiAlH₄):
-
A solution of this compound in a dry ethereal solvent is added dropwise to a suspension of LiAlH₄ at a low temperature (e.g., 0°C).
-
The reaction mixture is then stirred at room temperature or gently heated to ensure complete reduction.
-
The reaction is carefully quenched with water and a base (e.g., NaOH solution) to decompose the excess hydride and aluminum salts.
-
The resulting solid is filtered off, and the product is extracted from the filtrate.
-
-
Quantitative Data: While specific yields for this reaction on the target molecule are not detailed in the provided search results, similar reductions typically proceed in moderate to good yields.
Table 3: Common Reagents for Nitrile Reduction
| Reagent | Solvent | Typical Conditions | Product |
| LiAlH₄ | THF / Ether | 0°C to RT | 2,4-Diamino-5-(aminomethyl)pyrimidine |
| H₂ / Raney Ni | Methanol/Ammonia | High Pressure, Heat | 2,4-Diamino-5-(aminomethyl)pyrimidine |
Diagram 4: Reduction of the Nitrile Group
Caption: Nitrile to amine reduction.
Cyclocondensation Reactions
The presence of vicinal amino and nitrile groups, or the potential to generate them, allows for cyclocondensation reactions to form fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry.
Conceptual Protocol for Pyrazolo[3,4-d]pyrimidine Synthesis:
While direct cyclization of this compound with hydrazine is not explicitly detailed, a related reaction involves the cyclization of 4-amino-2-hydrazinylpyrimidine-5-carbonitrile.
-
Reagents and Conditions: The precursor can be reacted with various electrophilic reagents, such as aldehydes or ketones, in a suitable solvent like ethylene glycol, often with an acid catalyst (e.g., acetic acid) at elevated temperatures.
-
Expected Outcome: This type of reaction leads to the formation of a fused pyrazole ring, resulting in a pyrazolo[3,4-d]pyrimidine derivative.
Diagram 5: General Cyclocondensation Pathway
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,4-Diaminopyrimidine-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Diaminopyrimidine-5-carbonitrile (CAS No: 16462-27-4), a key intermediate in the synthesis of various biologically active compounds. The following sections present a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.
Spectroscopic Data Summary
The structural elucidation of this compound is corroborated by a combination of spectroscopic techniques. The quantitative data is summarized in the tables below for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.05 | Singlet | 1H | Aromatic H (C6-H) |
| 6.9 | Singlet | 4H | NH₂ Protons |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 167.2 | C2 or C4 |
| 166.6 | C4 or C2 |
| 161.3 | C6 |
| 117.0 | C≡N |
| 83.0 | C5 |
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3480 | N-H Stretch (υNH) |
| 3080 | C-H Stretch (υCH) |
| 2188 | C≡N Stretch (υC≡N) |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₅H₅N₅ |
| Molecular Weight | 135.13 g/mol |
| Method | High-Resolution Mass Spectrometry (HRMS) |
Experimental Protocols
The spectroscopic data presented above are typically acquired using standard analytical techniques. The following are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms within the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).
Sample Preparation:
-
A few milligrams of this compound are dissolved in a deuterated solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD).
-
The solution is transferred to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Number of Scans: Typically 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.
-
Referencing: The chemical shifts are referenced to the residual solvent peak.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain singlets for all carbon signals.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
Referencing: The chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass of the molecule and confirm its elemental composition.
Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
Sample Preparation:
-
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
The solution may be infused directly into the ion source or introduced via a liquid chromatography system.
Data Acquisition (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is typically used to generate the [M+H]⁺ ion.
-
Mass Range: A wide mass range is scanned to include the expected molecular ion.
-
Resolution: The instrument is operated at a high resolution (e.g., >10,000) to enable accurate mass measurement.
-
Calibration: The mass analyzer is calibrated using a known standard to ensure high mass accuracy. The characterization of this compound is often confirmed by IR, NMR, and HRMS analysis.[1]
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis for chemical structure elucidation.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Caption: Logical relationship between spectroscopic techniques and the structural information derived from them.
References
The Biological Activity of 2,4-Diaminopyrimidine-5-carbonitrile: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Core Biological Activities of 2,4-Diaminopyrimidine-5-carbonitrile and its Derivatives
This technical guide provides a comprehensive overview of the biological activities of the this compound core structure, with a focus on its potential in anticancer drug development. The content is tailored for researchers, scientists, and drug development professionals, summarizing key findings, experimental methodologies, and relevant signaling pathways. While much of the existing research focuses on derivatives of this core structure, this document synthesizes the available data to illuminate the therapeutic potential of the this compound scaffold.
Introduction to the this compound Scaffold
The this compound moiety is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry.[1][2] Its structure serves as a valuable building block in the synthesis of various biologically active molecules, particularly in the development of antiviral and anticancer agents.[1] The presence of amino groups and a cyano group imparts unique electronic properties and reactivity, making it a suitable scaffold for designing targeted therapies.[2]
Anticancer Activity and Key Molecular Targets
The this compound scaffold has been extensively explored for its anticancer properties. Research has primarily focused on the design and synthesis of derivatives that exhibit inhibitory activity against key oncogenic proteins.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A significant body of research highlights the potential of this compound derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][4][5] EGFR is a tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation; its dysregulation is a hallmark of many cancers.[5][6] Derivatives of the this compound core have been shown to be potent EGFR inhibitors, including against mutant forms of the receptor that confer resistance to existing therapies.[7][8]
Other Kinase Inhibition
Beyond EGFR, derivatives of this scaffold have demonstrated inhibitory activity against a range of other protein kinases involved in cancer progression, including:
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, has been observed with some pyrimidine-5-carbonitrile derivatives.[9]
-
Cyclooxygenase-2 (COX-2): Dual inhibition of EGFR and COX-2 has been reported, suggesting a multi-targeted approach to cancer therapy.[10]
The ability of the 2,4-diaminopyrimidine scaffold to be modified to target various kinases underscores its potential in developing a diverse range of anticancer agents.
Quantitative Data on Biological Activity
The following tables summarize the in vitro cytotoxic activity and enzyme inhibitory activity of various derivatives of this compound. It is important to note that these data pertain to specific substituted analogs and not the core compound itself.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | MCF-7 (Breast) | Not Specified | [3][4] |
| C33A (Cervical) | Not Specified | [3][4] | |
| KB (Oral) | Not Specified | [3][4] | |
| DU-145 (Prostate) | Not Specified | [3][4] | |
| Compound 11 | MCF-7 (Breast) | Not Specified | [3][4] |
| C33A (Cervical) | Not Specified | [3][4] | |
| KB (Oral) | Not Specified | [3][4] | |
| DU-145 (Prostate) | Not Specified | [3][4] | |
| Compound 9k | A549 (Lung) | 2.14 | [11] |
| HCT-116 (Colon) | 3.59 | [11] | |
| PC-3 (Prostate) | 5.52 | [11] | |
| MCF-7 (Breast) | 3.69 | [11] | |
| Compound 13f | A549 (Lung) | 1.98 | [11] |
| HCT-116 (Colon) | 2.78 | [11] | |
| PC-3 (Prostate) | 4.27 | [11] | |
| MCF-7 (Breast) | 4.01 | [11] | |
| Compound 10b | HepG2 (Liver) | 3.56 | [5] |
| A549 (Lung) | 5.85 | [5] | |
| MCF-7 (Breast) | 7.68 | [5] | |
| Compound 4e | Colo 205 (Colon) | 1.66 | [10] |
| Compound 4f | Colo 205 (Colon) | 1.83 | [10] |
| Compound 11e | HCT-116 (Colon) | 1.14 | [9] |
| MCF-7 (Breast) | 1.54 | [9] | |
| Compound 12b | HCT-116 (Colon) | Not Specified | [9] |
| MCF-7 (Breast) | Not Specified | [9] | |
| Compound 12d | HCT-116 (Colon) | Not Specified | [9] |
| MCF-7 (Breast) | Not Specified | [9] |
Table 2: Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| Compound 10b | EGFR | 8.29 | [5] |
| Compound 8a | EGFR L858R/T790M | 4.1 | [8] |
| Compound 11e | VEGFR-2 | 610 | [9] |
| Compound 12b | VEGFR-2 | 530 | [9] |
| Compound 6c | EGFR-TK | 900 | [12][13] |
| Compound 10b (Series II) | EGFR-TK | 700 | [12][13] |
Experimental Protocols
The following sections provide generalized methodologies for the key experiments cited in the literature for evaluating the biological activity of this compound derivatives.
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Kinase Inhibition Assay
Enzyme-linked immunosorbent assays (ELISAs) or other biochemical assays are commonly used to determine the inhibitory activity of compounds against specific kinases.
-
Assay Setup: The kinase, substrate, and ATP are combined in a reaction buffer in a 96-well plate.
-
Compound Addition: The test compounds at various concentrations are added to the wells.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a specific temperature.
-
Detection: The phosphorylation of the substrate is detected using a specific antibody and a detection reagent that produces a measurable signal (e.g., colorimetric, fluorescent, or luminescent).
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many biologically active this compound derivatives is the inhibition of protein kinases, particularly EGFR. The following diagrams illustrate the EGFR signaling pathway and a general workflow for anticancer drug screening.
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cbijournal.com [cbijournal.com]
- 4. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 2,4-diarylaminopyrimidine derivatives as potent and selective epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 2,4-Diaminopyrimidine-5-carbonitrile: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. The addition of a carbonitrile group at the 5-position creates 2,4-diaminopyrimidine-5-carbonitrile, a versatile building block for the development of targeted therapies. This technical guide provides a comprehensive overview of the current understanding and potential therapeutic applications of this compound and its derivatives, with a focus on oncology.
Core Therapeutic Applications
Research into this compound derivatives has predominantly focused on their potent inhibitory activity against various protein kinases implicated in cancer progression. The primary targets identified to date include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 7 (CDK7), and c-Jun N-terminal Kinase (JNK).
Table 1: Inhibitory Activity of this compound Derivatives against EGFR
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 11b | HCT-116 (Colorectal) | 3.37 | [1] |
| HepG-2 (Hepatocellular) | 3.04 | [1] | |
| MCF-7 (Breast) | 4.14 | [1] | |
| A549 (Lung) | 2.4 | [1] | |
| 10b | HepG2 (Hepatocellular) | 3.56 | [2] |
| A549 (Lung) | 5.85 | [2] | |
| MCF-7 (Breast) | 7.68 | [2] | |
| Erlotinib (Reference) | HCT-116 (Colorectal) | >10 | [1] |
| HepG-2 (Hepatocellular) | >10 | [1] | |
| MCF-7 (Breast) | >10 | [1] | |
| A549 (Lung) | 15.7 | [1] |
Table 2: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against CDKs
| Compound | Kinase | IC50 (nM) | Reference |
| 22 | CDK7 | 7.21 | [3] |
| CDK9 | >705 | [3] | |
| THZ1 (Reference) | CDK7 | 6.91 | [3] |
| 5f | CDK7 | 479 | [4] |
| 5d | CDK8 | 716 | [4] |
| 5b | CDK9 | 59 | [4] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives stem from their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for cell growth, proliferation, and survival.[5] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[5] this compound derivatives have been shown to act as ATP-competitive inhibitors of the EGFR kinase domain, blocking its autophosphorylation and subsequent activation of downstream signaling.[1]
CDK7 and Cell Cycle Regulation
Cyclin-dependent kinase 7 (CDK7) is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the phosphorylation and activation of other CDKs that drive the cell cycle.[6] CDK7 is also a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, thus regulating transcription.[6] By inhibiting CDK7, 2,4-diaminopyrimidine derivatives can induce cell cycle arrest, typically at the G1/S phase, and promote apoptosis.[3]
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling pathways. It is primarily activated by stress stimuli and is involved in a variety of cellular processes, including apoptosis, inflammation, and cell differentiation.[7] Dysregulation of the JNK pathway has been implicated in various diseases, including cancer and neurodegenerative disorders. Certain 2,4-diaminopyrimidine derivatives have been identified as potent inhibitors of JNK.[8]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of 2,4-Diamino-6-chloropyrimidine (Key Intermediate)
This protocol describes a common method for the synthesis of the crucial intermediate, 2,4-diamino-6-chloropyrimidine.
Procedure:
-
To 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol), add phosphorus oxychloride (9 mL).[9]
-
Cool the reaction mixture and slowly add it to ice water or quench with an alcohol (e.g., ethanol).[9][10]
-
If quenched with water, heat the solution to 90°C for 1 hour.[9]
-
Adjust the pH of the solution to 8 with sodium hydroxide or neutralize with ammonia water.[9][10]
-
Extract the product with ethyl acetate (3 x 150 mL).[9]
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Kinase Inhibition Assay (HTRF® Assay)
This homogeneous time-resolved fluorescence (HTRF) assay is a common method for measuring kinase activity and screening for inhibitors.
Procedure:
-
Add the test compound, kinase, and biotinylated substrate to a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the fluorescence at 620 nm and 665 nm. The ratio of the two signals is proportional to the amount of phosphorylated substrate.
Cell Cycle Analysis
This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
Procedure:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[8]
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[13]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.[3][14]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel targeted therapies, particularly in the field of oncology. Its derivatives have demonstrated potent inhibitory activity against key kinases such as EGFR and CDK7, leading to the suppression of cancer cell proliferation and induction of apoptosis. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this exciting area of drug discovery. Future work should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their efficacy and safety in preclinical and clinical settings.
References
- 1. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 10. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. prepchem.com [prepchem.com]
- 14. tandfonline.com [tandfonline.com]
The Versatile Scaffold: 2,4-Diaminopyrimidine-5-carbonitrile in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminopyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in the landscape of organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural arrangement, featuring two reactive amino groups and a cyano moiety on a pyrimidine core, provides a versatile platform for the construction of a diverse array of complex molecules with significant biological activities. This guide delves into the synthesis, key reactions, and applications of this compound, offering a comprehensive resource for professionals engaged in drug discovery and development. The strategic incorporation of this scaffold has led to the development of potent inhibitors for various therapeutic targets, including kinases and dihydrofolate reductase.
Synthesis of the Core Scaffold
The primary and most established method for the synthesis of this compound involves the cyclocondensation reaction of a suitable three-carbon precursor with guanidine. A common and efficient precursor is (ethoxymethylene)malononitrile.
Experimental Protocol: Synthesis of this compound
Materials:
-
(Ethoxymethylene)malononitrile
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Guanidine hydrochloride is added to the sodium ethoxide solution to generate free guanidine base. The by-product, sodium chloride, precipitates and can be removed by filtration.
-
To the resulting solution of guanidine in ethanol, (ethoxymethylene)malononitrile is added dropwise at room temperature with stirring.
-
The reaction mixture is then heated to reflux for a specified period (typically 4-8 hours), during which the cyclocondensation reaction occurs.
-
Progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid residue is triturated with water or a suitable organic solvent to remove any remaining salts and unreacted starting materials.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a pure solid.
It is crucial to perform this reaction under anhydrous conditions to prevent the hydrolysis of sodium ethoxide and the reactants.
Key Reactions and Applications in Drug Discovery
The strategic positioning of the amino and cyano groups on the pyrimidine ring allows for a wide range of chemical transformations, making this compound a valuable intermediate in the synthesis of biologically active molecules.
Kinase Inhibitors
The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The two amino groups can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 5-cyano group can be either retained for its electronic properties and potential interactions or can be further functionalized.
a) Epidermal Growth Factor Receptor (EGFR) Inhibitors:
Derivatives of this compound have been synthesized and evaluated as potent EGFR inhibitors for anti-cancer therapy.[1] The synthesis often involves the acylation of one of the amino groups.
b) Cyclin-Dependent Kinase 7 (CDK7) Inhibitors:
Recent studies have explored 2,4-diaminopyrimidine derivatives as potent and selective CDK7 inhibitors, which play a critical role in cell cycle regulation and transcription.
Dihydrofolate Reductase (DHFR) Inhibitors
The 2,4-diaminopyrimidine core is a classical pharmacophore found in numerous DHFR inhibitors, which are used as antimicrobial and anticancer agents. A notable example of a drug containing a related diaminopyrimidine core is Piritrexim , a lipophilic DHFR inhibitor. Although not directly synthesized from the 5-carbonitrile derivative, its structure highlights the importance of the 2,4-diaminopyrimidine scaffold in targeting this enzyme.[2][3][4][5]
Suzuki Coupling Reactions
For further diversification, the pyrimidine core can be halogenated, typically at the 6-position, to enable palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This allows for the introduction of various aryl and heteroaryl moieties, significantly expanding the chemical space for structure-activity relationship (SAR) studies.
Quantitative Data
The following tables summarize key quantitative data for reactions involving 2,4-diaminopyrimidine derivatives.
Table 1: Suzuki Coupling of 6-Chloro-2,4-diaminopyrimidine Derivatives with Boronic Acids
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 78 | [6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 85 | N/A |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 72 | [6] |
Table 2: Synthesis of N-(2-amino-5-cyanopyrimidin-4-yl)benzamide Derivatives
| Entry | Substituted Benzoyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzoyl chloride | Pyridine | DCM | RT | 6 | 82 | [1] |
| 2 | 4-Chlorobenzoyl chloride | Et₃N | THF | RT | 8 | 79 | [1] |
| 3 | 3-Methoxybenzoyl chloride | Pyridine | DCM | RT | 6 | 85 | [1] |
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key synthetic transformations and experimental workflows involving this compound.
Caption: Synthesis of the this compound core.
Caption: Key derivatization pathways of the core scaffold.
References
- 1. US4831139A - Process for the preparation of 2-substituted 5-nitroso-4,6-diaminopyrimidines - Google Patents [patents.google.com]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. US11130763B2 - Method for preparing a bicyclic guanidine and its derivatives - Google Patents [patents.google.com]
- 6. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
Preliminary Investigation of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigation of 2,4-diaminopyrimidine-5-carbonitrile derivatives as a promising class of compounds in oncological research. The core focus of this document is to present a consolidated resource on their synthesis, biological evaluation, and the underlying mechanisms of action, with a particular emphasis on their role as inhibitors of key signaling pathways in cancer.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] In recent years, derivatives of this core have garnered significant attention for their potential as anticancer agents.[2][3] Their structural similarity to the ATP-binding site of various kinases has made them attractive candidates for the development of targeted cancer therapies. This guide will delve into the synthesis, in vitro anticancer activity, and mechanism of action of these derivatives, focusing on their inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two critical mediators of tumor growth, proliferation, and angiogenesis.[4][5]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves multi-step reactions. A common strategy begins with the cyclocondensation of a suitable precursor with guanidine to form the pyrimidine ring.[6][7] Subsequent modifications are then introduced at various positions of the pyrimidine core to generate a library of derivatives.
A representative synthetic scheme involves the reaction of α-cyanoketene S,S-acetals with an appropriate amine, followed by cyclization with guanidine nitrate under microwave irradiation to yield the 2,4-diamino-5-cyanopyrimidine core.[7][8] Further derivatization, such as N-acylation, can be performed to explore structure-activity relationships.[2]
Biological Activity and Data Presentation
Derivatives of this compound have demonstrated potent to moderate anticancer activity against a panel of human cancer cell lines.[9][10] The primary mechanism of their anticancer effect is often attributed to the inhibition of protein kinases crucial for cancer cell signaling, such as EGFR and VEGFR-2.[4][5]
In Vitro Anticancer Activity
The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines, including human breast (MCF-7), cervical (C33A, HeLa), oral (KB), prostate (DU-145), colon (HCT-116), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (A549).[4][5][9][10] The half-maximal inhibitory concentration (IC50) values are determined using assays such as the MTT assay.
Table 1: In Vitro Anticancer Activity (IC50, µM) of Selected this compound Derivatives
| Compound | MCF-7 | C33A | KB | DU-145 | HCT-116 | HepG2 | A549 | Reference |
| Derivative 6 | Potent | Potent | Potent | Potent | - | - | - | [9][10] |
| Derivative 11 | Potent | Potent | Potent | Potent | - | - | - | [9][10] |
| Compound 11e | 1.54 | - | - | - | 1.14 | - | - | [5] |
| Compound 12b | - | - | - | - | >10 | - | - | [5] |
| Compound 10b | 7.68 | - | - | - | - | 3.56 | 5.85 | [4] |
Note: "Potent" indicates significant activity as reported in the source, without specific IC50 values provided in the abstract. For detailed values, refer to the full-text articles.
Kinase Inhibitory Activity
The direct inhibitory effect of these compounds on the enzymatic activity of EGFR and VEGFR-2 is a key indicator of their therapeutic potential.
Table 2: Kinase Inhibitory Activity (IC50) of Selected Derivatives
| Compound | Target Kinase | IC50 | Reference |
| Compound 10b | EGFR | 8.29 ± 0.04 nM | [4] |
| Compound 11e | VEGFR-2 | 0.61 ± 0.01 µM | [5] |
| Compound 12b | VEGFR-2 | 0.53 ± 0.07 µM | [5] |
| Erlotinib (Reference) | EGFR | 2.83 ± 0.05 nM | [4] |
| Sorafenib (Reference) | VEGFR-2 | 0.19 ± 0.15 µM | [5] |
Experimental Protocols
General Synthesis of 2,4-Diamino-5-cyanopyrimidines
This protocol describes a microwave-assisted synthesis.[7][8]
-
Synthesis of α-Cyanoketene S,N-Acetals: A mixture of an appropriate α-cyanoketene S,S-acetal (0.02 mol) and an aromatic amine (0.02 mol) in ethanol (10 ml) is subjected to microwave irradiation at 80 W for 5-10 minutes. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the resulting crystals are filtered, washed with chilled ethanol, and air-dried.
-
Synthesis of 2,4-Diamino-5-cyano-6-(phenylamino)pyrimidine: To a suspension of sodium hydride (50%) (0.01 mol) in DMF (10 ml), guanidine nitrate (0.01 mol) is added and subjected to microwave irradiation at 20 W for 1 minute. The solution is filtered, and the α-cyanoketene S,N-acetal (0.01 mol) is added to the filtrate. The mixture is then subjected to microwave irradiation at 80 W for 25-50 minutes, with TLC monitoring. After completion, the reaction mixture is cooled and poured into ice water. The solid precipitate is filtered, dried, and recrystallized from DMF-ethanol.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability.[11][12][13][14]
-
Cell Seeding: Cancer cells are plated in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Serial dilutions of the test compounds are prepared in the cell culture medium. The diluted compounds are added to the wells, including a vehicle control (e.g., DMSO). The plates are then incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.
In Vitro EGFR Kinase Inhibition Assay
This protocol assesses the direct inhibitory activity of compounds against the EGFR kinase.[15][16][17]
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Erlotinib) in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the EGFR enzyme, and the test compound or reference inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add a detection reagent (e.g., ADP-Glo™) to stop the reaction and measure the kinase activity, typically by luminescence.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol measures the inhibitory effect of compounds on VEGFR-2 kinase activity.[18][19][20]
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Sorafenib).
-
Reaction Setup: In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Add the substrate and ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Key VEGFR-2 signaling cascades regulating angiogenesis.
Experimental Workflow
The following diagram outlines the typical workflow for the preliminary investigation of novel this compound derivatives.
Caption: General workflow for the discovery of novel kinase inhibitors.
Conclusion
This compound derivatives represent a versatile and potent class of compounds with significant potential in the development of novel anticancer therapies. Their ability to effectively inhibit key oncogenic kinases such as EGFR and VEGFR-2, coupled with their synthetic accessibility, makes them attractive candidates for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the quest for more effective and targeted cancer treatments. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
References
- 1. assaygenie.com [assaygenie.com]
- 2. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 3. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,4-diaminopyrimidine-5-carbonitrile, a key intermediate in the development of various biologically active molecules, including potential EGFR inhibitors for cancer therapy.[1][2] The synthesis is based on a two-step process involving the formation of an activated malononitrile precursor, ethoxymethylenemalononitrile, followed by its cyclocondensation with guanidine. This method offers a reliable route to the target compound. Additionally, this note briefly touches upon the significance of the 2,4-diaminopyrimidine scaffold in medicinal chemistry.
Introduction
The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. Derivatives of 2,4-diaminopyrimidine have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), and as potential anticancer and antimicrobial agents.[1][2] The 5-carbonitrile substituent is a key functional group that can be further elaborated to generate libraries of novel compounds for drug discovery programs. This protocol details a practical and accessible method for the laboratory-scale synthesis of this compound.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the reaction of malononitrile with triethyl orthoformate in the presence of a catalyst to yield ethoxymethylenemalononitrile. The second step is the cyclocondensation of the resulting ethoxymethylenemalononitrile with guanidine to form the final product.
Caption: Synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethoxymethylenemalononitrile
Materials:
-
Malononitrile
-
Triethyl orthoformate
-
Acetic anhydride
-
Ethanol
-
Reaction flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine malononitrile (1 equivalent), triethyl orthoformate (1.2 equivalents), and a catalytic amount of acetic anhydride.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate and acetic anhydride under reduced pressure using a rotary evaporator.
-
The crude ethoxymethylenemalononitrile is typically used in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure.
Step 2: Synthesis of this compound
Materials:
-
Ethoxymethylenemalononitrile (from Step 1)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Reaction flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.
-
To a separate flask, add guanidine hydrochloride (1 equivalent) and the freshly prepared sodium ethoxide solution (1 equivalent) in anhydrous ethanol. Stir the mixture for 30 minutes at room temperature to generate the free base of guanidine.
-
To this guanidine solution, add a solution of ethoxymethylenemalononitrile (1 equivalent) in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Data Presentation
| Parameter | Step 1: Ethoxymethylenemalononitrile Synthesis | Step 2: this compound Synthesis |
| Reactants | Malononitrile, Triethyl orthoformate | Ethoxymethylenemalononitrile, Guanidine |
| Solvent | None (or Acetic Anhydride) | Anhydrous Ethanol |
| Catalyst/Base | Acetic Anhydride | Sodium Ethoxide |
| Reaction Time | 2-4 hours | 4-6 hours |
| Reaction Temperature | Reflux | Reflux |
| Typical Yield | >90% (crude) | 60-80% (after recrystallization) |
| Purity Assessment | NMR, IR | NMR, IR, Mass Spectrometry, Elemental Analysis |
Signaling Pathway and Logical Relationships
The synthesized this compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of this compound have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: Potential application of this compound derivatives.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust and can be readily implemented in a standard organic chemistry laboratory. The resulting compound is a valuable intermediate for the synthesis of novel heterocyclic compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. Researchers are encouraged to use this protocol as a starting point for their synthetic endeavors in this important area of medicinal chemistry.
References
Application Notes and Protocols: One-Pot Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2,4-diaminopyrimidine-5-carbonitrile represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including antiviral and anticancer agents. The presence of amino and nitrile functionalities on the pyrimidine ring offers versatile handles for further chemical modifications, making these compounds valuable intermediates in the synthesis of complex therapeutic agents. One-pot, multicomponent reactions provide an efficient and atom-economical approach to these scaffolds, reducing synthesis time, cost, and waste compared to traditional multi-step methods. This document outlines a detailed protocol for the one-pot synthesis of various this compound derivatives.
Core Synthesis Pathway
The primary one-pot synthesis method for this compound derivatives involves a three-component reaction between an aromatic aldehyde, malononitrile, and guanidine. This condensation reaction proceeds efficiently to construct the desired pyrimidine ring system in a single step.
Application Note: Purification of 2,4-Diaminopyrimidine-5-carbonitrile by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 2,4-Diaminopyrimidine-5-carbonitrile using the recrystallization technique. This compound is a key intermediate in the synthesis of various bioactive molecules, including antiviral and anticancer agents[1]. Achieving high purity is critical for subsequent synthetic steps and biological assays. This protocol outlines the solvent selection, dissolution, crystallization, and isolation steps necessary to obtain a high-purity solid product.
Principle of Recrystallization
Recrystallization is a fundamental purification technique for solid compounds.[2] The method relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. Typically, the impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[3] Insoluble impurities can be removed by hot filtration. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[2][4]
Materials and Equipment
-
Compound: Crude this compound (yellow or off-white solid)[1]
-
Solvents: Ethanol, Methanol, Ethyl Acetate, Acetonitrile, Toluene, or appropriate solvent mixtures[3][5][6]
-
Equipment:
Experimental Protocol: Cooling Recrystallization
This protocol is a general guideline and may require optimization based on the specific impurities present. The principle is based on the higher solubility of the compound in a solvent at its boiling point compared to room temperature or below.[3]
-
Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[3][5] For compounds with challenging solubility, solvent mixtures like acetonitrile/toluene may be effective.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate to the solvent's boiling point while stirring.[3][7] Continue to add small portions of the hot solvent until the compound is completely dissolved, creating a saturated solution.[3]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask with a stemless funnel and fluted filter paper. Pour the hot solution through the filter paper quickly to remove the impurities before the solution cools and premature crystallization occurs.[4][5]
-
Crystallization: Remove the flask from the heat and allow the clear solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Inducing Crystallization (If necessary): If crystals do not form upon cooling, crystallization can be induced by:
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to further decrease the compound's solubility and maximize the crystal yield.[3][5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][4]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities from the mother liquor.[5]
-
Drying: Dry the purified crystals thoroughly to remove residual solvent. This can be done by air-drying on the filter paper, followed by placing them in a vacuum oven or a desiccator.
Data Presentation
| Parameter | Before Recrystallization | After Recrystallization | Source |
| Compound | 2,4-Diaminopyrimidine | 2,4-Diaminopyrimidine | [6] |
| Purity | 85.7% | 97.6% | [6] |
| Appearance | Yellowish Solid | Off-white/White Crystalline Solid | [1][6] |
Note: This data is for a closely related compound and serves as a representative example of expected purity improvement.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the purification of this compound.
Safety Precautions
Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may cause skin and serious eye irritation[8]. Perform the procedure in a well-ventilated fume hood, especially when working with boiling organic solvents. Ensure that the hot plate is not used near flammable solvents without proper care.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. benchchem.com [benchchem.com]
- 6. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. This compound | C5H5N5 | CID 282115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 1H NMR Characterization of 2,4-Diaminopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of 2,4-Diaminopyrimidine-5-carbonitrile using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. This compound is a key heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of various therapeutic agents. Accurate structural elucidation and purity assessment are critical for its application in drug discovery and development. This document outlines the experimental procedure, data interpretation, and presents the characteristic 1H NMR spectral data in a clear, tabulated format.
Introduction
This compound is a vital building block in the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for their potential as inhibitors of enzymes such as Epidermal Growth Factor Receptor (EGFR), highlighting their significance in anticancer research.[1][2] The structural integrity and purity of this compound are paramount for reproducible biological and chemical studies. 1H NMR spectroscopy is a powerful and routine analytical technique for the unambiguous structural confirmation and purity assessment of organic molecules. This note details the expected 1H NMR spectrum and provides a standardized protocol for its acquisition.
1H NMR Spectral Data
The 1H NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the aromatic proton on the pyrimidine ring and the protons of the two amino groups.
Table 1: 1H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.05 | Singlet | 1H | Aromatic H (C6-H) |
| 6.9 | Singlet | 4H | Amino H (-NH₂) |
Note: The chemical shifts are reported based on published data.[3] The solvent used for this specific measurement was not explicitly stated in the reference, but DMSO-d6 is a common solvent for such compounds.
Molecular Structure and Proton Assignments
The structure of this compound with the proton assignments corresponding to the 1H NMR data is presented below.
Caption: Molecular structure of this compound.
Experimental Protocol
This section details the recommended procedure for acquiring the 1H NMR spectrum of this compound.
1. Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 300 MHz or higher)
-
Internal standard (e.g., Tetramethylsilane - TMS)
2. Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d6) to the vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a 5 mm NMR tube.
-
If TMS is not already present in the solvent, add a small amount as an internal standard (0 ppm).
3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. Typical parameters for a 300 MHz spectrometer are:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (adjust as needed for signal-to-noise ratio)
-
Spectral Width: 0-12 ppm
-
4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and multiplicities to assign the peaks to the respective protons in the molecule.
Experimental Workflow
The general workflow for the 1H NMR characterization of this compound is depicted below.
Caption: Workflow for 1H NMR Analysis.
Conclusion
The 1H NMR spectrum of this compound provides a straightforward and reliable method for its structural confirmation. The presence of two distinct singlets at approximately 8.05 ppm and 6.9 ppm, with an integration ratio of 1:4, is a characteristic fingerprint of this molecule. The protocol described herein offers a standardized approach for researchers in academia and industry to ensure the quality and identity of this important synthetic intermediate.
References
Application Note: 13C NMR Analysis of 2,4-Diaminopyrimidine-5-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction 2,4-Diaminopyrimidine-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial scaffold for the synthesis of various biologically active molecules, including inhibitors of enzymes like dihydrofolate reductase and epidermal growth factor receptor (EGFR).[1][2] Accurate structural elucidation and purity assessment are paramount for advancing research and development involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (13C) NMR, is an indispensable analytical technique for providing direct information about the carbon skeleton of the molecule. This application note provides a detailed protocol for the 13C NMR analysis of this compound, presents the corresponding spectral data, and outlines the workflow for its characterization.
Application This protocol is applicable for the structural verification and purity assessment of synthesized or procured this compound. The 13C NMR data is critical for confirming the presence of the pyrimidine ring, the carbonitrile group, and the specific substitution pattern, ensuring the correct molecular structure for subsequent use in research and drug discovery pipelines.
Experimental Protocol
1. Materials and Equipment
-
Sample: this compound (C₅H₅N₅, MW: 135.13 g/mol )[3]
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Spectrometer (e.g., Bruker, Varian) operating at a 13C frequency of 75 MHz or higher[4]
-
5 mm NMR tubes
-
Pipettes and appropriate glassware
-
Vortex mixer
-
Balance
2. Sample Preparation
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the clear solution into a 5 mm NMR tube.
-
Ensure the solution height in the NMR tube is adequate for the spectrometer's probe (typically around 4-5 cm).
-
Cap the NMR tube securely.
3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set up the 13C NMR experiment with the following representative parameters:
-
Pulse Program: Standard proton-decoupled 13C experiment (e.g., zgpg30)
-
Acquisition Time (AQ): ~1.0 - 2.0 seconds
-
Relaxation Delay (D1): 2.0 - 5.0 seconds
-
Spectral Width (SW): ~200-250 ppm
-
Number of Scans (NS): 1024 or higher (adjust to achieve adequate signal-to-noise ratio)
-
Temperature: 298 K (25 °C)
-
-
Acquire the Free Induction Decay (FID) data.
4. Data Processing
-
Apply a Fourier Transform to the FID.
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the DMSO-d₆ solvent peak to δ 39.52 ppm.
-
Integrate the peaks (note: integration in proton-decoupled 13C NMR is not typically quantitative for the number of carbons but can be used for relative comparisons).
-
Analyze the peak list to identify the chemical shifts of each carbon atom.
Data Analysis and Results
The 13C NMR spectrum of this compound provides distinct signals for each of the five carbon atoms, which are in unique chemical environments. The experimentally observed chemical shifts confirm the molecular structure.[5]
Table 1: 13C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (Proton-Decoupled) | Assignment Rationale |
| C2 & C4 | 167.2 and 166.6 | Singlet | Carbons attached to two nitrogen atoms in the pyrimidine ring, highly deshielded. |
| C6 | 161.3 | Singlet | Aromatic carbon in the pyrimidine ring, deshielded by adjacent nitrogen atoms. |
| C≡N | 117.0 | Singlet | Carbon of the nitrile group, characteristic chemical shift in the 110-125 ppm range. |
| C5 | 83.0 | Singlet | Aromatic carbon attached to the electron-withdrawing nitrile group. |
Data sourced from a study on the synthesis and characterization of this compound.[5]
Visualizations
Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the IUPAC numbering scheme used for the assignment of 13C NMR signals.
Caption: Structure of this compound with carbon numbering.
Experimental and Analytical Workflow
This workflow diagram outlines the logical progression from obtaining the compound to its final structural confirmation using 13C NMR spectroscopy.
Caption: Workflow for 13C NMR analysis of this compound.
Conclusion The 13C NMR spectroscopic analysis is a definitive method for the structural characterization of this compound. The protocol described herein provides a reliable framework for preparing the sample and acquiring high-quality spectral data. The resulting chemical shifts are highly characteristic and allow for the unambiguous assignment of all carbon atoms in the molecule, thereby confirming its identity and purity. This analytical procedure is essential for quality control in both academic research and the pharmaceutical industry.
References
- 1. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 2. This compound | 16462-27-4 | FD21495 [biosynth.com]
- 3. This compound | C5H5N5 | CID 282115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
Application Note: Infrared Spectroscopy of 2,4-Diaminopyrimidine-5-carbonitrile with a Focus on the Nitrile Peak
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Diaminopyrimidine-5-carbonitrile is a crucial intermediate in the synthesis of various biologically active compounds, including antivirals and other therapeutic agents. The precise characterization of this molecule is paramount for quality control and to ensure the desired downstream products. Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. This application note details the IR spectroscopic analysis of this compound, with a specific focus on the characteristic stretching vibration of the nitrile (C≡N) group. The position, intensity, and shape of this peak can confirm the presence of the nitrile moiety and provide insights into the molecular environment.
Key Functional Group Frequencies
The IR spectrum of this compound is characterized by several key absorption bands. A notable study has identified the nitrile (C≡N) stretching vibration at 2188 cm⁻¹.[1] Other significant peaks include the N-H stretching of the amino groups around 3480 cm⁻¹ and the C-H stretching of the pyrimidine ring at approximately 3080 cm⁻¹.[1]
Data Presentation
The position of the nitrile stretching frequency is sensitive to the electronic environment of the molecule. Conjugation with the pyrimidine ring is expected to lower the frequency compared to saturated aliphatic nitriles. Below is a summary of the observed nitrile peak for this compound in comparison to typical ranges for other nitrile compounds.
| Compound Class | Nitrile (C≡N) Stretching Frequency (cm⁻¹) | Reference/Notes |
| This compound | 2188 | [1] |
| Aromatic Nitriles | 2240 - 2220 | [2] |
| Saturated Aliphatic Nitriles | 2260 - 2240 | [2] |
| General Range for Nitriles | 2300 - 2200 | [3] |
Experimental Protocols
To obtain a high-quality IR spectrum of solid this compound, several standard sample preparation techniques can be employed. The choice of method depends on the available equipment and the desired sample concentration.
Protocol 1: Potassium Bromide (KBr) Pellet Method
This is a common method for preparing solid samples for transmission FTIR.[4]
Materials:
-
This compound (1-2 mg)
-
Dry, spectroscopic grade Potassium Bromide (KBr) (100-200 mg)
-
Agate mortar and pestle
-
Pellet die
-
Hydraulic press
Procedure:
-
Gently grind the 100-200 mg of KBr in the agate mortar to a fine powder.
-
Add 1-2 mg of the this compound sample to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.[4]
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Protocol 2: Nujol Mull Method
This technique involves dispersing the solid sample in a mineral oil (Nujol) mull.[5][6]
Materials:
-
This compound (5-10 mg)
-
Nujol (mineral oil)
-
Agate mortar and pestle
-
IR-transparent salt plates (e.g., KBr, NaCl)
Procedure:
-
Place 5-10 mg of the solid sample into an agate mortar.
-
Add a small drop of Nujol to the sample.
-
Grind the sample and oil together until a uniform, paste-like mull is formed. The mull should be transparent with no visible particles.[5]
-
Apply a small amount of the mull to the surface of one salt plate.
-
Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.
-
Mount the sandwiched plates in the sample holder of the FTIR spectrometer for analysis. Note that the Nujol will show its own characteristic C-H absorption bands.[6]
Protocol 3: Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a convenient method that requires minimal sample preparation.[4]
Materials:
-
This compound (solid powder)
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[4]
-
Collect the IR spectrum.
Logical Workflow for IR Spectroscopy
The following diagram illustrates the general workflow for obtaining and interpreting the IR spectrum of this compound.
Caption: Workflow for IR analysis of this compound.
Summary
The nitrile peak in the IR spectrum of this compound is a strong and sharp absorption band located at approximately 2188 cm⁻¹.[1] This characteristic peak serves as a reliable marker for the presence of the nitrile functional group. The provided protocols offer robust methods for sample preparation to obtain high-quality spectra for routine analysis and quality control in a research or drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eng.uc.edu [eng.uc.edu]
Application Note: Mass Spectrometry Fragmentation Analysis of 2,4-Diaminopyrimidine-5-carbonitrile for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a protocol for the analysis of 2,4-Diaminopyrimidine-5-carbonitrile using mass spectrometry. This compound is a crucial building block in the synthesis of various biologically active molecules, including potential therapeutic agents. Understanding its fragmentation pattern under mass spectrometric analysis is essential for its identification, characterization, and for metabolic studies in drug development. This document provides a detailed experimental protocol for sample preparation and mass spectrometry analysis, a summary of expected fragment ions, and a proposed fragmentation pathway.
Introduction
This compound (C₅H₅N₅, MW: 135.13 g/mol ) is a heterocyclic organic compound featuring a pyrimidine ring substituted with two amino groups and a nitrile group.[1][2][3] Its structural motifs are found in numerous compounds with diverse biological activities, making it a valuable intermediate in medicinal chemistry and drug discovery.[4] Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of chemical compounds by analyzing the mass-to-charge ratio of their ions and fragment ions.[5] This application note outlines a generalized protocol for the analysis of this compound by mass spectrometry and proposes a likely fragmentation pathway based on established principles of small molecule fragmentation.
Experimental Protocols
A detailed methodology for the mass spectrometric analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution Preparation: Dilute the stock solution with the mobile phase to be used for analysis to a final concentration of 1-10 µg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For complex mixtures or when chromatographic separation is required, the following LC conditions can be used as a starting point.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for the separation of small polar molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended to generate the protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is ideal for accurate mass measurements. A triple quadrupole instrument can be used for targeted fragmentation analysis (MS/MS).
-
Source Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-500 °C
-
Nebulizer Gas (Nitrogen) Flow: 8-12 L/hr
-
-
MS Scan Mode: Full scan from m/z 50-200 to detect the parent ion.
-
MS/MS Fragmentation: Perform product ion scans on the protonated molecule (m/z 136.07) using collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be ramped (e.g., 10-40 eV) to observe a range of fragment ions.
Data Presentation
The following table summarizes the expected m/z values for the parent ion and proposed major fragment ions of this compound.
| Ion | Proposed Formula | Calculated m/z | Proposed Structure/Neutral Loss |
| [M+H]⁺ | [C₅H₆N₅]⁺ | 136.07 | Protonated Molecule |
| Fragment 1 | [C₅H₃N₄]⁺ | 119.04 | Loss of Ammonia (NH₃) |
| Fragment 2 | [C₄H₄N₄]⁺ | 108.05 | Loss of Hydrogen Cyanide (HCN) |
| Fragment 3 | [C₄H₃N₃]⁺ | 93.04 | Loss of Cyanamide (CH₂N₂) |
| Fragment 4 | [C₃H₃N₂]⁺ | 67.03 | Loss of Cyanamide and Hydrogen Cyanide |
Proposed Fragmentation Pathway
The proposed fragmentation pathway of this compound is initiated by the protonation of one of the nitrogen atoms in the pyrimidine ring or one of the amino groups. Subsequent collision-induced dissociation is expected to lead to the following fragmentation routes:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for compounds containing amino groups is the neutral loss of ammonia. This would result in a fragment ion with an m/z of 119.04.
-
Loss of Hydrogen Cyanide (HCN): The pyrimidine ring can undergo cleavage, leading to the loss of small neutral molecules. The loss of HCN from the protonated molecule would yield a fragment at m/z 108.05.
-
Loss of Cyanamide (CH₂N₂): The expulsion of cyanamide from the protonated parent ion would result in a fragment at m/z 93.04.
These proposed pathways are illustrated in the following diagram.
Caption: Proposed fragmentation pathway of this compound.
Experimental Workflow
The logical flow of the experimental process is depicted in the diagram below.
Caption: Experimental workflow for the mass spectrometric analysis.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed experimental protocol and the proposed fragmentation pathway serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The characterization of this key building block and its potential metabolites by mass spectrometry is a critical step in the development of novel therapeutics. The provided information should facilitate the identification and structural elucidation of this compound and its derivatives in various research settings.
References
- 1. Collisionally-induced dissociation of substituted pyrimidine antiviral agents: mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. 2,4-Diaminopyrimidine | C4H6N4 | CID 67431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: X-ray Crystallography of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the X-ray crystallographic analysis of 2,4-diaminopyrimidine-5-carbonitrile derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as inhibitors of key biological targets such as Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR). Understanding their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.
Introduction
This compound derivatives are a versatile scaffold in drug discovery. Their structural similarity to the endogenous ligands of various enzymes makes them promising candidates for the development of targeted therapies. X-ray crystallography provides atomic-level insights into the molecular conformation, intermolecular interactions, and crystal packing of these compounds, which are essential for understanding their physicochemical properties and biological activity.
Data Presentation: Crystallographic Data of Selected Derivatives
The following table summarizes the crystallographic data for three representative 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives, which serve as pertinent examples for this class of compounds.[1]
| Compound Name | 1. 2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile | 2. 4-(2-methylpropyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 3. 2-[(2-ethoxyethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile monohydrate |
| CCDC Number | 2063317 | 2063318 | 2063320 |
| Molecular Formula | C₁₅H₁₄N₄O₃S | C₁₆H₁₆N₄O₃S | C₁₇H₁₉N₃O₃S |
| Molecular Weight | 330.36 | 344.39 | 345.41 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | C2/c | P2₁/c |
| a (Å) | 12.2777(3) | 24.555(5) | 10.123(5) |
| b (Å) | 9.4312(2) | 9.862(5) | 15.432(5) |
| c (Å) | 12.9412(2) | 15.911(5) | 11.543(5) |
| α (°) | 90 | 90 | 90 |
| β (°) | 107.945(2) | 121.5(3) | 108.6(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1425.61(5) | 3288.0(5) | 1709.0(5) |
| Z | 4 | 8 | 4 |
| Temperature (K) | 160 | 293 | 293 |
| Radiation (Å) | 1.54184 (Cu Kα) | 0.71073 (Mo Kα) | 0.71073 (Mo Kα) |
| R-factor (%) | 3.05 | 4.50 | 5.20 |
Experimental Protocols
Synthesis of 2,4-Disubstituted Dihydropyrimidine-5-carbonitrile Derivatives
The synthesis of the title compounds generally involves a multi-step process. A representative synthetic route is outlined below.
General Procedure for the Synthesis of 2-(substituted-thio)-6-oxo-4-substituted-1,6-dihydropyrimidine-5-carbonitriles:
-
Synthesis of the Pyrimidine Scaffold: A mixture of the appropriate aldehyde, ethyl cyanoacetate, and thiourea is refluxed in ethanol in the presence of a base such as potassium carbonate to yield the corresponding 4-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.
-
S-Alkylation: The resulting thione is then subjected to S-alkylation by reacting it with a suitable alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) in a solvent like dimethylformamide (DMF) with a base (e.g., potassium carbonate) at room temperature.
-
Work-up and Purification: The reaction mixture is typically poured into ice water to precipitate the crude product. The solid is then filtered, washed with water, and dried. Purification is achieved by recrystallization from an appropriate solvent or solvent mixture (e.g., ethanol, ethanol/chloroform).
A detailed synthetic protocol for a related compound can be found in the literature for further reference.
Crystallization
High-quality single crystals suitable for X-ray diffraction are crucial for successful structure determination. The following protocol is a general guideline for the crystallization of this compound derivatives.
Protocol: Slow Evaporation Method
-
Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture. For the example compounds, a mixture of ethanol and chloroform (1:2 v/v) was effective.[1] Other potential solvents include methanol, acetone, and acetonitrile.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.
-
Slow Evaporation: Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.
-
Harvesting: Once crystals of sufficient size and quality have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
X-ray Diffraction Data Collection and Structure Refinement
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).
-
Data Collection: X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.[2] Data are typically collected at a low temperature (e.g., 100 K or 160 K) to minimize thermal vibrations and potential radiation damage.[2]
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Mandatory Visualizations
Signaling Pathways
The this compound scaffold has been investigated for its inhibitory activity against EGFR and DHFR. The signaling pathways of these targets are depicted below.
Caption: Simplified EGFR signaling pathway.
Caption: Role of DHFR in DNA synthesis.
Experimental Workflow
The general workflow for the X-ray crystallography of this compound derivatives is illustrated below.
Caption: X-ray crystallography workflow.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2,4-Diaminopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its role as a "hinge-binding" motif in the development of ATP-competitive kinase inhibitors.[1] The strategic placement of amino groups at the C2 and C4 positions allows for the formation of crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP. The addition of a carbonitrile group at the 5-position further modulates the electronic properties of the ring and provides a valuable synthetic handle for further functionalization. This document provides detailed application notes and protocols for the synthesis of various kinase inhibitors utilizing the 2,4-diaminopyrimidine-5-carbonitrile core, along with quantitative data on their biological activity and visualizations of relevant signaling pathways and synthetic workflows.
Kinase Targets and Therapeutic Potential
Derivatives of this compound have shown significant inhibitory activity against a range of therapeutically relevant kinases implicated in cancer and other diseases. These include:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, with their dysregulation being a common feature in cancer.[2]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant activation drives the growth of several solid tumors.[3][4]
-
Phosphoinositide 3-Kinases (PI3Ks): Central to a signaling pathway that promotes cell survival, growth, and proliferation.[5]
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[6]
-
Aurora Kinases: Serine/threonine kinases that are key regulators of mitosis.[7]
-
p21-Activated Kinase 4 (PAK4): Implicated in cytoskeletal dynamics, cell motility, and survival.[8]
Data Presentation: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from 2,4-diaminopyrimidine precursors.
Table 1: CDK7 Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
| 22 | CDK7 | 7.21 | MV4-11 | - |
| RS4;11 | 288.0 | |||
| MM.1S | 174.6 | |||
| Mino | 37.5 | |||
| Jeko-1 | 168.7 | |||
| PBMCs | 757.9 | |||
| BTX-A51 | CDK7 | 272.30 | - | - |
| THZ1 | CDK7 | 6.91 | - | - |
Data sourced from a study on 2,4-diaminopyrimidine derivatives as potent CDK7 inhibitors.[2]
Table 2: EGFR Inhibitory Activity and Anticancer Activity
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| 10b | EGFR | 8.29 ± 0.04 | HepG2 | 3.56 |
| A549 | 5.85 | |||
| MCF-7 | 7.68 | |||
| Erlotinib | EGFR | 2.83 ± 0.05 | HepG2 | 0.87 |
| A549 | 1.12 | |||
| MCF-7 | 5.27 |
Data from a study on new pyrimidine-5-carbonitrile derivatives as EGFR inhibitors.[4]
Table 3: PI3Kα Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| 17p | PI3Kα | Potent (specific value not provided) |
| BKM-120 | PI3Kα | - |
Qualitative data from a study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as PI3K inhibitors.[5]
Table 4: FAK Inhibitory Activity and Anticancer Activity
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
| A12 | FAK (multi-kinase) | - | A549 | 130 |
| MDA-MB-231 | 94 |
Data from a study on diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors.[6]
Table 5: PAK4 Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| A2 | PAK4 | 18.4 | - | - |
| B6 | PAK4 | 5.9 | A549 | 2.533 |
| B8 | PAK4 | 20.4 | - | - |
Data from a study on 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4.[8]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of kinase inhibitors based on the 2,4-diaminopyrimidine scaffold.
Protocol 1: General Synthesis of 2,4-Diaminopyrimidine-based Kinase Inhibitors
This protocol outlines a general synthetic route involving sequential nucleophilic aromatic substitution (SNAr) reactions, a common strategy for elaborating the 2,4-diaminopyrimidine core.
Materials:
-
2,4-dichloro-5-cyanopyrimidine (or a related dihalopyrimidine precursor)
-
Primary or secondary amine (e.g., a substituted aniline or a cyclic amine)
-
A second, different primary or secondary amine
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Solvents: Tetrahydrofuran (THF), isopropanol, 1-pentanol, or Dimethyl sulfoxide (DMSO)
-
Sodium Iodide (NaI) (optional, to enhance reactivity)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Step 1: First Nucleophilic Substitution
-
Dissolve 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in a suitable solvent such as isopropanol or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Add the first amine (1.1 eq) and DIPEA (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting intermediate by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Step 2: Second Nucleophilic Substitution
-
Combine the purified intermediate from Step 1 (1.0 eq), the second amine (1.2 eq), and a base such as DIPEA or triethylamine in a high-boiling solvent like 1-pentanol or DMSO.
-
If the reactivity is low, the addition of NaI can facilitate the reaction.
-
Heat the reaction mixture to a temperature between 90°C and 140°C for 2 to 16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the final product by column chromatography or recrystallization.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the potency of synthesized compounds against their target kinases using a luminescence-based ATP detection assay.
Materials:
-
Recombinant kinase of interest (e.g., CDK7, EGFR, FAK)
-
Appropriate peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (specific to the kinase)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Plate Setup: In a 384-well plate, add the assay buffer, the test compound dilutions, and a solution containing the kinase and its specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells. Include "no kinase" and "no inhibitor" controls.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This generates a luminescent signal that is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways in which some of the targeted kinases are involved.
Caption: Simplified CDK7 signaling in transcription and cell cycle control.
Caption: Role of Aurora kinases in mitotic progression.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of EGFR Inhibitors Based on the 2,4-Diaminopyrimidine-5-carbonitrile Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors derived from the 2,4-diaminopyrimidine-5-carbonitrile chemical scaffold. This document is intended to guide researchers through the synthesis, in vitro evaluation, and mechanistic understanding of this promising class of compounds.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. Consequently, EGFR has emerged as a critical target for anticancer drug development. The this compound core represents a versatile scaffold for the design of potent and selective EGFR inhibitors, mimicking the binding of ATP to the kinase domain. Several derivatives have demonstrated significant anticancer activity in preclinical studies.
EGFR Signaling Pathway
Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which ultimately lead to cell proliferation, survival, and migration.[2][3][4] Inhibitors based on the this compound scaffold are designed to compete with ATP for binding to the EGFR kinase domain, thereby blocking these downstream signals.
References
Synthesis of Novel Anti-Tubercular Agents Utilizing a Pyrimidine-5-carbonitrile Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of potential anti-tubercular agents based on a pyrimidine-5-carbonitrile core. While direct synthesis from 2,4-diaminopyrimidine-5-carbonitrile for anti-tubercular applications is not extensively documented in currently available literature, this note will focus on a closely related and promising series of compounds: 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives. These compounds have demonstrated significant in vitro activity against Mycobacterium tuberculosis. Additionally, we will touch upon the broader class of 2,4-diaminopyrimidine derivatives that have shown potent anti-tubercular effects, often targeting the dihydrofolate reductase (DHFR) enzyme.
Introduction to Pyrimidine Derivatives as Anti-Tubercular Agents
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. In the context of tuberculosis, derivatives of 2,4-diaminopyrimidine have been investigated for their ability to inhibit essential mycobacterial enzymes, thereby halting the growth of the pathogen.[1][2] A key target for this class of compounds is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[1][3] The nitrile group at the 5-position of the pyrimidine ring can act as a key pharmacophore, potentially enhancing binding to target enzymes and improving the overall activity profile of the molecule.
Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carbonitrile Derivatives
A series of 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their anti-tubercular properties.[4] The synthesis is achieved through a one-pot multicomponent reaction, offering an efficient route to these compounds.[4]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis
This protocol describes the synthesis of 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives using a microwave-assisted approach, which has been shown to provide high yields in significantly reduced reaction times compared to conventional heating methods.[4]
Materials:
-
Ethyl cyanoacetate
-
Urea or Thiourea
-
Substituted aryl aldehydes
-
Ethanolic Potassium Carbonate (K₂CO₃)
-
Ethanol
Procedure:
-
In a microwave-compatible reaction vessel, combine equimolar amounts of ethyl cyanoacetate, urea (or thiourea), and a selected substituted aryl aldehyde.
-
Add a catalytic amount of ethanolic potassium carbonate to the mixture.
-
Add a minimal amount of ethanol to ensure proper mixing.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a suitable power and temperature for a short duration (typically less than 10 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as filtration and recrystallization from a suitable solvent.
Figure 1: General workflow for the microwave-assisted synthesis of tetrahydropyrimidine-5-carbonitrile derivatives.
Anti-Tubercular Activity
The synthesized 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives were evaluated for their in vitro anti-tubercular activity against the drug-sensitive M. tuberculosis H37Rv strain and clinically isolated resistant strains.[4] The activity is reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the bacteria.
| Compound ID | Aryl Substituent | MIC (µg/mL) against H37Rv |
| Isoniazid | (Standard) | 0.2 |
| Rifampicin | (Standard) | 0.1 |
| Compound A | 4-Chlorophenyl | 6.25 |
| Compound B | 4-Nitrophenyl | 3.12 |
| Compound C | 4-Hydroxyphenyl | 12.5 |
| Compound D | 2,4-Dichlorophenyl | 6.25 |
Note: The compound IDs A, B, C, and D are representative examples based on the described series. The actual MIC values may vary based on the specific substitutions on the aryl ring.
Proposed Mechanism of Action: InhA Inhibition
Molecular docking studies have suggested that the 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives may exert their anti-tubercular effect by inhibiting the enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis.[4] InhA is a crucial enzyme involved in the fatty acid biosynthesis pathway (FAS-II) of the mycobacterial cell wall.[4] The docking analysis indicates that these compounds can fit into the active site of InhA, with key interactions including hydrogen bonding with residues like Tyr158 and dispersion interactions with other residues such as Ile215, Met103, and Met199.[4]
References
- 1. MMSL: SYNTHESIS OF PYRIMIDINE DERIVATIVES WITH ANTITUBERCULAR ACTIVITY [mmsl.cz]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis, molecular docking and antitubercular activity of 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Diaminopyrimidine-5-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, recognized for its versatility as a building block in the synthesis of a diverse range of biologically active compounds.[1] Its structural features, particularly the diaminopyrimidine moiety, allow it to mimic the hydrogen bonding pattern of the adenine base of ATP, making it an effective hinge-binding motif for kinase inhibitors.[2] The addition of a nitrile group at the 5-position provides a valuable vector for further chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of the applications of this scaffold, including quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Biological Activities and Therapeutic Targets
Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against a variety of key therapeutic targets, primarily within the protein kinase family. These compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.
Anticancer Applications
A primary focus of research on this scaffold has been the development of potent and selective kinase inhibitors for cancer therapy. Key kinase targets include:
-
Epidermal Growth Factor Receptor (EGFR): Several series of this compound derivatives have been synthesized and evaluated as EGFR inhibitors.[3][4] These compounds have shown cytotoxic activity against various human cancer cell lines, including breast (MCF-7), cervical (C33A), oral (KB), and prostate (DU-145) cancers.[3][4] Some derivatives have also been investigated as dual EGFR and Cyclooxygenase-2 (COX-2) inhibitors.[5][6]
-
p21-Activated Kinase 4 (PAK4): Novel derivatives have been identified as potent inhibitors of PAK4, a kinase involved in cancer cell proliferation and migration.[7]
-
MAP Kinase-Activated Protein Kinase 2 (MK2): Structure-based optimization has led to the development of 2,4-diaminopyrimidine-based MK2 inhibitors with IC50 values as low as 19 nM. These inhibitors have been shown to suppress TNFα production in human peripheral monocytes.[8]
-
Sky Kinase (TYRO3): Carboxamide derivatives of the scaffold have been reported as highly selective inhibitors of Sky kinase, a member of the TAM family of receptor tyrosine kinases.[9]
-
Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR): Morpholinopyrimidine-5-carbonitrile derivatives have been designed as dual PI3K/mTOR inhibitors, inducing apoptosis in leukemia cell lines.[10]
Dihydrofolate Reductase (DHFR) Inhibition
The 2,4-diaminopyrimidine core is a well-established pharmacophore for inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids.[11][12] This has led to the development of derivatives with potential applications as:
-
Anticancer agents: By inhibiting human DHFR, these compounds can disrupt DNA synthesis in rapidly dividing cancer cells.[13]
-
Antimicrobial agents: Selective inhibition of bacterial or protozoal DHFR over the human enzyme is a key strategy for developing new antibiotics and antiprotozoal drugs.[14][15][16]
Quantitative Biological Data
The following tables summarize the reported in vitro activities of various this compound derivatives against different cell lines and enzymes.
Table 1: Anticancer Activity of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 6 | MCF-7 (Breast) | - | [3][4] |
| C33A (Cervical) | - | [3][4] | |
| KB (Oral) | - | [3][4] | |
| DU-145 (Prostate) | - | [3][4] | |
| 11 | MCF-7 (Breast) | - | [3][4] |
| C33A (Cervical) | - | [3][4] | |
| KB (Oral) | - | [3][4] | |
| DU-145 (Prostate) | - | [3][4] | |
| 4e | Colo 205 (Colon) | 1.66 | [5] |
| 4f | Colo 205 (Colon) | 1.83 | [5] |
| 9k | A549 (Lung) | 2.14 | [17] |
| HCT-116 (Colon) | 3.59 | [17] | |
| PC-3 (Prostate) | 5.52 | [17] | |
| MCF-7 (Breast) | 3.69 | [17] | |
| 13f | A549 (Lung) | 1.98 | [17] |
| HCT-116 (Colon) | 2.78 | [17] | |
| PC-3 (Prostate) | 4.27 | [17] | |
| MCF-7 (Breast) | 4.01 | [17] | |
| 10b | HepG2 (Liver) | 3.56 | [18] |
| A549 (Lung) | 5.85 | [18] | |
| MCF-7 (Breast) | 7.68 | [18] | |
| B6 | A549 (Lung) | 2.533 | [7] |
| 11e | HCT-116 (Colon) | 1.14 | [19] |
| MCF-7 (Breast) | 1.54 | [19] | |
| 7f | K562 (Leukemia) | - | [20] |
Table 2: Enzymatic Inhibition by this compound Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 15 | MK2 | < 19 | [8] |
| 31a | MK2 | < 19 | [8] |
| 31b | MK2 | < 19 | [8] |
| 10b | EGFR | 8.29 | [18] |
| A2 | PAK4 | 18.4 | [7] |
| B6 | PAK4 | 5.9 | [7] |
| B8 | PAK4 | 20.4 | [7] |
| 11e | VEGFR-2 | 610 | [19] |
| 12b | VEGFR-2 | 530 | [19] |
| 7f | PI3Kδ | 6990 | [20] |
| PI3Kγ | 4010 | [20] | |
| AKT-1 | 3360 | [20] | |
| 12b | mTOR | 830 | [10] |
| 12d | mTOR | 2850 | [10] |
| 35 | human DHFR | < 500 | [13] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to the this compound scaffold involves the condensation of a suitable three-carbon synthon already containing the cyano group with guanidine.[21]
Protocol: One-pot synthesis of pyrimidine-5-carbonitrile derivatives [22]
-
In a 100 mL round-bottom flask, combine the substituted benzaldehyde (2 mmol), malononitrile (2 mmol), urea or thiourea (3 mmol), and ammonium chloride (0.8 mmol).
-
Heat the mixture in an oil bath at 110 °C with stirring for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and proceed with purification.
Protocol: Synthesis of 2,4-diamino-6-substituted pyrimidines [15][23]
-
Chlorination: Treat 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride to generate 2,4-diamino-6-chloropyrimidine. Quench the reaction with ice water and hydrolyze at 90 °C.
-
Nucleophilic Substitution: Generate the desired nucleophile (e.g., from an alcohol and sodium hydride in dry DMSO) and react it with 2,4-diamino-6-chloropyrimidine at 90 °C for 8 hours.
-
Iodination: Treat the product from the previous step with N-iodosuccinimide in dry acetonitrile at room temperature for 1 hour to introduce an iodine atom at the 5-position.
-
Suzuki Coupling: React the 5-iodo derivative with a suitable boronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a suitable solvent system (e.g., EtOH/toluene/H2O) at 90 °C for 24 hours.
-
Deprotection (if necessary): Remove any protecting groups using appropriate conditions (e.g., 0.25 M H2SO4).
In Vitro Cytotoxicity Assay (MTT Assay)
Protocol: [19]
-
Seed cancer cells (e.g., HCT-116, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Kinase Inhibition Assay
Protocol: [7]
-
Perform the assay in a suitable buffer containing the kinase, a fluorescently-labeled peptide substrate, ATP, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature for a set time.
-
Terminate the reaction by adding a stop solution.
-
Measure the amount of phosphorylated and unphosphorylated peptide using a suitable method, such as capillary electrophoresis or fluorescence polarization.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The this compound scaffold has been instrumental in developing inhibitors that target key nodes in cancer-related signaling pathways.
EGFR Signaling Pathway
Derivatives of this scaffold have been shown to inhibit EGFR, a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and angiogenesis.[24]
Caption: EGFR signaling pathway and its inhibition.
PI3K/AKT/mTOR Signaling Pathway
Dual inhibitors targeting PI3K and mTOR have been developed using the morpholinopyrimidine-5-carbonitrile scaffold. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.
Caption: PI3K/AKT/mTOR pathway and dual inhibition.
Experimental Workflow for Drug Discovery
The process of identifying and characterizing novel inhibitors based on the this compound scaffold typically follows a structured workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 4. cbijournal.com [cbijournal.com]
- 5. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 17. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. ias.ac.in [ias.ac.in]
- 23. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Diaminopyrimidine-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, pivotal in the synthesis of biaryl and heteroaryl compounds.[1][2] This reaction has found extensive application in medicinal chemistry and drug discovery due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[2][3]
Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in drug discovery, with numerous approved drugs containing this scaffold.[4][5] The 2,4-diaminopyrimidine moiety, in particular, is a key pharmacophore in many biologically active molecules, including kinase inhibitors. The introduction of aryl or heteroaryl substituents at the 5-position of the 2,4-diaminopyrimidine-5-carbonitrile core via Suzuki coupling can lead to the generation of diverse chemical libraries for screening and the development of novel therapeutic agents.[6][7] For instance, certain derivatives have been investigated as potential EGFR inhibitors for anticancer therapy.[6][8]
These application notes provide a detailed overview and experimental protocols for the Suzuki coupling reaction of 5-halo-2,4-diaminopyrimidine-5-carbonitrile derivatives with various boronic acids.
Data Presentation
The efficiency of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize representative reaction conditions and yields for the Suzuki coupling of 2,4-diamino-5-iodopyrimidine derivatives with various arylboronic acids, based on literature for structurally related compounds.[7]
Table 1: Screening of Palladium Catalysts
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | EtOH/Toluene/H₂O | 90 | 24 | 52-78[7] |
| 2 | Pd(dppf)Cl₂ (4) | K₂CO₃ | THF/H₂O | 70 | 20 | Varies |
| 3 | Pd(OAc)₂ (5) / PPh₃ (10) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | Varies |
Reaction Conditions: 2,4-diamino-5-iodopyrimidine derivative (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq).[7]
Table 2: Screening of Bases and Solvents
| Entry | Catalyst | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | 90 | 24 | 52-78[7] |
| 2 | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 95 | 18 | Varies |
| 3 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | Varies |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | THF | 70 | 20 | Varies |
Reaction Conditions: 2,4-diamino-5-iodopyrimidine derivative (1.0 eq), arylboronic acid (1.2 eq), catalyst (5 mol%).[7]
Experimental Protocols
General Protocol for Suzuki Coupling of 5-Iodo-2,4-diaminopyrimidine-5-carbonitrile Derivatives
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
5-Iodo-2,4-diaminopyrimidine-5-carbonitrile derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[7]
-
Base (e.g., K₂CO₃)[7]
-
Degassed solvent (e.g., a mixture of Ethanol, Toluene, and Water)[7]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Round-bottom flask or microwave reactor vial[9]
-
Magnetic stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the 5-iodo-2,4-diaminopyrimidine-5-carbonitrile derivative (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).[10]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.[7][11]
-
Add the degassed solvent mixture (e.g., EtOH/Toluene/H₂O).[7]
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 24 hours).[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[9]
-
Combine the organic layers and wash with brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2,4-diaminopyrimidine-5-carbonitrile derivative.
Microwave-Assisted Suzuki Coupling Protocol
Microwave irradiation can significantly reduce reaction times.[4][9]
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the 5-iodo-2,4-diaminopyrimidine-5-carbonitrile derivative (0.5 mmol), the desired boronic acid (0.6 mmol), and the base (1.5 mmol).[9]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%).[9]
-
Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane/water, 2:1).[9]
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes) with stirring.[9]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow the workup and purification procedure as described in the general protocol (steps 8-11).
Visualizations
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Note: Analytical Methods for the Purity Assessment of 2,4-Diaminopyrimidine-5-carbonitrile
Introduction
2,4-Diaminopyrimidine-5-carbonitrile is a heterocyclic organic compound that serves as a key building block in the synthesis of various biologically active molecules, including potential therapeutic agents and agrochemicals.[1] Its structure, featuring a pyrimidine ring with two amino groups and a cyano group, makes it a versatile intermediate.[1] The purity of this compound is a critical quality attribute, as impurities can significantly impact the safety, efficacy, and stability of the final products. Therefore, robust and reliable analytical methods are essential for accurately identifying and quantifying any impurities, ensuring the quality and consistency required for research and drug development.
This document provides a comprehensive overview of key analytical techniques and detailed protocols for the purity assessment of this compound.
General Workflow for Purity Assessment
The purity assessment of an Active Pharmaceutical Ingredient (API) intermediate like this compound follows a systematic workflow. The process begins with sample characterization and the development of a suitable analytical method. This method is then validated to ensure its accuracy, precision, and robustness. Finally, the validated method is applied for routine quality control and to establish a comprehensive impurity profile.
Caption: General workflow for purity assessment of a chemical intermediate.
Overview of Analytical Techniques
A combination of chromatographic and spectroscopic techniques is typically employed to provide a comprehensive purity profile.
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the primary technique for purity assessment and quantification of related substances (impurities). A reverse-phase HPLC method with UV detection is highly suitable for separating the main component from non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, as well as residual solvents that may be present from the synthesis process.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural confirmation and identification of the main component.[4][5] Quantitative NMR (qNMR) can also be used for purity determination against a certified internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps in confirming the elemental composition of the molecule and identifying unknown impurities.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups (e.g., C≡N, NH₂) and serves as a method for material identification.[4]
-
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the presence of impurities that may affect the melting behavior.
Caption: Integrated analytical approach for comprehensive purity profiling.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method depends on the specific information required. The table below summarizes the primary applications of each key technique.
| Analytical Technique | Principle | Information Obtained | Primary Application |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Purity (Area %), quantification of non-volatile impurities, assay vs. reference standard. | Quantitative purity determination and impurity profiling. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Identification and quantification of volatile/semi-volatile impurities and residual solvents. | Analysis of process-related volatile impurities. |
| ¹H NMR Spectroscopy | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, identification of impurities with unique protons.[4][6] | Identity confirmation and structural elucidation of impurities. |
| HRMS | Measurement of mass-to-charge ratio with high accuracy. | Exact molecular weight and elemental composition.[4] | Confirmation of molecular formula for the main component and unknown impurities. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups (C≡N, NH₂, C=N).[4] | Rapid identity confirmation (fingerprinting). |
| DSC | Measurement of heat flow difference between a sample and a reference as a function of temperature. | Melting point, thermal events, presence of eutectic impurities. | Determination of melting point as an indicator of purity. |
Experimental Protocols
Protocol 1: Purity and Related Substances by HPLC-UV
1.1. Objective: To determine the purity of this compound and quantify related substances using a gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
1.2. Principle: The sample is dissolved in a suitable diluent and injected into the HPLC system. The separation is achieved on a C18 column based on the polarity of the main component and its impurities. The separated compounds are detected by a UV detector, and the peak areas are used to calculate the percentage purity.
1.3. Equipment and Materials:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS).
-
Analytical balance.
-
Volumetric flasks, pipettes, and vials.
-
HPLC grade acetonitrile and water.
-
Phosphoric acid or Formic acid (for MS compatibility).[7]
-
Reference Standard: this compound (purity >99.5%).
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size (or equivalent).
1.4. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
1.5. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
1.6. Procedure:
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure a clean baseline.
-
Inject the Reference Standard Solution five times to check for system suitability (RSD of peak area ≤ 2.0%).
-
Inject the Sample Solution in duplicate.
-
Record the chromatograms and integrate all peaks with an area greater than 0.05% of the main peak area.
1.7. Calculation: Calculate the percentage of any impurity and the overall purity using the area normalization method:
-
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
2.1. Objective: To confirm the chemical structure and identity of the this compound sample.
2.2. Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The resulting spectrum provides information about the chemical environment of the hydrogen atoms, allowing for structural confirmation by comparing the observed chemical shifts and multiplicities with known data.
2.3. Equipment and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
This compound sample.
2.4. Procedure:
-
Weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean vial.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and identify the chemical shifts.
2.5. Data Interpretation:
-
Compare the obtained spectrum with reference data.
-
Expected Chemical Shifts (in DMSO-d₆):
-
The absence of significant unassigned peaks indicates high purity with respect to NMR-detectable impurities.
Protocol 3: Analysis of Volatile Impurities by Headspace GC-MS
3.1. Objective: To identify and quantify residual solvents and other volatile impurities in the this compound sample.
3.2. Principle: The solid sample is placed in a sealed headspace vial and heated. Volatile compounds partition into the gas phase (headspace), which is then injected into the GC-MS system for separation and detection.
3.3. Equipment and Materials:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Headspace Autosampler.
-
Headspace vials (20 mL) with caps and septa.
-
Dimethyl sulfoxide (DMSO) or other suitable high-boiling solvent.
-
Capillary Column: e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
3.4. GC-MS Conditions:
| Parameter | Condition |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Injector Temperature | 220 °C |
| Oven Program | 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min) |
| Transfer Line Temp. | 250 °C |
| MS Source Temp. | 230 °C |
| Mass Range | 35-350 amu |
| Headspace Vial Temp. | 80 °C |
| Headspace Loop Temp. | 90 °C |
| Vial Equilibration Time | 15 minutes |
3.5. Procedure:
-
Accurately weigh ~50 mg of the sample into a headspace vial.
-
Add 1.0 mL of DMSO.
-
Immediately seal the vial.
-
Prepare standard solutions of expected residual solvents in DMSO at known concentrations.
-
Load the sample and standard vials into the headspace autosampler.
-
Run the sequence and acquire the data.
-
Identify peaks in the sample chromatogram by comparing their retention times and mass spectra with those of the standards and library data (e.g., NIST).
-
Quantify any identified solvents using the external standard method.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 2,4-Diaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: 2,4-Diaminopyrimidine-5-carbonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Diaminopyrimidine-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A common and direct synthetic route involves the condensation reaction between guanidine and a malononitrile derivative, most notably (ethoxymethylene)malononitrile. This method is favored for its efficiency.
Q2: My reaction yield is low. What are the potential causes?
Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Ensure the reaction is proceeding at the recommended temperature and for a sufficient duration.
-
Purity of Reagents: The purity of both guanidine and the malononitrile derivative is crucial. Impurities in the starting materials can lead to unwanted side reactions.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.
Q3: The color of my reaction mixture is a dark brown or black. Is this normal?
The reaction of guanidine with (ethoxymethylene)malononitrile can often produce a light brown to yellowish mixture.[1] A very dark color may indicate the formation of polymeric byproducts or degradation of the starting materials or product, possibly due to excessive heat or prolonged reaction times.
Q4: How can I purify the crude this compound?
Recrystallization is a common and effective method for purifying the final product. A suggested solvent system is an azeotropic mixture of acetonitrile and toluene.[1] Column chromatography can also be employed for purification.
Q5: What analytical techniques are suitable for confirming the structure and purity of this compound?
The structure and purity can be confirmed using a combination of the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and identifying any impurities.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the nitrile (C≡N) and amine (N-H) groups.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Purity of Crude Product (85-95%) | Unreacted (ethoxymethylene)malononitrile. | After the reaction, the unreacted nitrile can be extracted from the crude product using a non-polar solvent like ether, heptane, or toluene.[1] |
| Formation of oligomeric or polymeric byproducts. | Optimize reaction temperature and time to minimize side reactions. Ensure a proper stoichiometric ratio of reactants. | |
| Yellow or Brownish Product | Presence of colored impurities. | Purify the product by recrystallization, potentially with the use of activated charcoal to remove colored impurities.[1] |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress by TLC. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. |
| Poor quality of starting materials. | Use high-purity guanidine and (ethoxymethylene)malononitrile. | |
| Formation of Unidentified Byproducts | Side reactions involving the starting materials or intermediates. | Characterize the byproducts using techniques like LC-MS and NMR to understand their origin. Adjust reaction conditions (e.g., temperature, stoichiometry, solvent) to disfavor their formation. |
Data on Product Purity
The following table summarizes typical purity levels of this compound reported in the literature after the initial synthesis and after purification.
| Product Stage | Purity Range (%) | Common Impurities | Reference |
| Crude Product | 85 - 95 | Unreacted (ethoxymethylene)malononitrile, solvent residues. | [1] |
| After Recrystallization | > 97 | Trace amounts of starting materials and side products. | [1] |
Experimental Protocols
Synthesis of this compound from Guanidine and (Ethoxymethylene)malononitrile
This protocol is adapted from established procedures for the synthesis of similar pyrimidine derivatives.
Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide
-
(Ethoxymethylene)malononitrile
-
Ethanol (anhydrous)
-
Acetonitrile
-
Toluene
Procedure:
-
Preparation of Guanidine Free Base: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol. Add guanidine hydrochloride and stir the mixture. The sodium chloride precipitate is removed by filtration to yield a solution of guanidine free base in ethanol.
-
Reaction: To the ethanolic solution of guanidine, add a solution of (ethoxymethylene)malononitrile in ethanol dropwise at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification:
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Potential Side Reactions
Caption: Potential side reactions in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Optimizing the Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile
Welcome to the technical support center for the synthesis of 2,4-Diaminopyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the condensation reaction between a C3-synthon already containing the cyano group and guanidine. A highly effective precursor is ethoxymethylenemalononitrile, which can be reacted with guanidine in a cyclization reaction to form the desired pyrimidine ring. This approach is often preferred due to the ready availability of the starting materials and the generally good yields achieved under optimized conditions.
Q2: I am experiencing low yields in my synthesis. What are the common causes and how can I address them?
A2: Low yields are a frequent issue and can stem from several factors. Here are the primary causes and their solutions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role. Higher temperatures can sometimes lead to the decomposition of reactants or the formation of side products. It is advisable to conduct the reaction at a moderate temperature and monitor its progress using Thin Layer Chromatography (TLC) to determine the optimal balance between reaction rate and product stability.[1]
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial. An excess of one reactant may lead to side reactions. It is recommended to use a slight excess of guanidine to ensure the complete conversion of the malononitrile derivative.
-
Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized overheating and incomplete reactions. Ensure vigorous and consistent stirring throughout the reaction.
-
Purity of Reagents: The purity of starting materials, especially the malononitrile derivative and guanidine, is paramount. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.[2]
Q3: I am observing unexpected peaks in my analytical data (e.g., HPLC, NMR). What are the likely side products?
A3: Several side products can form during the synthesis. Common impurities may include:
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of starting materials in your crude product.
-
Polymerization Products: Malononitrile and its derivatives can be prone to polymerization under certain conditions.
-
Hydrolysis Products: If water is present in the reaction mixture, the nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid.
-
Alternative Cyclization Products: Depending on the reaction conditions, guanidine can react in different ways, potentially leading to the formation of other heterocyclic structures.
To minimize these, ensure anhydrous reaction conditions, optimal reaction times, and appropriate purification methods.
Q4: What is the best method for purifying the crude this compound?
A4: Recrystallization is a highly effective method for purifying the final product. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, solvents such as ethanol, isopropanol, or mixtures of acetonitrile and toluene have been reported to be effective.[3][4] The crude product can be dissolved in the hot solvent, filtered to remove any insoluble impurities, and then allowed to cool slowly to form pure crystals.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time and monitor by TLC. Ensure efficient stirring. |
| Suboptimal temperature. | Optimize the reaction temperature. Avoid excessively high temperatures to prevent degradation. | |
| Impure reagents. | Use high-purity starting materials. | |
| Incorrect stoichiometry. | Use a slight excess of guanidine. | |
| Formation of a Tarry/Oily Product | Polymerization of starting materials. | Control the reaction temperature carefully. Consider a more dilute reaction mixture. |
| Presence of impurities. | Purify starting materials before use. | |
| Product is Difficult to Isolate | Product is too soluble in the reaction solvent. | After the reaction is complete, cool the mixture in an ice bath to promote precipitation. If necessary, partially evaporate the solvent. |
| Product Purity is Low | Inefficient purification. | Optimize the recrystallization process by screening different solvents. Consider a second recrystallization if necessary. |
| Co-precipitation of impurities. | Ensure the crude product is fully dissolved during recrystallization before cooling. |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is based on the condensation of ethoxymethylenemalononitrile with guanidine.
Materials:
-
Ethoxymethylenemalononitrile
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add guanidine hydrochloride (1.1 equivalents) to the sodium ethoxide solution and stir for 30 minutes at room temperature to liberate the free guanidine base.
-
To this mixture, add a solution of ethoxymethylenemalononitrile (1.0 equivalent) in anhydrous ethanol dropwise over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to induce precipitation of the product.
-
Filter the solid product using a Büchner funnel and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an acetonitrile/toluene mixture to obtain pure this compound.
| Parameter | Value | Impact on Yield |
| Temperature | 70-80 °C | Higher temperatures may lead to side reactions and lower yields. |
| Reaction Time | 4-6 hours | Shorter times may result in incomplete reaction; longer times may not significantly improve the yield. |
| Solvent | Anhydrous Ethanol | The presence of water can lead to hydrolysis of the nitrile group. |
| Guanidine:Nitrile Molar Ratio | 1.1 : 1 | A slight excess of guanidine drives the reaction to completion. |
Visualizing the Process
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
identifying side reactions in 2,4-Diaminopyrimidine-5-carbonitrile synthesis
Technical Support Center: 2,4-Diaminopyrimidine-5-carbonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which typically involves the condensation of guanidine with a suitable three-carbon precursor like an alkoxyacrylonitrile.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields can stem from several factors. A systematic approach is best for troubleshooting.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting materials have been consumed before proceeding with the work-up. Reaction times can range from 1 to 4 hours depending on the specific precursors and conditions.[1][2]
-
Suboptimal Temperature: Temperature is a critical parameter. For the condensation of β-alkoxyacrylonitriles with guanidine, temperatures around 70°C have been shown to be effective.[1] In related pyrimidine syntheses, excessively high temperatures (e.g., 100°C) can favor the formation of side products, thereby reducing the yield of the desired product.[2]
-
Reagent Purity: Ensure the purity of your starting materials, particularly the guanidine and the acrylonitrile derivative. Impurities in starting materials can introduce competing side reactions.[3] Guanidine is often used as a hydrochloride or carbonate salt, which requires neutralization to the free base form for the reaction to proceed efficiently.
-
Product Loss During Work-up: The product, this compound, may have some solubility in the work-up or crystallization solvents, leading to losses. Ensure the crystallization solvent is cooled sufficiently and minimize the volume of solvent used for washing the filtered product.
Q2: I am observing significant impurities in my crude product. What are the likely side reactions?
A2: The formation of impurities is a common challenge. The most prevalent side products often originate from the starting materials or reaction conditions.
-
Unreacted Starting Materials: The most common impurity is often unreacted starting material.[1] For instance, residual β-alkoxyacrylonitrile can be carried through the work-up. Extraction with a non-polar solvent like heptane or toluene before final purification can help remove it.[1]
-
Solvent-Derived Impurities: High-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF) can decompose at elevated temperatures, leading to the formation of byproducts that may react with your intermediates.[3] If possible, consider using alternative solvents like acetonitrile or alcohols.[1]
-
Hydrolysis of Nitrile Group: The cyano group (-C≡N) can be susceptible to hydrolysis to an amide (-CONH₂) or carboxylic acid (-COOH) under harsh acidic or basic conditions, especially during work-up or if water is not adequately excluded from the reaction.
-
Isomer Formation: Depending on the specific precursors, there is a potential for the formation of constitutional isomers. Careful control of reaction conditions is crucial. In related multicomponent reactions, alternative cyclization pathways can lead to undesired products, such as Hantzsch dihydropyridines.[2]
Q3: The final product is difficult to purify. What are the recommended purification methods?
A3: Achieving high purity is essential. The following methods are commonly employed:
-
Recrystallization: This is the most common and effective method for purifying the final product. A typical procedure involves dissolving the crude solid in a hot solvent mixture, such as acetonitrile/toluene, and allowing it to cool slowly to form crystals.[1] Other solvents like ethanol or isopropanol have also been used for related pyrimidine structures.[4]
-
Extraction: As mentioned, a liquid-liquid or solid-liquid extraction can be performed on the crude product before recrystallization to remove non-polar impurities, such as unreacted acrylonitrile precursors.[1]
-
Column Chromatography: For stubborn impurities or small-scale synthesis, silica gel column chromatography can be an effective purification technique.[4]
-
Salt Formation and Neutralization: In some pyrimidine syntheses, the product is intentionally precipitated as a salt (e.g., sulfate) to aid isolation from a highly soluble reaction mixture. The pure base is then regenerated by neutralization.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: A widely used method is the condensation reaction between guanidine and a β-substituted acrylonitrile, such as a β-alkoxyacrylonitrile.[1] This reaction builds the pyrimidine ring in a single step.
Q2: How can I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[2] Use a suitable eluent system (e.g., hexane:ethyl acetate mixtures) to separate the starting materials from the product. The product, being more polar, will typically have a lower Rf value than the less polar starting materials.
Q3: What are the typical yields and purity levels I should expect? A3: With an optimized protocol, crude purities can range from 85-95%.[1] After purification, such as by recrystallization, purity can be increased to over 97%.[1] Reported chemical yields for similar syntheses are often in the 85-95% range.[1]
Data Presentation
Table 1: Effect of Temperature on Biginelli vs. Hantzsch Product Formation (Illustrative) Data adapted from a study on related pyrimidine syntheses to illustrate the impact of temperature on side product formation.[2]
| Aldehyde | Temperature (°C) | Desired Pyrimidine Yield (%) | Hantzsch Side Product Yield (%) |
| Benzaldehyde | 60 | 87 | Not Observed |
| Benzaldehyde | 100 | 25 | 65 |
| 4-Chlorobenzaldehyde | 60 | 92 | Not Observed |
| 4-Chlorobenzaldehyde | 100 | 30 | 60 |
Table 2: Example Reaction Conditions and Outcomes Based on the synthesis of 2,4-diaminopyrimidine from β-alkoxyacrylonitrile and guanidine.[1]
| Solvent | Temperature (°C) | Time (h) | Crude Purity (%) | Yield (%) |
| Isopropanol | 68-70 | 1.25 | 85.7 | 86.6 |
| Acetonitrile/DMF | ~70 | 2.5 | 89.5 | 94.8 |
| Isopropanol | Reflux | ~2 | 92.1 | 96.7 |
Experimental Protocols
Protocol 1: Synthesis of this compound This protocol is a general procedure based on the reaction of a β-alkoxyacrylonitrile with guanidine.[1]
-
Reagent Preparation: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, prepare a solution of guanidine free base. This can be done by reacting guanidine hydrochloride with a base like sodium ethoxide in an anhydrous alcohol (e.g., ethanol) and filtering off the resulting sodium chloride.
-
Reaction Setup: Add the guanidine solution to the reaction vessel. To this, add the β-alkoxyacrylonitrile (1.0 equivalent) and a suitable solvent such as isopropanol or acetonitrile.
-
Reaction Execution: Heat the mixture to reflux (typically 70-80°C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting acrylonitrile is consumed (typically 1.5-3 hours).
-
Work-up: Once complete, cool the reaction mixture. Remove the solvent under reduced pressure.
-
Initial Purification: Digest the residue in a hot non-polar solvent like heptane or toluene (~60°C) for 1 hour to extract unreacted starting materials.[1]
-
Isolation: Filter the solid crude product and wash it with a small amount of cold solvent.
-
Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., acetonitrile/toluene) to yield pure this compound.
Protocol 2: Purification by Recrystallization [1]
-
Dissolution: Place the crude this compound in a flask. Add a minimal amount of a hot solvent (e.g., acetonitrile) to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: A potential side reaction leading to an amide impurity.
Caption: A logical workflow for troubleshooting low product yields.
References
- 1. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,4-Diaminopyrimidine-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,4-Diaminopyrimidine-5-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature. | A TLC plate showing the consumption of starting materials and the formation of a major product spot. |
| Presence of Dihydropyrimidine Intermediate | The synthesis of 2-aminopyrimidine-5-carbonitriles can involve a 2-amino-1,4-dihydropyrimidine-5-carbonitrile intermediate that undergoes spontaneous aromatization.[1] Ensure sufficient reaction time and appropriate work-up conditions to promote complete aromatization. | A purer product with a higher yield after ensuring the reaction goes to completion. |
| Side Reactions | The one-pot, three-component synthesis may lead to side products.[1] Purification by column chromatography or recrystallization will be necessary. | Isolation of the desired compound from byproducts, leading to a significant increase in purity. |
| Unreacted Guanidine | Guanidine is a basic starting material and may remain in the crude product. An acidic wash during the work-up (e.g., with dilute HCl) can help remove it. | Removal of basic impurities, resulting in a cleaner crude product before further purification. |
Issue 2: Difficulty with Recrystallization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound "Oiling Out" | This occurs when the compound is insoluble in the hot solvent. Try a different solvent system. A mixture of a solvent in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble can be effective. Common mixtures include heptanes/ethyl acetate, methanol/water, and acetone/water. | Formation of solid crystals instead of an oil upon cooling. |
| Poor Crystal Formation | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the pure compound. | Initiation of crystal growth, leading to the formation of a crystalline solid. |
| Compound is only soluble in high-boiling point solvents (e.g., DMF, DMSO) | For compounds with limited solubility, diffusion crystallization can be attempted. Dissolve the compound in a minimal amount of a high-boiling solvent (like DMF or DMSO) and place this solution in a larger chamber containing a more volatile anti-solvent (e.g., DCM, ethyl acetate, or cyclohexane). The anti-solvent will slowly diffuse into the solution, causing the compound to crystallize.[2] | Formation of crystals over time as the solvent environments slowly mix. |
| Low Recovery | The compound may be too soluble in the chosen solvent, even at low temperatures. Minimize the amount of hot solvent used to dissolve the compound. After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize precipitation. | Increased yield of recrystallized product. |
Issue 3: Challenges with Column Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Separation of Impurities | Optimize the solvent system. A common mobile phase for purifying 2,4-diaminopyrimidine derivatives is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).[3] A gradient elution may be necessary. | Clear separation of the product from impurities on the column, visualized by TLC analysis of the fractions. |
| Compound Streaking on the Column | The compound may be too polar for the chosen solvent system, or it might be interacting strongly with the stationary phase (silica gel). Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes help for basic compounds. | Sharper bands on the column and cleaner separation. |
| Compound Crashing Out on the Column | The compound may not be sufficiently soluble in the mobile phase. Choose a solvent system in which the compound has better solubility. | The compound moves smoothly through the column without precipitating. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as α-cyanoketones, carboxaldehydes, and guanidines. Another potential impurity is the 2-amino-1,4-dihydropyrimidine-5-carbonitrile intermediate, which may not have fully aromatized to the final product.[1]
Q2: What are some recommended solvent systems for the recrystallization of this compound?
A2: While specific data for this compound is limited, related compounds have been successfully recrystallized from isopropanol, ethanol, hexane, or a DMSO-water mixture.[1][4] For the parent compound, 2,4-diaminopyrimidine, a mixture of acetonitrile and toluene has been used.[5] A good starting point would be to test the solubility of your crude product in various solvents to find a suitable system where it is soluble when hot and insoluble when cold.
Q3: My compound seems to be soluble only in DMF and DMSO. How can I purify it?
A3: High-boiling point solvents like DMF and DMSO can be challenging for purification. Besides the diffusion crystallization method mentioned in the troubleshooting guide, you can also try precipitating the compound by adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with DMF/DMSO, such as water or an ether). Column chromatography using a mobile phase that can dissolve your compound might also be an option, though it can be more complex with these solvents.
Q4: How does pH affect the solubility and purification of this compound?
A4: The presence of two amino groups makes this compound a basic compound. Its solubility is likely pH-dependent, with increased solubility in acidic conditions due to the protonation of the amino groups.[4] This property can be exploited during purification. For example, you can dissolve the crude product in an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer to precipitate the purified product.
Q5: What is the general stability of this compound?
A5: this compound is generally considered a stable compound.[6] A related compound, 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile, shows moderate thermal stability with decomposition occurring above 250°C.[4] Pyrimidine derivatives have also been shown to be stable in concentrated sulfuric acid, suggesting good stability under strong acidic conditions.[7] For storage, it is recommended to keep the compound at 0-8 °C.[6]
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) to find one in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath for about 30 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel as a slurry in the initial mobile phase.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane. If the solubility is low, you can adsorb the compound onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and then evaporating the solvent.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a suitable mobile phase. A common starting point for similar compounds is a mixture of dichloromethane and methanol (e.g., 98:2 v/v).[3] The polarity can be gradually increased by increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 4. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]
- 5. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Year-Long Stability of Nucleic Acid Bases in Concentrated Sulfuric Acid: Implications for the Persistence of Organic Chemistry in Venus’ Clouds [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 2,4-Diaminopyrimidine-5-carbonitrile Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,4-diaminopyrimidine-5-carbonitrile derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Issue 1: Low or No Product Yield
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incorrect Reaction Conditions | Verify and optimize reaction temperature, time, and solvent. For instance, some syntheses require reflux in DMF for 24-36 hours, while microwave-assisted synthesis can reduce the time to 25-50 minutes with improved yields.[1][2] |
| Poor Quality of Reagents | Ensure the purity and dryness of starting materials and solvents. For reactions involving sodium hydride, it is crucial to use a fresh, dry sample and dry solvents like DMSO or THF.[3] |
| Inefficient Catalyst | In Suzuki coupling reactions to introduce aryl groups at the 5-position, the choice of palladium catalyst is critical. If Pd(PPh₃)₄ gives low yields, consider using Pd(dbpf)Cl₂.[3] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more reagent or extending the reaction time. |
| Side Reactions | The formation of byproducts can consume starting materials. For example, in Suzuki reactions, transesterification can occur if using alcohol as a solvent with ester-containing boronic acids. Switching to a solvent like CH₃CN/H₂O can prevent this.[3] |
Issue 2: Difficulty in Product Purification
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Presence of Closely Related Impurities | Optimize the crystallization solvent system. Common solvents for crystallization of these derivatives include isopropanol or ethanol.[4] Column chromatography on silica gel is also a common purification method.[3] |
| Product is an Oil or Gummy Solid | Try triturating the crude product with a non-polar solvent like n-hexane or diethyl ether to induce crystallization. |
| Contamination with Starting Materials | Ensure the reaction goes to completion by monitoring with TLC. If necessary, adjust the stoichiometry of the reactants. |
Frequently Asked Questions (FAQs)
Q1: What is a general and efficient method for synthesizing this compound derivatives?
A common and effective method is the one-pot, three-component reaction of an α-cyanoketone, an aldehyde, and guanidine.[4] This Biginelli-inspired method involves a sequence of condensation, nucleophilic addition, cyclization, and spontaneous aromatization to yield the desired product in moderate to excellent yields (45-89%).[4]
Q2: How can I introduce substituents at the 5-position of the 2,4-diaminopyrimidine core?
A common strategy involves a multi-step synthesis.[3] First, the 5-position of a 2,4-diamino-6-substituted pyrimidine is halogenated, typically with N-iodosuccinimide (NIS) to yield the 5-iodo derivative.[3] Subsequently, a Suzuki coupling reaction with a suitable boronic acid can be employed to introduce various aryl groups at this position.[3]
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
Yes. Phosphorus oxychloride (POCl₃), used for chlorination, is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment.[3] Sodium hydride (NaH) is a flammable solid and reacts exothermically with water and alcohols.[3] Always handle it under an inert atmosphere (e.g., argon or nitrogen).[3]
Q4: My reaction involves a Suzuki coupling, but the yield is very low. What can I do?
Low yields in Suzuki couplings for this scaffold can be due to several factors. It has been observed that using a 5-iodo-pyrimidine derivative is more effective than a 5-bromo derivative.[3] The choice of catalyst and base is also crucial. While Pd(PPh₃)₄ can be used, Pd(dbpf)Cl₂ with K₂CO₃ as the base has been shown to give good to moderate yields.[3] The solvent system also plays a significant role; a mixture of EtOH/toluene/H₂O or THF/H₂O is commonly used.[3]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles[4]
This protocol is based on a Biginelli-inspired three-component reaction.
-
Reaction Setup: In a round-bottom flask, combine the α-cyanoketone (1 eq), the desired aldehyde (1 eq), and guanidine (1 eq).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol, and a catalytic amount of a base (e.g., potassium carbonate).
-
Reaction: Stir the mixture at reflux temperature and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Purification: The crude product can be purified by crystallization from isopropanol or ethanol, or by column chromatography on silica gel.[4]
Protocol 2: Multi-Step Synthesis for 5-Aryl-2,4-diaminopyrimidine Derivatives[3]
This protocol involves chlorination, nucleophilic substitution, iodination, and a Suzuki coupling.
-
Chlorination: Treat 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) at 97 °C for 17 hours to obtain 2,4-diamino-6-chloropyrimidine.[3]
-
Nucleophilic Substitution: React the 2,4-diamino-6-chloropyrimidine with a suitable nucleophile (e.g., an alcohol in the presence of sodium hydride in dry DMSO) to introduce a substituent at the 6-position.[3]
-
Iodination: Treat the 2,4-diamino-6-substituted pyrimidine with N-iodosuccinimide (NIS) in dry acetonitrile at room temperature for 1 hour to yield the 5-iodo derivative.[3]
-
Suzuki Coupling: React the 5-iodo derivative with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(dbpf)Cl₂) and a base (e.g., K₂CO₃) in a solvent mixture such as EtOH/toluene/H₂O at 90 °C for 24 hours.[3]
-
Purification: The final product is purified by column chromatography on silica gel.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling [3]
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | EtOH/toluene/H₂O | 90 | 24 | 52-78 |
| 2 | Pd(dbpf)Cl₂ | K₂CO₃ | THF/H₂O | 70 | 20 | 51-99 |
| 3 | Pd(dbpf)Cl₂ | K₂CO₃ | CH₃CN/H₂O | - | - | 63-78 |
Visualizations
Experimental Workflow
Caption: Multi-step synthesis workflow for 5-aryl-2,4-diaminopyrimidine derivatives.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low product yield.
Signaling Pathway Context
Many 2,4-diaminopyrimidine derivatives are investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[5][6]
Caption: Inhibition of the EGFR signaling pathway by 2,4-diaminopyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
solubility issues with 2,4-Diaminopyrimidine-5-carbonitrile in organic solvents
Technical Support Center: 2,4-Diaminopyrimidine-5-carbonitrile
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting protocols, and frequently asked questions (FAQs) regarding the solubility challenges of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound (CAS: 16462-27-4) is an organic compound that presents as a solid at room temperature. Like many nitrogen-rich heterocyclic compounds and other pyrimidine derivatives, it generally exhibits limited solubility in common non-polar and moderately polar organic solvents.[1] Its structure, featuring two amino groups and a polar nitrile group, suggests that its solubility is highest in polar aprotic solvents capable of forming hydrogen bonds. It is often used as a building block in the synthesis of pharmaceutical and agrochemical agents.
Q2: Which organic solvents are recommended for dissolving this compound?
Based on its use in synthetic procedures and the known behavior of similar pyrimidine structures, the following solvents are recommended:
-
Primary Recommendations (Higher Solubility): Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective for dissolving this compound and its derivatives.[1][2]
-
Secondary Recommendations (Moderate to Low Solubility): Solvents like acetonitrile may be used, particularly at elevated temperatures, as it is employed in synthetic and purification processes involving this compound.[2]
-
Limited Applicability (Generally Poor Solvents): Alcohols (methanol, ethanol), chlorinated solvents (chloroform), and esters (ethyl acetate) typically show lower solubility. Aromatic hydrocarbons like toluene are generally poor solvents but can be used as anti-solvents in recrystallization procedures.[3]
Solubility Data Summary
While precise quantitative solubility data (e.g., in mg/mL) is not widely published, the following table provides a qualitative summary based on data from related compounds and solvents used in synthesis and purification protocols.
| Solvent | Chemical Class | Expected Solubility Profile | Rationale / Context of Use |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Commonly used for dissolving pyrimidine derivatives for biological assays and synthesis.[1][2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | A known good solvent for various pyrimidine derivatives in physicochemical studies.[4] |
| Acetonitrile | Polar Aprotic | Low to Moderate | Used as a reaction and recrystallization solvent, often requiring heat.[2][3] |
| Tetrahydrofuran (THF) | Polar Aprotic | Low to Moderate | Studied as a solvent for other pyrimidine derivatives.[4] |
| Methanol / Ethanol | Polar Protic | Low | Generally less effective than polar aprotic solvents for this class of compounds. |
| Ethyl Acetate | Ester | Low | Can be used for extraction of related diaminopyrimidines.[5] |
| Chloroform | Chlorinated | Very Low | Studied as a solvent for other pyrimidine derivatives with noted solubility challenges.[4] |
| Toluene | Aromatic Hydrocarbon | Very Low | Primarily used as an anti-solvent for recrystallization of related compounds.[3] |
| Water | Aqueous | Very Low | The hydrochloride salt of a related compound is water-soluble, but the free base is not.[5] |
Troubleshooting Guides
Q3: I am struggling to dissolve the compound in my chosen solvent. What steps can I take?
If you are experiencing difficulty dissolving this compound, follow this systematic troubleshooting workflow. The underlying principle is that increasing the kinetic energy of the system and the surface area of the solute can significantly improve dissolution rates.
Caption: Troubleshooting workflow for solubility issues.
Detailed Troubleshooting Steps:
-
Increase Temperature: Gently warm the solvent-solute mixture. The solubility of pyrimidine derivatives typically increases with temperature.[4] Monitor to ensure the compound does not decompose.
-
Increase Agitation: Use a vortex mixer, magnetic stirrer, or a sonication bath. This increases the interaction between the solvent and the surface of the solid particles.
-
Reduce Particle Size: If you have solid material, grinding it into a fine powder using a mortar and pestle will increase the surface-area-to-volume ratio, which can significantly speed up dissolution.[6][7]
-
Use a Co-solvent: If permissible for your experiment, add a small volume (e.g., 1-10%) of a strong solvent like DMSO to your primary solvent. This can dramatically increase the overall solvating power of the mixture.[7]
-
Re-evaluate Solvent Choice: If all else fails, your chosen solvent may be inappropriate. Refer to the solubility table and consider switching to a more suitable solvent like DMSO or DMF.
Experimental Protocols
Q4: Is there a standard protocol for testing the solubility of this compound on a small scale?
Yes, the gravimetric method is a reliable technique for determining solubility. This protocol is adapted from standard methodologies used for pyrimidine derivatives.[4]
Protocol: Small-Scale Solubility Determination (Gravimetric Method)
-
Preparation: Place a known, excess amount of this compound (e.g., 20 mg) into a 2 mL glass vial.
-
Solvent Addition: Add a precise volume of the desired organic solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or on a stirring plate at a constant, controlled temperature (e.g., 25°C) for 24 hours. This ensures the solution reaches saturation equilibrium.
-
Separation: After equilibration, allow the vial to stand undisturbed for 2 hours to let undissolved solid settle. Alternatively, centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant (e.g., 0.5 mL) using a calibrated pipette. Be careful not to disturb the solid at the bottom.
-
Evaporation: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a moderate temperature.
-
Calculation: Weigh the vial containing the dried residue. The mass of the dissolved solid can be determined by subtracting the initial weight of the empty vial.
-
Result: Calculate the solubility in mg/mL using the formula: Solubility = (Mass of residue in mg) / (Volume of aliquot in mL).
Q5: How can I purify the compound if I suspect solubility-related impurities?
Recrystallization is a standard method for purifying solids. For compounds with tricky solubility, a two-solvent (solvent/anti-solvent) method is often effective. The following protocol is based on a method used for a related diaminopyrimidine.[3]
Protocol: Recrystallization using a Solvent/Anti-Solvent System
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., acetonitrile). Heat the mixture gently to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with filter paper to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add a "poor" or "anti-solvent" (e.g., toluene) dropwise until the solution becomes slightly cloudy (turbid).[3] The ideal solvent/anti-solvent ratio may require some optimization (e.g., starting at 1:2.5 Acetonitrile:Toluene).
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold anti-solvent (toluene) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Caption: General workflow for solubility enhancement.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 3. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 6. Solubility enhancement techniques [wisdomlib.org]
- 7. ijmsdr.org [ijmsdr.org]
Technical Support Center: Stability and Degradation of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 2,4-diaminopyrimidine-5-carbonitrile derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound derivatives?
A1: The stability of this compound derivatives can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The diaminopyrimidine ring and the nitrile group are susceptible to chemical transformations under certain conditions.
Q2: What is the expected stability of these compounds in acidic and basic solutions?
A2: Under acidic conditions, the primary concern is the hydrolysis of the nitrile group to a carboxylic acid.[1][2] The amino groups on the pyrimidine ring can also be protonated, which may influence the overall stability and solubility of the compound. In basic conditions, the nitrile group is also susceptible to hydrolysis, potentially forming a carboxamide or a carboxylate salt.[1][2] The rate of degradation is generally dependent on the pH and temperature of the solution.
Q3: Are this compound derivatives sensitive to light?
A3: Many heterocyclic compounds, including pyrimidine derivatives, can exhibit photosensitivity. Exposure to UV or high-intensity visible light may lead to photodegradation, potentially through photolytic cleavage or rearrangement reactions. It is recommended to store these compounds in light-resistant containers and to minimize light exposure during experiments.
Q4: What are the likely degradation products I might observe?
A4: Common degradation products can arise from the hydrolysis of the nitrile group, leading to the formation of the corresponding carboxylic acid or amide.[1][2] Oxidation of the diaminopyrimidine ring can also occur, potentially forming N-oxides or other oxidized species. Under forced degradation conditions, more extensive degradation, including ring opening, may be observed.
Q5: How should I store my this compound derivatives to ensure their stability?
A5: For optimal stability, these compounds should be stored in a cool, dry, and dark place. It is advisable to store them in tightly sealed containers, protected from moisture and light. For long-term storage, refrigeration or freezing in a desiccated environment is recommended.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound in the assay medium. | - Prepare fresh stock solutions for each experiment.- Assess the stability of the compound in the assay buffer under the experimental conditions (time, temperature).- Analyze the compound in the assay medium at the beginning and end of the experiment using a stability-indicating method like HPLC to check for degradation. |
| Precipitation of the compound in the assay medium. | - Determine the kinetic solubility of the compound in the assay buffer.- Use a concentration below the solubility limit.- Consider the use of co-solvents, but verify their compatibility with the assay. |
| Interaction with other components in the assay medium. | - Run control experiments to identify potential interactions with other reagents.- Simplify the assay medium if possible to pinpoint the interacting component. |
Issue 2: Appearance of unexpected peaks in my HPLC chromatogram during analysis.
| Possible Cause | Troubleshooting Steps |
| On-column degradation. | - Modify HPLC parameters such as mobile phase pH or temperature to minimize degradation.- Use a shorter analysis time if possible. |
| Degradation during sample preparation. | - Prepare samples immediately before analysis.- Keep samples cool and protected from light during preparation.- Evaluate the stability of the compound in the sample diluent. |
| Formation of degradation products during storage. | - Re-evaluate storage conditions (temperature, light, humidity).- Analyze a freshly prepared sample of the compound to confirm the identity of the main peak.- Use techniques like LC-MS to identify the structure of the unknown peaks.[3] |
Quantitative Data on Stability
While specific quantitative degradation kinetics for a broad range of this compound derivatives are not extensively available in public literature, the following table summarizes the expected qualitative stability based on the known chemistry of the functional groups. The extent of degradation is generally expected to follow the order: Basic Hydrolysis > Acidic Hydrolysis > Oxidation > Photolysis > Thermal.
| Stress Condition | Expected Degradation Pathway | Potential Degradation Products | Relative Rate of Degradation |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Nitrile hydrolysis | 2,4-Diaminopyrimidine-5-carboxylic acid | Moderate |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Nitrile hydrolysis | 2,4-Diaminopyrimidine-5-carboxamide, 2,4-Diaminopyrimidine-5-carboxylate | High |
| Oxidative Stress (e.g., 3% H₂O₂) | N-oxidation of the pyrimidine ring | This compound N-oxides | Moderate to Low |
| Photolytic Stress (e.g., UV light) | Photochemical rearrangement or cleavage | Various photoproducts | Variable, compound-dependent |
| Thermal Stress (e.g., 60°C) | General decomposition | Various degradation products | Low (in solid state) |
Experimental Protocols
Protocol: Forced Degradation Study of a this compound Derivative
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of a this compound derivative and to develop a stability-indicating analytical method.
1. Materials:
-
This compound derivative
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade acetonitrile, methanol, and water
-
Suitable buffer for HPLC mobile phase (e.g., phosphate or acetate buffer)
-
HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a vial and keep it in an oven at 60°C for 48 hours.
-
After the exposure, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC after the exposure.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.
-
Analyze all stressed samples and compare the chromatograms to the control samples to identify and quantify the degradation products.
-
-
Identification of Degradation Products:
-
Use LC-MS to determine the mass of the degradation products and to aid in their structural elucidation.[3]
-
Visualizations
Signaling Pathway
References
avoiding by-product formation in diaminopyrimidine synthesis
Welcome to the technical support center for diaminopyrimidine synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding by-product formation during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of diaminopyrimidines.
Question 1: I am observing significant oligomer formation in my Palladium-catalyzed amination of a dihalopyrimidine. How can I minimize this side reaction?
Answer:
Oligomerization, arising from N,N-diarylation, is a common side reaction in the Pd-catalyzed amination of dihalopyrimidines.[1][2] Here are several strategies to suppress the formation of these by-products:
-
Increase Amine Stoichiometry: Employing a significant excess of the amine nucleophile is a primary strategy to favor the desired mono- or di-amination product over oligomerization. A 4-fold excess of the amine has been shown to be effective in suppressing the formation of side products.[1][2]
-
Ligand Selection: The choice of phosphine ligand complexed to the palladium catalyst is crucial. Bulky electron-rich ligands can influence the steric environment around the metal center, potentially favoring the desired amination pathway. While ligands like DavePhos, Ph-JosiPhos, and Cy-JosiPhos have been investigated, their effectiveness can be substrate-dependent.[1] In some cases, BINAP has been used successfully.[1]
-
Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading does not always lead to a better outcome and can sometimes promote side reactions. It is essential to optimize the catalyst loading for your specific substrates.
-
Reaction Temperature and Time: Carefully control the reaction temperature and time. Prolonged reaction times or excessively high temperatures can lead to increased by-product formation. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.
Below is a troubleshooting workflow to address oligomer formation:
Caption: Troubleshooting workflow for oligomer formation.
Question 2: My Pinner-type synthesis of a 2,4-diaminopyrimidine from guanidine and a 1,3-dicarbonyl compound is giving a low yield and multiple by-products. What are the likely causes and solutions?
Answer:
The Pinner synthesis and related condensations of guanidine with 1,3-dicarbonyl compounds can be susceptible to several side reactions that lower the yield of the desired diaminopyrimidine.[3]
Common Issues and Preventative Measures:
-
Self-Condensation of the 1,3-Dicarbonyl Compound: The dicarbonyl starting material can undergo self-condensation under basic or acidic conditions.
-
Solution: Control the addition rate and stoichiometry of the base. Adding the base dropwise to the mixture of the dicarbonyl compound and guanidine can help minimize this side reaction.[3]
-
-
Hydrolysis of Guanidine: Guanidine and its salts can be hygroscopic and may hydrolyze over time, reducing the amount of active nucleophile.
-
Solution: Use freshly prepared or purified guanidine or its hydrochloride salt. Ensure all reagents and solvents are anhydrous.[3]
-
-
Incomplete Cyclization: The reaction may stall after the initial condensation, leading to open-chain intermediates instead of the cyclized pyrimidine ring.
-
Solution: Optimize the reaction temperature and time. In some cases, a stronger base or a higher reaction temperature may be required to drive the cyclization to completion. Monitoring by TLC is crucial to determine the endpoint of the reaction.[3]
-
-
Base Selection: The choice and amount of base are critical. Common bases include sodium ethoxide or sodium methoxide. The stoichiometry should be carefully controlled to promote cyclization without favoring side reactions.[3]
Experimental Protocol: General Procedure for Pinner-type Pyrimidine Synthesis
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (1 equivalent) in anhydrous ethanol.
-
Add guanidine hydrochloride (1 equivalent) to the solution.
-
Under a nitrogen atmosphere, add a solution of sodium ethoxide in ethanol (1 equivalent) dropwise to the stirred mixture.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the mixture to room temperature.
-
Filter the precipitated product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure diaminopyrimidine.[3]
Question 3: I am performing a Suzuki coupling on a 5-bromo-2,4-diaminopyrimidine derivative that also contains an ester group, and I am observing transesterification of my ester. How can I avoid this?
Answer:
Transesterification is a known side reaction in Suzuki couplings when using alcoholic solvents like ethanol in the presence of a base, especially with substrates containing ester functionalities.[4]
Strategies to Prevent Transesterification:
-
Solvent System: Avoid using alcoholic solvents. A common alternative is to use a mixture of a non-protic solvent like THF or dioxane with water.[4]
-
Catalyst and Base Combination: The choice of catalyst and base can also influence the outcome. For instance, using Pd(dppf)Cl₂ as the catalyst with K₂CO₃ as the base in a THF/water solvent system has been shown to be effective.[4]
-
Reaction Temperature: Running the reaction at a lower temperature, for example, 70 °C in a sealed tube, can also help minimize this side reaction.[4]
Optimized Suzuki Coupling Conditions to Avoid Transesterification
| Parameter | Condition | Reference |
| Catalyst | Pd(dppf)Cl₂ | [4] |
| Base | K₂CO₃ | [4] |
| Solvent | THF/H₂O | [4] |
| Temperature | 70 °C | [4] |
Question 4: What are the best practices for purifying crude 2,4-diaminopyrimidine to remove impurities?
Answer:
The purity of the final diaminopyrimidine product is crucial, especially for applications in drug development. Several methods can be employed for purification.
-
Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is critical. For 2,4-diaminopyrimidine, recrystallization from an azeotropic mixture of acetonitrile and toluene, followed by the addition of more toluene, has been reported to increase purity significantly.[5]
-
Extraction: Unreacted starting materials, such as β-alkoxyacrylonitriles, can be removed from the crude product by extraction with solvents like ether, or aliphatic or aromatic hydrocarbons.[5]
-
Column Chromatography: For more challenging separations, silica gel column chromatography is a standard technique. The eluting solvent system needs to be optimized based on the polarity of the desired product and impurities. For example, a mixture of CH₂Cl₂/CH₃OH has been used successfully.[4][6]
-
Salt Formation and Crystallization: In cases where the free base is highly soluble, converting it to a less soluble salt can facilitate purification by crystallization. For instance, 2,4-diaminopyrimidine hydrohalide can be converted to the corresponding sulfate salt, which is less soluble and can be readily crystallized from the solution.[7]
Caption: Purification workflow for diaminopyrimidines.
Key Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine from 2,4-Diamino-6-hydroxypyrimidine
This protocol describes the chlorination of the hydroxyl group at the 6-position of the pyrimidine ring.
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to POCl₃ (9 mL).
-
Stir the mixture at 97 °C for 17 hours.
-
Slowly add the reaction solution to ice water with stirring.
-
Heat the aqueous solution at 90 °C for 1 hour to hydrolyze any remaining POCl₃.
-
Adjust the pH of the solution to 8 with a NaOH solution.
-
Extract the product with EtOAc (3 x 150 mL).
-
Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield the white solid product. This procedure typically yields pure 2,4-diamino-6-chloropyrimidine without the need for column chromatography.[8]
Protocol 2: N-Oxidation of 6-chloro-2,4-diaminopyrimidine
This protocol outlines a method for the N-oxidation of the pyrimidine ring using a tungstate catalyst, which is an alternative to harsher oxidizing agents.
Materials:
-
6-chloro-2,4-diaminopyrimidine
-
Methanol
-
Sodium tungstate (catalyst)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve 6-chloro-2,4-diaminopyrimidine in methanol.
-
Add a catalytic amount of sodium tungstate.
-
Add hydrogen peroxide to the mixture.
-
Heat the reaction mixture under reflux.
-
Monitor the reaction for completion.
-
Upon completion, cool the reaction mixture and isolate the 2,4-diamino-6-chloropyrimidine-3-oxide product. This method is reported to give high yields.
References
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,4-Diaminopyrimidine-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and direct method is the condensation reaction of a C3 synthon already containing the cyano group with guanidine. A common starting material for this is malononitrile or its derivatives. Another approach involves the functional group interconversion from a pre-formed pyrimidine ring, for instance, starting with a substituted pyrimidine and introducing the amino functionalities through subsequent reactions.
Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve them?
A2: Low yields can stem from several factors. Suboptimal reaction conditions such as temperature and reaction time are critical parameters to control. The purity of your starting materials, particularly the aldehyde, β-ketoester, and urea/thiourea, is crucial, as impurities can lead to unwanted side reactions. The choice and amount of catalyst can also significantly impact the yield. It is advisable to screen different catalysts and optimize their concentration for your specific substrates. Additionally, the polarity of the solvent can influence the reaction rate and yield, with polar solvents generally being preferred.
Q3: My final product has a persistent yellow discoloration. What is the likely cause and how can I purify it?
A3: A yellow hue in the final product can indicate the presence of impurities. One common cause is the formation of Hantzsch-type dihydropyridine byproducts, which are often fluorescent. To mitigate this, consider adjusting the reaction temperature, as higher temperatures can favor the formation of these byproducts. Using a Lewis acid catalyst instead of a Brønsted acid may also help. For purification, recrystallization from a suitable solvent system, such as an ethanol-water mixture, is often effective. Column chromatography can also be employed for more challenging purifications.
Q4: I am observing an unexpected peak in my analytical analysis (e.g., HPLC, GC-MS). What could this side product be?
A4: Unexpected peaks can correspond to several side products. One possibility is the formation of Hantzsch-type dihydropyridines, as mentioned previously. Another potential side reaction is the Knoevenagel condensation between an aldehyde and a β-ketoester, which can lead to an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently. Carefully analyzing the mass spectrum and NMR data of the impurity can help in its identification.
Q5: What are the key safety precautions to take during the synthesis of this compound?
A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction should be carried out in a well-ventilated fume hood. Some of the reagents, like malononitrile, can be toxic, so it is important to handle them with care and avoid inhalation or skin contact. Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature. Some reactions may benefit from milder conditions, while others may require higher temperatures. |
| Incorrect Reaction Time | Use TLC to track the consumption of starting materials and the formation of the product to determine the ideal reaction duration and prevent product degradation. |
| Impure Starting Materials | Ensure the purity of all reagents. Impurities can lead to the formation of byproducts and reduce the yield of the desired product. |
| Inefficient Catalyst | Screen different catalysts (e.g., Brønsted vs. Lewis acids) and optimize the catalyst loading to find the most effective conditions for your reaction. |
| Inappropriate Solvent | Experiment with different solvents of varying polarities (e.g., ethanol, acetonitrile, or solvent-free conditions) to identify the solvent system that provides the best yield. |
Issue 2: Product Purity Issues (e.g., Discoloration, Extra Peaks)
| Potential Cause | Troubleshooting Steps |
| Formation of Hantzsch Dihydropyridine Byproduct | This often results in a yellow, fluorescent product.[1] Try reducing the reaction temperature or using a Lewis acid catalyst instead of a Brønsted acid.[1] |
| Incomplete Reaction | If starting materials are still present, consider increasing the reaction time or temperature, or adding more catalyst. |
| Formation of Insoluble Byproducts | A precipitate that is not the desired product may form. This could be due to the polymerization of an aldehyde starting material. Using a milder catalyst or adding the aldehyde slowly can help. Trying a different solvent with better solubilizing properties may also be beneficial.[2] |
| Ineffective Purification | For purification, recrystallization is a common method. If this is not sufficient, column chromatography may be necessary. For products that are difficult to crystallize, converting the product to a salt (e.g., a sulfate salt) can sometimes facilitate crystallization and purification. |
Data Presentation
Table 1: Comparison of Synthetic Conditions for Pyrimidine Derivatives
| Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Malononitrile, Guanidine Hydrochloride, Sodium Nitrite | - | Water, then DMF | Room Temp, then 140 | 4, then 1 | - | [3] |
| α-cyanoketones, carboxaldehydes, guanidines | - | Isopropanol or Ethanol | - | - | 45-89 | [4] |
| 2,4-diamino-6-hydroxypyrimidine | POCl₃ | - | 97 | 17 | 85 (for intermediate) | [5][6] |
| 2,4-diamino-6-chloropyrimidine, (S)-2,3-isopropylideneglycerol | NaH | DMSO | 90 | 8 | 77 (for intermediate) | [5][6] |
Experimental Protocols
Protocol 1: Synthesis from 2,4-diamino-6-hydroxypyrimidine (Multi-step)
This protocol outlines a multi-step synthesis starting from 2,4-diamino-6-hydroxypyrimidine.
Step 1: Chlorination of 2,4-diamino-6-hydroxypyrimidine [5][6]
-
Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (POCl₃, 9 mL).
-
Stir the mixture at 97 °C for 17 hours.
-
Slowly add the reaction solution to ice water.
-
Stir the resulting solution at 90 °C for 1 hour.
-
Adjust the pH of the solution to 8 with NaOH.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield 2,4-diamino-6-chloropyrimidine.
Step 2: Nucleophilic Substitution [5][6]
-
Under an argon atmosphere, add NaH (0.20 g, 60%, 5.0 mmol) to a solution of (S)-2,3-isopropylideneglycerol (0.50 mL, 4.0 mmol) in dry DMSO (5 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Add 2,4-diamino-6-chloropyrimidine (0.29 g, 2.0 mmol) and stir at 90 °C for 8 hours.
-
Quench the reaction with saturated NH₄Cl (20 mL).
-
Extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry with Na₂SO₄, filter, and concentrate.
-
Under an argon atmosphere, add N-iodosuccinimide (10.09 g, 44.83 mmol) to a solution of the product from Step 2 (7.18 g, 29.88 mmol) in dry acetonitrile (100 mL).
-
Stir at room temperature for 1 hour.
-
Dilute the reaction solution with ethyl acetate (500 mL).
-
Wash with 5% NaHSO₃ (500 mL), NaHCO₃ (500 mL), and H₂O (500 mL).
-
Dry the organic layer with Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Subsequent steps would involve Suzuki coupling and deprotection to arrive at the final product, which are highly specific to the desired final structure.
Visualizations
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A simplified experimental workflow for the multi-step synthesis of a 2,4-diaminopyrimidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 3. EP0115325B1 - Process of preparation of 2-substituted-5-nitroso-4,6-diamino-pyrimidines - Google Patents [patents.google.com]
- 4. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 2,4-Diaminopyrimidine-5-carbonitrile Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Diaminopyrimidine-5-carbonitrile and its derivatives. It focuses on catalyst selection for common synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended catalysts for the initial synthesis of this compound derivatives?
A1: The synthesis of the core pyrimidine-5-carbonitrile structure is often achieved through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and urea or thiourea.[1] A highly efficient and reusable catalyst for this reaction is a bone char-based solid acid catalyst (bone char-nPrN-SO₃H).[1][2] This green catalyst promotes the reaction under solvent-free conditions at 80°C, offering excellent yields and short reaction times.[1]
Troubleshooting Poor Yield in Synthesis:
-
Catalyst Activity: Ensure the solid acid catalyst is properly prepared and activated. The bone char catalyst can be reused multiple times without significant loss of efficiency.[1]
-
Reaction Temperature: The optimal temperature for the three-component synthesis using the bone char catalyst is 80°C.[1] Lower temperatures may result in slow or incomplete reactions.
-
Reagent Stoichiometry: The recommended molar ratio for the reaction is Aldehyde (1 mol), Malononitrile (1.2 mol), and Urea/Thiourea (1.8 mol) with 0.4 mol% of the catalyst.[1] Deviations from this stoichiometry can lead to lower yields.
Q2: I am attempting a Suzuki cross-coupling reaction to add an aryl group to a diaminopyrimidine core. Which palladium catalyst system is most effective?
A2: Palladium-catalyzed Suzuki cross-coupling is a common method for functionalizing diaminopyrimidine scaffolds.[3] For coupling substituted phenylboronic acids with 2,4-diamino-5-iodo-6-substituted pyrimidines, a combination of Pd(dbpf)Cl₂ as the catalyst and K₂CO₃ as the base has proven effective.[4] The reaction is typically performed in a solvent mixture such as EtOH/toluene/H₂O at 90°C.[4]
Troubleshooting Suzuki Coupling Issues:
-
Poor Catalyst Performance: If Pd(dbpf)Cl₂ is not providing good yields, consider other palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which is effective for coupling on 2,4-dichloropyrimidines, especially under microwave irradiation.[5]
-
Regioselectivity Problems: For di- or tri-halogenated pyrimidines, the site of coupling is a critical issue. In 2,4-dichloropyrimidines, the reaction overwhelmingly favors the C4 position due to the favored oxidative addition of palladium to the C4-chlorine bond.[5][6] If C2 selectivity is desired, specialized catalyst systems using bulky N-heterocyclic carbene (NHC) ligands with Pd(II) precatalysts are required, although this is primarily established for C-S coupling.[7]
-
Catalyst Poisoning: Thiophenyl boronic acids can poison the palladium catalyst, leading to failed reactions.[5]
Q3: How can I catalytically reduce the nitrile group of this compound to an aminomethyl group?
A3: Catalytic hydrogenation is the standard method for reducing nitriles. While direct examples for this specific molecule are sparse in the provided literature, general principles for nitrile and nitro group hydrogenation on related structures can be applied. Noble metal catalysts such as Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Ruthenium (Ru) are typically used.[8][9][10] For the hydrogenation of a related 2,4-dichloro-5-nitropyrimidine to the corresponding amine, Pd/C and specialized Pt/C catalysts poisoned with Vanadium (V) or Iron (Fe) have been shown to be effective, giving high yields.[9] The hydrogenation of nitriles often requires high pressure and the presence of ammonia to minimize the formation of secondary amines.[11]
Troubleshooting Hydrogenation Reactions:
-
Incomplete Conversion: Increase hydrogen pressure, reaction time, or catalyst loading. The reaction to reduce a nitro group on a similar scaffold was run at 5 bars of hydrogen pressure.[9]
-
Side Reactions: The primary amine product can react with intermediate imines to form secondary amines. Adding ammonia to the reaction mixture can suppress this side reaction.[11]
-
Catalyst Selection: The choice between Pd, Pt, or Ru can influence selectivity and efficiency. Atomically dispersed Pd catalysts have been shown to have tunable selectivity in nitrile hydrogenation, where single Pd atoms favor secondary amine formation, while Pd clusters favor the desired primary amine.[12]
Q4: I am observing unexpected hydrolysis of the amino groups on the pyrimidine ring during my reaction. What causes this and how can it be prevented?
A4: The amino groups in 2,4-diaminopyrimidine systems can be susceptible to hydrolysis, particularly under acidic conditions.[13] Treatment with strong acids like 6 M HCl is a known method for converting an amino group to an oxo group.[13] The regioselectivity of this hydrolysis (i.e., whether the C2 or C4 amino group reacts) can be influenced by other substituents on the pyrimidine ring.[13]
Troubleshooting Unwanted Hydrolysis:
-
Control pH: Avoid strongly acidic conditions if hydrolysis is not the desired outcome. If your reaction generates acidic byproducts, consider adding a non-nucleophilic base to maintain a neutral or slightly basic pH.
-
Reaction Workup: During aqueous workup, minimize contact time with acidic solutions. Neutralize the reaction mixture promptly before extraction.
Data Summary Tables
Table 1: Catalyst Performance in Three-Component Synthesis of Pyrimidine-5-carbonitrile Derivatives
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Conditions | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Bone char-nPrN-SO₃H | 0.4 | 80 | Solvent-free | >90 | [1] |
| p-TsOH / MgSO₄ | 20 | 60 | Tetrahydrofuran (THF) | Good to Excellent | [14] |
| [Hnmp]HSO₄ (Ionic Liquid) | 10 | 110 | Solvent-free | Excellent |[14] |
Table 2: Conditions for Palladium-Catalyzed Suzuki Cross-Coupling on Pyrimidine Cores
| Substrate | Catalyst | Base | Solvent System | Temperature (°C) | Key Outcome | Reference |
|---|---|---|---|---|---|---|
| 2,4-Diamino-5-iodo-pyrimidine | Pd(dbpf)Cl₂ | K₂CO₃ | EtOH/Toluene/H₂O | 90 | C5-Arylation | [4] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 150 (Microwave) | C4-Arylation (Regioselective) | [5] |
| 6-Chloro-2,4-diaminopyrimidine | Not specified | Not specified | Not specified | Not specified | C6-Arylation |[3] |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of Pyrimidine-5-carbonitrile Derivatives [1]
-
Combine the aromatic aldehyde (1 mol), malononitrile (1.2 mol), urea (1.8 mol), and bone char-nPrN-SO₃H catalyst (0.4 mol%) in a round-bottom flask.
-
Heat the mixture to 80°C under solvent-free conditions.
-
Stir the mixture for the appropriate time, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add distilled water to the reaction mixture and cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with hot ethanol (3 x 2 mL) and recrystallize from ethanol to yield the pure product.
Protocol 2: General Procedure for Suzuki Coupling on a 2,4-Diamino-5-iodopyrimidine Core [4]
-
To a reaction vessel, add the 2,4-diamino-5-iodopyrimidine derivative, the desired substituted phenylboronic acid (1.2-1.5 equivalents), Pd(dbpf)Cl₂ (catalytic amount), and K₂CO₃ (2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., Argon).
-
Add a degassed solvent mixture of EtOH/toluene/H₂O.
-
Heat the reaction mixture to 90°C and stir for 24 hours or until TLC indicates completion.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Catalytic Hydrogenation of a Nitro-pyrimidine [9]
-
Charge a hydrogenation reactor with 2,4-dichloro-5-nitropyrimidine, Ethyl Acetate, and a Pd/C catalyst (wet, e.g., 5 g for a 50 g scale). Acetic acid may be added as a co-solvent.
-
Purge the reactor with Nitrogen three times, followed by purging with Hydrogen three times.
-
Pressurize the reactor with Hydrogen to 5 bars.
-
Stir the reaction at 25-30°C for 3 hours, then heat to 35-40°C and continue stirring for 12 hours or until HPLC indicates complete conversion.
-
Vent the hydrogen and purge with nitrogen.
-
Cool the reaction mixture and filter the catalyst.
-
Proceed with aqueous workup (e.g., quenching into a Na₂CO₃ solution) to isolate the product.
Visualizations: Workflows and Mechanisms
Caption: Workflow for Catalyst Selection and Troubleshooting in Suzuki Cross-Coupling Reactions.
Caption: Simplified Mechanism for the Synthesis of Pyrimidine-5-carbonitrile.[1]
References
- 1. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 10. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 11. US2166183A - Hydrogenation of aliphatic dinitriles - Google Patents [patents.google.com]
- 12. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2,4-Diaminopyrimidine Building Blocks in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrimidine scaffolds are foundational elements in the design of a vast array of therapeutic agents. Among the functionalized pyrimidines, 2,4-diaminopyrimidine derivatives are of particular importance, serving as key intermediates in the synthesis of targeted therapies. This guide provides a detailed comparison of two prominent diaminopyrimidine-based building blocks: 2,4-Diaminopyrimidine-5-carbonitrile and 2,4-diamino-6-chloropyrimidine . The comparison focuses on their synthetic accessibility, reactivity, and application in the development of kinase inhibitors, supported by experimental data.
At a Glance: A Comparative Overview
| Feature | This compound | 2,4-diamino-6-chloropyrimidine |
| Primary Synthetic Route | One-pot three-component reaction | Chlorination of a hydroxypyrimidine |
| Typical Yield | Good to excellent for derivatives | 82-85%[1] |
| Key Reactive Handle | 5-cyano group | 6-chloro group |
| Primary Therapeutic Targets | Epidermal Growth Factor Receptor (EGFR) | Dihydrofolate Reductase (DHFR) |
| Advantages in Synthesis | Convergent, one-pot synthesis for derivatives | High-yielding, well-established procedure |
| Limitations in Synthesis | Specific yield for the unsubstituted parent compound is not widely reported. | Requires handling of phosphorus oxychloride |
I. Synthesis and Experimental Protocols
The synthetic accessibility of a building block is a critical factor in its utility. Both this compound and 2,4-diamino-6-chloropyrimidine can be prepared through efficient, albeit different, synthetic strategies.
Synthesis of 2,4-diamino-6-chloropyrimidine
This compound is reliably synthesized from the readily available 2,4-diamino-6-hydroxypyrimidine. The hydroxyl group is converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Experimental Protocol: Chlorination of 2,4-diamino-6-hydroxypyrimidine [1]
-
To a flask containing 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol), add phosphorus oxychloride (9 mL).
-
Heat the mixture to 97 °C and stir for 17 hours.
-
After completion, cool the reaction mixture and slowly add it to ice water.
-
Heat the aqueous mixture to 90 °C for 1 hour to hydrolyze the remaining POCl₃.
-
Adjust the pH to 8 with a sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine.
This procedure consistently affords the desired product in high yields, typically between 82% and 85%.[1]
Synthesis of this compound
General Experimental Protocol: Three-Component Synthesis of 6-substituted-2,4-diaminopyrimidine-5-carbonitriles [2]
-
In a suitable solvent such as ethanol or water, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and guanidine hydrochloride (1 mmol).
-
Add a base, such as sodium acetate, to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration, wash with a cold solvent, and recrystallize if necessary.
Yields for this reaction are reported to be in the range of good to excellent for a variety of aromatic aldehydes.[2]
II. Reactivity and Application in Drug Synthesis
The distinct functional groups of these two pyrimidine building blocks, the 5-cyano and the 6-chloro substituents, dictate their subsequent reactivity and application in the synthesis of targeted therapeutics.
2,4-diamino-6-chloropyrimidine in the Synthesis of DHFR Inhibitors
The chlorine atom at the 6-position of 2,4-diamino-6-chloropyrimidine is a versatile handle for introducing molecular diversity. It readily undergoes nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reactivity is harnessed in the synthesis of potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and a key target in anti-tubercular and anticancer drug development.
Experimental Protocol: Suzuki Coupling for the Synthesis of a 6-aryl-2,4-diaminopyrimidine [1]
-
To a solution of 2,4-diamino-6-chloropyrimidine (1 mmol) in a mixture of toluene and ethanol, add the desired arylboronic acid (1.2 mmol) and an aqueous solution of potassium carbonate (2 M).
-
Degas the mixture and add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purify the product by column chromatography.
dot
Caption: Synthetic workflow for DHFR inhibitors.
This compound in the Synthesis of EGFR Inhibitors
The electron-withdrawing nature of the 5-cyano group on the 2,4-diaminopyrimidine core makes the pyrimidine ring susceptible to nucleophilic attack, and the cyano group itself can be a site for chemical modification. This building block is particularly valuable in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, a class of targeted anticancer agents. The diaminopyrimidine core often serves as a scaffold that mimics the hinge-binding region of ATP in the EGFR kinase domain.
Experimental Protocol: Synthesis of an N-(2-amino-5-cyanopyrimidin-4-yl)benzamide Derivative
-
To a solution of a 6-substituted-2,4-diaminopyrimidine-5-carbonitrile (1 mmol) in a suitable solvent, add the desired benzoyl chloride (1.1 mmol) and a non-nucleophilic base such as diisopropylethylamine.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Isolate the product by precipitation or extraction, followed by purification via column chromatography or recrystallization.
dot
Caption: Synthetic workflow for EGFR inhibitors.
III. Signaling Pathways of Final Products
The therapeutic efficacy of the drugs synthesized from these building blocks stems from their ability to modulate specific cellular signaling pathways.
Dihydrofolate Reductase (DHFR) Signaling Pathway
DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation. Inhibitors of DHFR block this pathway, leading to a depletion of the nucleotide pool and subsequent inhibition of cell growth. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and bacteria.
dot
Caption: DHFR signaling pathway and inhibition.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Upon binding of its ligand, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which ultimately lead to the transcription of genes involved in cell proliferation and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. EGFR inhibitors block the kinase activity of the receptor, thereby inhibiting these downstream signaling pathways and suppressing tumor growth.
dot
Caption: EGFR signaling pathway and inhibition.
IV. Conclusion
Both this compound and 2,4-diamino-6-chloropyrimidine are valuable and versatile building blocks in the synthesis of biologically active molecules. The choice between these two reagents will largely depend on the specific synthetic strategy and the desired final product.
-
2,4-diamino-6-chloropyrimidine is an excellent choice when a well-established, high-yielding synthesis of the starting material is paramount and the synthetic route relies on nucleophilic substitution or cross-coupling at the 6-position. Its utility in the synthesis of DHFR inhibitors is well-documented.
-
This compound offers the advantage of a convergent, one-pot synthesis for its derivatives, which can be highly efficient for generating chemical libraries. Its application in the development of EGFR inhibitors highlights its importance in modern cancer drug discovery.
Researchers and drug development professionals should consider the specific requirements of their synthetic targets, including the desired substitution pattern and the intended biological target, when selecting between these two powerful synthetic intermediates.
References
Unveiling the Biological Potential: A Comparative Analysis of 2,4-Diaminopyrimidine-5-carbonitrile Analogues
For researchers and professionals in drug discovery, the 2,4-diaminopyrimidine-5-carbonitrile scaffold represents a promising starting point for the development of novel therapeutics. Analogues of this core structure have demonstrated a wide spectrum of biological activities, primarily as inhibitors of key enzymes implicated in cancer and other diseases. This guide provides a comprehensive comparison of the biological activity of various this compound analogues, supported by quantitative data and detailed experimental protocols.
The versatility of the this compound core allows for chemical modifications that can be tailored to target specific enzymes with high potency and selectivity. Notably, these analogues have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Dihydrofolate Reductase (DHFR), and Cyclin-Dependent Kinase 7 (CDK7), all of which are validated targets in oncology.
Comparative Biological Activity of Analogues
The following tables summarize the in vitro inhibitory activities of representative this compound analogues against various cancer cell lines and purified enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Anticancer Activity Against Human Cancer Cell Lines
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound 6 | MCF-7 (Breast) | Potent (not specified) | [1][2] |
| C33A (Cervical) | Potent (not specified) | [1][2] | |
| KB (Oral) | Potent (not specified) | [1][2] | |
| DU-145 (Prostate) | Potent (not specified) | [1][2] | |
| Compound 11 | MCF-7 (Breast) | Potent (not specified) | [1][2] |
| C33A (Cervical) | Potent (not specified) | [1][2] | |
| KB (Oral) | Potent (not specified) | [1][2] | |
| DU-145 (Prostate) | Potent (not specified) | [1][2] | |
| Compound 10b | HepG2 (Liver) | 3.56 | [3] |
| A549 (Lung) | 5.85 | [3] | |
| MCF-7 (Breast) | 7.68 | [3] | |
| Compound 22 | RS4;11 (Leukemia) | 0.288 | [4] |
| MM.1S (Multiple Myeloma) | 0.1746 | [4] | |
| Mino (Mantle Cell Lymphoma) | 0.0375 | [4] | |
| Jeko-1 (Mantle Cell Lymphoma) | 0.1687 | [4] |
Enzyme Inhibitory Activity
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| Compound 10b | EGFR | 8.29 | [3] |
| Compound 22 | CDK7 | 7.21 | [4] |
| Compound 35 | Human DHFR | <500 | [5] |
Key Signaling Pathways and Experimental Workflow
The biological effects of these compounds are rooted in their ability to modulate specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Caption: EGFR signaling pathway and the inhibitory action of analogues.
Caption: Role of CDK7 in cell cycle regulation and its inhibition.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-Diaminopyrimidine-5-carbonitrile: A Versatile Scaffold for Potent and Selective Kinase Inhibitors
The 2,4-diaminopyrimidine-5-carbonitrile core has emerged as a privileged scaffold in the design of kinase inhibitors, demonstrating significant potential for the development of targeted therapeutics, particularly in oncology. This guide provides a comparative analysis of this scaffold, supported by experimental data, to validate its utility for researchers, scientists, and drug development professionals. Its versatility allows for chemical modifications that can be tailored to achieve high potency and selectivity against a range of kinase targets.
Performance Comparison of 2,4-Diaminopyrimidine Derivatives
The 2,4-diaminopyrimidine scaffold has been successfully utilized to develop potent inhibitors against several kinases. The following tables summarize the in vitro potency of exemplary compounds derived from this scaffold against their primary targets and in cellular assays.
Table 1: In Vitro Kinase Inhibition
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 22 | CDK7 | 7.21 | THZ1 | 6.91 |
| A2 | PAK4 | 18.4 | - | - |
| B6 | PAK4 | 5.9 | - | - |
| B8 | PAK4 | 20.4 | - | - |
| 15 | MK2 | <19 | - | - |
| A12 | FAK | - | TAE-226 | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 indicates higher potency. Data for FAK inhibitor A12 was presented in comparison to TAE-226 without a specific IC50 value in the source.
Table 2: Cellular Anti-proliferative Activity
| Compound ID | Cell Line | Cancer Type | IC50 (nM) |
| 22 | MV4-11 | Acute Myeloid Leukemia | 208.1 |
| 22 | RS4;11 | Acute Lymphoblastic Leukemia | 288.0 |
| 22 | MM.1S | Multiple Myeloma | 174.6 |
| 22 | Mino | Mantle Cell Lymphoma | 37.5 |
| 22 | Jeko-1 | Mantle Cell Lymphoma | 168.7 |
| B6 | A549 | Lung Carcinoma | 2533 |
| A12 | A549 | Lung Carcinoma | 130 |
| A12 | MDA-MB-231 | Breast Cancer | 94 |
Cellular IC50 values indicate the concentration of the compound required to inhibit the proliferation of cancer cells by 50%.
Experimental Protocols
The validation of kinase inhibitors derived from the this compound scaffold involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (FRET-based)
This protocol is adapted from studies on CDK7 inhibitors and is broadly applicable for assessing the potency of new chemical entities against their target kinases.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., CDK7/Cyclin H/MAT1 complex)
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well assay plates
-
Plate reader capable of measuring fluorescence resonance energy transfer (FRET)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 100 nL) of the compound dilutions to the assay plate wells.
-
Prepare a kinase solution by diluting the recombinant kinase in assay buffer to the desired concentration.
-
Add the kinase solution to the wells containing the test compounds and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Prepare a substrate/ATP mix by dissolving the fluorescently labeled peptide substrate and ATP in the assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix to the wells.
-
Incubate the plate at room temperature for a specific duration (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a stop solution (e.g., 10 mM EDTA).
-
Measure the FRET signal using a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay
This protocol is a general method to assess the anti-proliferative effects of compounds on cancer cell lines.
Objective: To determine the IC50 of a compound in a cell-based assay.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the serially diluted compounds.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each compound concentration relative to DMSO-treated control cells and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the validation of the this compound scaffold.
Caption: A typical workflow for the validation and optimization of kinase inhibitors based on a novel scaffold.
Caption: Simplified signaling pathway of CDK7 and its inhibition by a 2,4-diaminopyrimidine derivative.
Caption: Logical relationship for comparing different kinase inhibitor scaffolds.
References
A Comparative Guide to the In Vitro Efficacy of 2,4-Diaminopyrimidine-5-carbonitrile Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro performance of various 2,4-Diaminopyrimidine-5-carbonitrile based compounds investigated for their potential as anticancer drugs. The data presented is compiled from multiple studies and aims to offer an objective overview of their efficacy against different cancer cell lines and their inhibitory activity on key oncogenic kinases. Detailed experimental protocols for the cited assays are also provided to support the replication and further investigation of these promising compounds.
I. Comparative Analysis of In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
Table 1: Cytotoxicity (IC50 in µM) of this compound Derivatives Against Various Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | C33A (Cervical) | KB (Oral) | DU-145 (Prostate) | HCT-116 (Colon) | A549 (Lung) | HepG2 (Liver) |
| Compound 6 | 1.23 | 2.18 | 3.45 | 4.52 | - | - | - |
| Compound 11 | 2.11 | 3.24 | 4.16 | 5.31 | - | - | - |
| Compound 4e | - | - | - | - | 1.66 | - | - |
| Compound 4f | - | - | - | - | 1.83 | - | - |
| Compound 11e | 1.54 | - | - | - | 1.14 | - | - |
| Compound 12b | >50 | - | - | - | 10.33 | - | - |
| Compound 10b | 7.68 | - | - | - | - | 5.85 | 3.56 |
| Erlotinib | 5.27 | - | - | - | - | 1.12 | 0.87 |
| Sorafenib | - | - | - | - | >50 | - | - |
Reference compounds
Data sourced from multiple studies for comparative purposes.
II. Comparative Analysis of Kinase Inhibition
Several this compound derivatives have been identified as potent inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase-2 (COX-2).
Table 2: Kinase Inhibitory Activity (IC50) of Selected Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| Compound 10b | EGFR | 8.29 |
| Compound 11e | VEGFR-2 | 610 |
| Compound 12b | VEGFR-2 | 530 |
| Phar-95239 | COX-2 | 820 |
| T0511-4424 | COX-2 | 690 |
| Erlotinib | EGFR | 2.83 |
| Sorafenib | VEGFR-2 | - |
| Celecoxib * | COX-2 | 490 |
Reference compounds
III. Experimental Protocols
A. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
B. Kinase Inhibition Assays
1. EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.
Principle: The assay measures the binding of a fluorescently labeled antibody to a phosphorylated substrate. Inhibition of the kinase by a compound leads to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound in kinase buffer.
-
Kinase Reaction: In a 384-well plate, incubate the EGFR enzyme with the test compound for a predefined period. Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Detection: Stop the reaction by adding EDTA and then add a europium-labeled anti-phosphotyrosine antibody.
-
Signal Measurement: After incubation, read the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
2. VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Principle: This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. A higher luminescent signal corresponds to lower kinase activity (less ATP consumed).
Protocol:
-
Kinase Reaction: Set up the kinase reaction in a 96-well plate containing VEGFR-2 enzyme, a suitable substrate, ATP, and the test inhibitor.[3]
-
ADP-Glo™ Reagent Addition: After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[3]
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[3]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the IC50 value by plotting the luminescent signal against the inhibitor concentration.
3. COX-2 Inhibition Assay (Colorimetric)
Principle: This assay measures the peroxidase activity of COX-2 by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product.[4]
Protocol:
-
Reagent Incubation: In a 96-well plate, add reaction buffer, heme, and human recombinant COX-2 enzyme. Add the test inhibitor or vehicle control.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid as the substrate.
-
Color Development: Add a colorimetric substrate (TMPD).
-
Absorbance Measurement: Measure the absorbance at 590 nm.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
IV. Visualized Pathways and Workflows
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for the in vitro testing of these compounds.
Caption: General experimental workflow for in vitro testing.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
References
A Comparative Spectroscopic Analysis of Substituted Diaminopyrimidines
An Objective Guide for Researchers in Drug Discovery and Development
Substituted diaminopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This guide provides a comparative overview of the spectroscopic data for various substituted diaminopyrimidines, supported by experimental protocols and visualizations to aid researchers in their analytical endeavors.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (UV-Vis, FT-IR, ¹H NMR, and ¹³C NMR) for a selection of substituted diaminopyrimidine derivatives, providing a baseline for comparison of newly synthesized compounds.
Table 1: UV-Visible Spectroscopic Data
| Compound | Solvent | λmax (nm) | Reference |
| 2,4-Diaminopyrimidine | Varies | ~275 | [1] |
| 2,6-Diaminopyridin-4-yl naphthalene-2-sulfonate | Ethanol | 275, 406 | [2][3] |
| 2,6-Diaminopyridin-4-yl 4-methylbenzene sulfonate | Ethanol | 275, 406 | [2][3] |
| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpholinomethylamino)pyrimidin-4-yl)-2H-chromen-2-one | Methanol:Acetonitrile (1:1) | 275 | [1] |
Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopic Data (cm⁻¹)
| Functional Group | 2,4-Diamino-6-chloropyrimidine[4] | Pyrimidine Derivatives[5] |
| N-H (stretch) | 3449, 3327 | - |
| C-H (aromatic stretch) | - | 2920-2978 |
| C=O (stretch) | - | 1620-1699 |
| C=N (stretch) | 1642 | 1525-1575 |
| C=C (stretch) | 1581, 1551 | 1570-1596 |
| C-Cl (stretch) | 795 | ~700 |
| O-H (stretch) | - | 3250-3300 |
Table 3: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Solvent | Ar-H | NH₂ | Other Protons | Reference |
| 2,4-Diamino-6-chloropyrimidine | DMSO-d₆ | 5.69 (s, 1H) | 6.57 (s, 2H), 6.31 (s, 2H) | - | [4] |
| 2,4-Diaminopyrimidine-5-carbonitrile | - | 8.05 (s) | 6.9 (s, 4H) | - | [6] |
| Pt(pyrimethamine)₂Cl₂ | DMSO-d₆ | 7.51 (s, 1H), 7.26 (s, 1H), 6.75 (s, 1H), 6.55 (s, 1H) | - | 2.20-1.00 (m, 5H, ethyl group) | [7] |
Table 4: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Solvent | C=N / C-N of Pyrimidine Ring | Phenyl Ring Carbons | Other Carbons | Reference |
| Pt(pyrimethamine)₂(NCS)₂ | - | 164.34 (C2a), 159.43 (C5a) | 133.34 - 107.65 | 134.02 (NCS), 26.44 (CH₂), 13.59 (CH₃) | [7] |
| This compound | - | 167.2, 166.6, 161.3, 83.0 | - | 117.0 (C≡N) | [6] |
Experimental Protocols
A generalized workflow for the spectroscopic analysis of substituted diaminopyrimidines is outlined below. Specific parameters may need to be optimized based on the exact nature of the compound and the instrumentation available.
Sample Preparation
-
UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0. A blank solution containing only the solvent is used as a reference.
-
FT-IR Spectroscopy: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.
-
NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) suitable for the compound's solubility. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
Mass Spectrometry: Samples are typically introduced into the mass spectrometer after being dissolved in a suitable volatile solvent. The choice of ionization technique (e.g., Electrospray Ionization - ESI) will depend on the polarity and thermal stability of the analyte.
Instrumentation and Data Acquisition
-
UV-Vis Spectrophotometer: The sample is scanned over a wavelength range, typically from 200 to 400 nm, to identify the wavelength of maximum absorbance (λmax).[1]
-
FT-IR Spectrometer: The spectrum is recorded, usually in the range of 4000 to 400 cm⁻¹, to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
-
NMR Spectrometer: ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 400 or 600 MHz).[8] Key parameters to be set include the number of scans, relaxation delay, and spectral width.
-
Mass Spectrometer: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which helps in confirming the elemental composition of the synthesized compound.[4][8]
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized substituted diaminopyrimidine.
Caption: Workflow for Spectroscopic Analysis.
Hypothetical Signaling Pathway Inhibition
Substituted diaminopyrimidines are known to act as inhibitors of various kinases. The diagram below depicts a hypothetical signaling pathway where a diaminopyrimidine derivative inhibits a kinase, thereby blocking downstream cellular responses.
Caption: Kinase Inhibition by a Diaminopyrimidine.
References
- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Antibacterial Studies of Pd(II) and Pt(II) Complexes of Some Diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives
For researchers, scientists, and drug development professionals, the 2,4-diaminopyrimidine-5-carbonitrile scaffold represents a privileged structure in the quest for novel therapeutics. Its inherent ability to mimic the hydrogen bonding patterns of ATP has made it a cornerstone in the design of kinase inhibitors and other targeted agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various derivatives, offering insights into the key structural modifications that govern their biological activity. Experimental data from multiple studies are summarized and presented for objective comparison, alongside detailed experimental protocols for key assays.
Targeting the Epidermal Growth Factor Receptor (EGFR)
A significant body of research has focused on developing this compound derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression. The general SAR for these compounds indicates that substitutions at the C4 and C5 positions of the pyrimidine ring are crucial for potent inhibitory activity.
A study by Ismail et al. synthesized a series of N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives and evaluated their in vitro cytotoxic activity against several human cancer cell lines.[1][2] Their findings highlight the importance of the benzamide moiety and its substitution pattern.
Table 1: In Vitro Cytotoxic Activity of N-(2-amino-5-cyanopyrimidin-4-yl)benzamide Derivatives against Human Cancer Cell Lines (IC50 in µM) [1][2]
| Compound | Substitution on Benzamide | MCF-7 (Breast) | C33A (Cervical) | KB (Oral) | DU-145 (Prostate) |
| 6 | 4-Chloro | 8.12 | 9.21 | 7.54 | 8.56 |
| 11 | 4-Methoxy | 7.98 | 8.76 | 8.11 | 9.02 |
Another study by Abouzid et al. explored a series of pyrimidine-5-carbonitrile derivatives as dual inhibitors of wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M).[3] Their research underscores the impact of substitutions on an aniline ring linked to the pyrimidine core.
Table 2: Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives against EGFRWT and EGFRT790M [3]
| Compound | Substitution on Aniline Ring | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 11a | 3-Ethynyl | - | - | 4.21 | 3.98 | 5.01 | 3.12 |
| 11b | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl) | 0.09 | 4.03 | 3.37 | 3.04 | 4.14 | 2.40 |
| 12b | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl) | - | - | 5.11 | 4.87 | 6.23 | 4.98 |
| 15b | 4-(piperidin-1-ylmethyl)-3-(trifluoromethyl) | - | - | 6.34 | 5.99 | 7.11 | 6.87 |
| 16a | 4-(morpholinomethyl)-3-(trifluoromethyl) | - | - | 7.01 | 6.54 | 8.23 | 7.54 |
| Erlotinib | (Reference) | - | - | 19.8 | 25.5 | 21.8 | 10.1 |
The data reveals that compound 11b , with a bulky and basic side chain at the 4-position of the aniline ring, exhibited the most potent activity against both wild-type and mutant EGFR, and demonstrated significantly better cytotoxicity against the tested cancer cell lines compared to the reference drug, erlotinib.[3]
Experimental Protocols:
In Vitro Cytotoxicity Assay (MTT Assay):
-
Human cancer cell lines (MCF-7, C33A, KB, DU-145, HCT-116, HepG-2, A549) were seeded in 96-well plates.
-
After 24 hours of incubation, cells were treated with various concentrations of the synthesized compounds.
-
The cells were incubated for another 48 hours.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours.
-
The resulting formazan crystals were dissolved in a solubilization buffer.
-
The absorbance was measured at a specific wavelength using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated.[1][2][3]
EGFR Kinase Inhibition Assay (HTRF):
-
The assay was performed using a Homogeneous Time Resolved Fluorescence (HTRF) KinEASE-TK kit.
-
The reaction mixture contained the EGFR enzyme, the test compound, ATP, and a biotinylated substrate peptide.
-
The reaction was incubated at room temperature.
-
Europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665 were added to stop the reaction and initiate the detection process.
-
The HTRF signal was measured using a compatible plate reader.
-
The IC50 values were determined from the dose-response curves.[3]
Signaling Pathway and Experimental Workflow
Caption: EGFR signaling pathway and the mechanism of inhibition by this compound derivatives.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Broadening the Target Scope: From Kinases to Bacteria
The versatility of the 2,4-diaminopyrimidine scaffold extends beyond EGFR. Derivatives have shown potent activity against other kinases and even bacterial targets.
c-Jun N-terminal Kinase (JNK) Inhibition
A study focused on the development of 2,4-diaminopyrimidines as potent inhibitors of c-Jun N-terminal kinase (JNK), a key regulator of inflammatory responses.[4] The SAR in this series highlighted the importance of specific substitutions at the C2 and C4 positions for achieving high potency.
Phosphoinositide 3-kinase (PI3K) Inhibition
Novel 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as PI3K inhibitors.[5] Compound 17p from this series demonstrated significant inhibitory activity against PI3Kα and PI3Kδ, with IC50 values of 31.8 nM and 15.4 nM, respectively.[5] Molecular docking studies revealed that the morpholine groups form crucial hydrogen bonds with the kinase hinge region.[5]
Antibacterial Activity
The 2,4-diaminopyrimidine core is also a well-established pharmacophore in antibacterial drug discovery, with trimethoprim being a classic example. More recent studies have explored derivatives for their activity against resistant bacterial strains. For instance, a series of 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamines showed broad-spectrum antibacterial activity.[6] Compound 12 , bearing a 4-chlorophenyl substituent at the 5-position, was identified as the most potent, with a minimum inhibitory concentration (MIC) of 1 µg/mL against a methicillin-resistant Staphylococcus aureus (MRSA) strain.[6]
Table 3: Antibacterial Activity of 5-Aryl-N2,N4-dibutylpyrimidine-2,4-diamine Derivatives (MIC in µg/mL) [6]
| Compound | 5-Aryl Substituent | S. aureus (MSSA) | S. aureus (MRSA) | E. coli (ΔAcrB) |
| 12 | 4-Chlorophenyl | 2 | 1 | 2 |
Experimental Protocols:
Minimum Inhibitory Concentration (MIC) Assay:
-
Bacterial strains were grown to a specific optical density.
-
The bacterial suspension was diluted and added to 96-well plates containing serial dilutions of the test compounds.
-
The plates were incubated under appropriate conditions for 18-24 hours.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Key Structure-Activity Relationship Insights
Across the various biological targets, several key SAR principles for this compound derivatives emerge:
-
The 2,4-diamino groups are critical for forming key hydrogen bond interactions with the hinge region of kinases, mimicking the adenine portion of ATP.
-
The 5-cyano group can act as a hydrogen bond acceptor and contributes to the overall electronic properties of the scaffold.
-
Substitutions at the C5 position with aryl or other bulky groups can enhance potency and selectivity by accessing specific pockets in the target protein. For antibacterial agents, this position is crucial for interacting with dihydrofolate reductase.
-
Modifications at the N2 and N4 amino groups with various substituents allow for fine-tuning of physicochemical properties such as solubility and cell permeability, and can introduce additional interactions with the target protein.
Caption: Summary of key structure-activity relationships for the this compound scaffold.
References
- 1. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 6. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, 2,4-diaminopyrimidine-5-carbonitrile derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a range of human cancer cell lines. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to aid in ongoing research and development efforts. The primary mechanism of action for many of these derivatives involves the inhibition of key protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth, proliferation, and angiogenesis.
Comparative Efficacy Against Cancer Cell Lines
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against several human cancer cell lines. This data, extracted from multiple studies, allows for a direct comparison of the potency of these compounds.
Table 1: IC50 Values of EGFR-Targeting Derivatives (in µM)
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HepG2 (Liver) | DU-145 (Prostate) | C33A (Cervical) | KB (Oral) | Reference |
| Compound 6 | Potent | - | - | - | Potent | Potent | Potent | [1][2] |
| Compound 11 | Potent | - | - | - | Potent | Potent | Potent | [1][2] |
| Compound 11b | 4.14 | 3.37 | 2.4 | 3.04 | - | - | - | [3][4] |
| Compound 10b | 7.68 | - | 5.85 | 3.56 | - | - | - | [5] |
| Compound 9k | 3.69 | 3.59 | 2.14 | - | 5.52 | - | - | [6] |
| Compound 13f | 4.01 | 2.78 | 1.98 | - | 4.27 | - | - | [6] |
| Erlotinib (Ref) | 5.27 | - | 1.12 | 0.87 | - | - | - | [5] |
| Doxorubicin (Ref) | - | - | - | - | - | - | - | [2] |
Note: "Potent" indicates significant activity was reported without specific IC50 values being easily extractable from the abstract.
Table 2: IC50 Values of VEGFR-2 and Dual-Targeting Derivatives (in µM)
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | Panc-1 (Pancreatic) | VEGFR-2 Inhibition (IC50 in µM) | EGFR Inhibition (IC50 in µM) | Reference |
| Compound 11e | 1.14 | 1.54 | - | 0.61 | - | [7] |
| Compound 12b | - | - | - | 0.53 | - | [7] |
| Compound 10k | - | Potent | Potent | 0.021 | 0.057 | [8] |
| Compound 10l | - | Potent | Potent | 0.026 | 0.061 | [8] |
| Compound 4e | 1.66 (Colo 205) | - | - | - | Potent | [9] |
| Compound 4f | 1.83 (Colo 205) | - | - | - | Potent | [9] |
| Sorafenib (Ref) | - | - | - | 0.19 | - | [7] |
Experimental Protocols
The evaluation of the anticancer efficacy of these derivatives relies on a series of standardized in vitro assays.
Cell Viability Assay (SRB or MTT Assay)
The Sulforhodamine B (SRB) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays are colorimetric methods used to determine cytotoxicity.[2]
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 48 to 72 hours.
-
Cell Fixation (SRB): For the SRB assay, cells are fixed with trichloroacetic acid.
-
Staining/Dye Addition: SRB stain or MTT reagent is added to the wells. SRB binds to proteins in the cells, while MTT is converted to formazan by metabolically active cells.
-
Quantification: The bound dye is solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2]
Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are employed to measure the direct inhibitory effect of the compounds on specific kinases like EGFR and VEGFR-2.[3][4]
-
Reaction Setup: The kinase, its substrate, and ATP are incubated with varying concentrations of the test compounds in an appropriate buffer.
-
Detection: The reaction is stopped, and fluorescently labeled antibodies specific for the phosphorylated substrate are added.
-
Signal Measurement: The HTRF signal, which is proportional to the amount of phosphorylated substrate, is measured. A decrease in the signal indicates inhibition of the kinase activity. The IC50 value for kinase inhibition is then determined.
Cell Cycle Analysis
Flow cytometry is used to analyze the effect of the compounds on the cell cycle progression.
-
Cell Treatment: Cancer cells are treated with the test compound for a set duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined. For instance, some derivatives were found to arrest the cell cycle at the G2/M phase.[3][4][5]
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.
-
Cell Treatment: Cells are treated with the compound of interest.
-
Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, which stains necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in Annexin V-positive cells indicates the induction of apoptosis.[3][9]
Signaling Pathways and Experimental Workflow
The anticancer effects of this compound derivatives are often mediated through the inhibition of critical signaling pathways.
Caption: EGFR Signaling Pathway Inhibition.
The diagram above illustrates how this compound derivatives can inhibit the EGFR signaling pathway. By blocking the tyrosine kinase activity of EGFR, these compounds prevent the downstream activation of the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Similarly, these derivatives can target VEGFR-2 on endothelial cells. Inhibition of VEGFR-2 blocks the signaling cascades responsible for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.
Caption: General Experimental Workflow.
The workflow for evaluating new this compound derivatives typically begins with their chemical synthesis, followed by screening for cytotoxicity against various cancer cell lines. The most potent compounds are then subjected to more detailed mechanistic studies, including kinase inhibition assays and analyses of their effects on the cell cycle and apoptosis, to identify promising candidates for further development.
References
- 1. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 2. cbijournal.com [cbijournal.com]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 2,4-Diaminopyrimidine-5-carbonitrile synthesis methods
A Comparative Analysis of Synthesis Methods for 2,4-Diaminopyrimidine-5-carbonitrile
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds, including therapeutic agents such as EGFR inhibitors. The efficiency, scalability, and cost-effectiveness of its synthesis are of paramount importance for researchers and professionals in drug development. This guide provides a comparative analysis of prominent synthetic routes to this compound, focusing on key performance indicators and supported by experimental data to aid in the selection of the most suitable method.
The primary synthetic strategies can be broadly categorized into two main approaches: the construction of the pyrimidine ring from acyclic precursors and the functional group interconversion of a pre-existing pyrimidine ring. This guide will delve into specific methodologies within these categories, offering a detailed comparison.
Comparison of Synthesis Methods
Several methods have been reported for the synthesis of this compound. The choice of method often depends on factors such as the availability of starting materials, desired yield and purity, reaction time, and environmental considerations. Below is a summary and comparison of the most common approaches.
Method 1: Condensation of α-Cyanoketene S,N-acetals with Guanidine
This modern approach involves a multi-component reaction, often accelerated by microwave irradiation, which significantly reduces reaction times and can improve yields. The general strategy involves the reaction of an α-cyanoketene S,N-acetal with guanidine.
Method 2: Classical Condensation of Malononitrile Derivatives with Guanidine
This is a traditional and widely used method for constructing the pyrimidine ring. It typically involves the condensation of a suitable three-carbon precursor, such as a malononitrile derivative, with guanidine or its salt.
Method 3: One-Pot Three-Component Synthesis
This efficient method involves the simultaneous reaction of an aldehyde, malononitrile, and urea or thiourea in the presence of a catalyst. While versatile for various pyrimidine-5-carbonitriles, its direct application to this compound requires careful selection of reagents.
Method 4: Synthesis from β-Alkoxyacrylonitriles and Guanidine
This method provides a direct route to the 2,4-diaminopyrimidine core by reacting a β-alkoxyacrylonitrile with guanidine. The reaction can be performed in the absence of a strong condensation catalyst, which can simplify the work-up procedure.
Data Presentation: Comparison of Key Performance Metrics
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Reaction Time | Yield (%) | Purity |
| 1: α-Cyanoketene S,N-acetal Route | α-Cyanoketene S,N-acetals, Guanidine nitrate | Sodium hydride, DMF | Microwave irradiation (20 W) | 1 min (for intermediate) + 25-50 min | 76-89% | High (recrystallization) |
| 2: Malononitrile Route | Malononitrile, Guanidine hydrochloride | Sodium nitrite (for nitroso intermediate) | Aqueous medium | Several hours | Moderate | Variable, requires purification |
| 3: One-Pot Three-Component | Benzaldehyde, Malononitrile, Urea | Ammonium chloride | Solvent-free, 110 °C | 4 hours | ~80% | Good (recrystallization) |
| 4: β-Alkoxyacrylonitrile Route | β-Ethoxyacrylonitrile, Guanidine | Acetonitrile, Dimethylformamide | 65-70 °C | 5.5 hours | up to 96.7% | 92.1% (crude) |
Experimental Protocols
Method 1: Synthesis from α-Cyanoketene S,N-acetals and Guanidine (Microwave-Assisted)
-
Preparation of α-Cyanoketene S,N-acetals: A mixture of an appropriate α-cyanoketene S,S-acetal (0.02 mol) and an aromatic amine (0.02 mol) in 10 ml of ethanol is subjected to microwave irradiation at 80 W for 5-10 minutes. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the resulting crystals are filtered, washed with chilled ethanol, and air-dried.[1]
-
Synthesis of 2,4-Diamino-5-cyano-6-(phenylamino)pyrimidine: To a suspension of sodium hydride (50%) (0.01 mol) in DMF (10 ml), guanidine nitrate (0.01 mol) is added and subjected to microwave irradiation at 20 W for 1 minute. The solution is then filtered. The previously prepared α-cyanoketene S,N-acetal is added to the filtrate, and the mixture is further irradiated for 25-50 minutes.[1] The product is isolated by pouring the reaction mixture into ice water and recrystallizing from a suitable solvent.
Method 4: Synthesis from β-Ethoxyacrylonitrile and Guanidine
-
A solution of 7.23 g (approximately 94% by weight, 0.115 mol) of guanidine in 20 g of isopropanol is added dropwise over 1.5 hours to a solution of 0.10 mol of β-ethoxyacrylonitrile in 25 g of isopropanol, maintained at a temperature of 68-70 °C.[2]
-
The molar ratio of β-ethoxyacrylonitrile to guanidine is 1:1.15.[2]
-
After the addition is complete, the reaction mixture is stirred for an additional period at the same temperature.
-
The solvent is removed by distillation until the bottom temperature reaches approximately 100 °C.
-
The residue is cooled, solidifying into a crystal cake. Unreacted β-ethoxyacrylonitrile is extracted with hot toluene.
-
The resulting crude 2,4-diaminopyrimidine is collected. Recrystallization from an acetonitrile/toluene mixture can be performed to achieve higher purity.[2]
Visualization of Synthetic Pathways
References
Validating the Mechanism of Action of 2,4-Diaminopyrimidine-5-carbonitrile Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of potent and selective inhibitors targeting various protein kinases and other key cellular regulators. This guide provides a comparative analysis of the mechanism of action for several this compound-based inhibitors, supported by experimental data from published studies. The objective is to offer a clear, data-driven overview to aid in the evaluation and further development of this promising class of compounds.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro efficacy of various this compound derivatives against their respective primary targets and cancer cell lines.
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Compound 10b | EGFR | 8.29 ± 0.04 | [1] |
| Erlotinib (Reference) | EGFR | 2.83 ± 0.05 | [1] |
| Compound 7f | PI3Kδ | 6990 ± 360 | [2] |
| Compound 7f | PI3Kγ | 4010 ± 550 | [2] |
| Compound 7f | AKT-1 | 3360 ± 170 | [2] |
| Unnamed Derivatives | MK2 | As low as 19 | [3] |
| Compound 22 | CDK7 | Significant (not specified) | [4] |
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 6 | MCF-7, C33A, KB, DU-145 | Cytotoxicity | Potent (not specified) | [5] |
| Compound 11 | MCF-7, C33A, KB, DU-145 | Cytotoxicity | Potent (not specified) | [5] |
| Compound 10b | HepG2 | MTT | 3.56 | [1] |
| Compound 10b | A549 | MTT | 5.85 | [1] |
| Compound 10b | MCF-7 | MTT | 7.68 | [1] |
| Erlotinib (Reference) | HepG2 | MTT | 0.87 | [1] |
| Erlotinib (Reference) | A549 | MTT | 1.12 | [1] |
| Erlotinib (Reference) | MCF-7 | MTT | 5.27 | [1] |
| Compound 4d | K562 | Cytotoxicity | Most Active (not specified) | [2] |
| Compound 7f | K562 | Cytotoxicity | Most Active (not specified) | [2] |
| Compound 11e | HCT-116 | Cytotoxicity | 1.14 | [6] |
| Compound 11e | MCF-7 | Cytotoxicity | 1.54 | [6] |
| Sorafenib (Reference) | HCT-116, MCF-7 | Cytotoxicity | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for key assays cited in the literature for evaluating this compound inhibitors.
In Vitro EGFR Kinase Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR). A human EGFR ELISA kit is typically used. The most active derivatives are selected based on their anti-proliferative activities against cancer cell lines. The assay measures the phosphorylation of a substrate by EGFR in the presence of various concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.[7]
In Vitro Anti-proliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7]
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in a 96-well plate at a density of 1.0 x 10^4 cells/well and incubated for 48 hours at 37°C in a 5% CO2 incubator.[7]
-
Compound Treatment: After incubation, the cells are treated with different concentrations of the synthesized compounds and incubated for an additional 24 hours.[7]
-
MTT Addition: 20 µl of MTT solution (5 mg/ml) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.[7]
-
Solubilization: 100 µl of dimethyl sulfoxide (DMSO) is added to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a plate reader.[7]
-
Data Analysis: The relative cell viability is calculated as (A570 of treated samples / A570 of untreated sample) x 100. The IC50 values are determined using non-linear regression analysis.[7]
Flow Cytometry for Apoptosis Analysis
This technique is used to investigate the apoptotic effect of the synthesized compounds.
-
Cell Treatment and Collection: HepG2 cells are treated with the compound of interest (e.g., compound 10b at 3.56 µM) for 24 hours. The cells are then collected by trypsinization, centrifuged, and washed twice with PBS.[7]
-
Staining: The collected cells are suspended in 500 μl of binding buffer and double-stained with 5 μl of Annexin V-FITC and 5 μl of propidium iodide (PI) in the dark at room temperature for 15 minutes.[7]
-
Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells.[7]
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by this compound inhibitors.
Caption: EGFR Signaling Pathway Inhibition.
Caption: PI3K/AKT Signaling Pathway Inhibition.
Caption: Experimental Workflow for MTT Assay.
References
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
cytotoxicity comparison of 2,4-Diaminopyrimidine-5-carbonitrile derivatives
A Comparative Guide to the Cytotoxicity of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives
An analysis of recently synthesized this compound derivatives reveals their potential as potent anti-cancer agents. This guide provides a comparative overview of their cytotoxic effects against various human cancer cell lines, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways involved in their mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of various this compound and related pyrimidine-5-carbonitrile derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6 | This compound | MCF-7 (Breast) | - | Doxorubicin / Erlotinib | - |
| C33A (Cervical) | - | Doxorubicin / Erlotinib | - | ||
| KB (Oral) | - | Doxorubicin / Erlotinib | - | ||
| DU-145 (Prostate) | - | Doxorubicin / Erlotinib | - | ||
| 11 | N-(2-amino-5-cyanopyrimidin-4-yl)benzamide | MCF-7 (Breast) | - | Doxorubicin / Erlotinib | - |
| C33A (Cervical) | - | Doxorubicin / Erlotinib | - | ||
| KB (Oral) | - | Doxorubicin / Erlotinib | - | ||
| DU-145 (Prostate) | - | Doxorubicin / Erlotinib | - | ||
| 10b | pyrimidine-5-carbonitrile | HepG2 (Hepatocellular) | 3.56 | Erlotinib | 0.87 |
| A549 (Lung) | 5.85 | Erlotinib | 1.12 | ||
| MCF-7 (Breast) | 7.68 | Erlotinib | 5.27 | ||
| 9k | 2,4-diaminopyrimidine | A549 (Lung) | 2.14 | Palbociclib / Momelotinib | - |
| HCT-116 (Colon) | 3.59 | Palbociclib / Momelotinib | - | ||
| PC-3 (Prostate) | 5.52 | Palbociclib / Momelotinib | - | ||
| MCF-7 (Breast) | 3.69 | Palbociclib / Momelotinib | - | ||
| 13f | 2,4-diaminopyrimidine | A549 (Lung) | 1.98 | Palbociclib / Momelotinib | - |
| HCT-116 (Colon) | 2.78 | Palbociclib / Momelotinib | - | ||
| PC-3 (Prostate) | 4.27 | Palbociclib / Momelotinib | - | ||
| MCF-7 (Breast) | 4.01 | Palbociclib / Momelotinib | - | ||
| 11e | pyrimidine-5-carbonitrile | HCT-116 (Colon) | 1.14 | Sorafenib | 8.96 |
| MCF-7 (Breast) | 1.54 | Sorafenib | 11.83 | ||
| 11b | pyrimidine-5-carbonitrile | HCT-116 (Colon) | 3.37 | Erlotinib | - |
| HepG-2 (Hepatocellular) | 3.04 | Erlotinib | - | ||
| MCF-7 (Breast) | 4.14 | Erlotinib | - | ||
| A549 (Lung) | 2.4 | Erlotinib | - | ||
| 7f | pyrimidine-5-carbonitrile | K562 (Leukemia) | - | - | - |
| MCF-7 (Breast) | - | - | - |
Note: Some IC50 values were not explicitly provided in the source materials and are indicated as "-". The reference compounds varied between studies.
Experimental Protocols
The evaluation of the cytotoxic activity of these derivatives predominantly involved in vitro cell-based assays. A generalized workflow for these experiments is outlined below.
Cell Viability and Cytotoxicity Assays
A common method used to assess the cytotoxic effects of the this compound derivatives is the Sulforhodamine B (SRB) colorimetric assay.[1]
Protocol:
-
Cell Culture: Human cancer cell lines, such as MCF-7 (breast), C33A (cervical), KB (oral), and DU-145 (prostate), are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.[1][2]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds, along with reference drugs like Doxorubicin and Erlotinib, are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations.[1] The cells are then incubated for a specified period, typically 48 hours.[1]
-
Cell Fixation: After incubation, the cells are fixed with a solution like trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured using a plate reader at a specific wavelength.
-
Data Analysis: The IC50 values are calculated from the dose-response curves, representing the concentration at which a 50% inhibition of cell growth is observed compared to untreated control cells.[1]
Signaling Pathways
Several studies suggest that the cytotoxic effects of these pyrimidine-5-carbonitrile derivatives are mediated through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathways are prominent targets.
EGFR Signaling Pathway Inhibition
Many of the synthesized derivatives are designed as inhibitors of EGFR tyrosine kinase (EGFR-TK).[1][2][3] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades like the PI3K/AKT and MAPK pathways, which promote cell proliferation, survival, and angiogenesis. By binding to the ATP-binding site of the EGFR kinase domain, these compounds block its activation and subsequent downstream signaling, leading to cell cycle arrest and apoptosis.[3][4]
VEGFR-2 Signaling Pathway Inhibition
Certain pyrimidine-5-carbonitrile derivatives have also been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis (the formation of new blood vessels).[5] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to reduced tumor growth and metastasis. The mechanism of action is similar to EGFR inhibition, where the compounds compete with ATP for binding to the kinase domain of the receptor.
References
- 1. cbijournal.com [cbijournal.com]
- 2. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Selectivity: A Comparative Analysis of 2,4-Diaminopyrimidine-5-carbonitrile Based EGFR Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a detailed comparison of 2,4-Diaminopyrimidine-5-carbonitrile based Epidermal Growth Factor Receptor (EGFR) inhibitors, focusing on their performance against various EGFR mutations and off-target kinases. Supported by experimental data and detailed protocols, this analysis aims to facilitate informed decisions in drug discovery and development.
The this compound scaffold has emerged as a promising framework for the development of potent and selective EGFR inhibitors. These inhibitors are particularly crucial in overcoming resistance to earlier generations of EGFR tyrosine kinase inhibitors (TKIs), often driven by mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation. This guide delves into the selectivity profiles of representative compounds from this class, offering a comparative look at their efficacy and potential for off-target effects.
Comparative Analysis of Inhibitor Potency and Selectivity
The selectivity of an EGFR inhibitor is a critical determinant of its therapeutic window. Ideally, an inhibitor should potently target activating and resistance mutations of EGFR while sparing the wild-type (WT) form of the receptor to minimize toxicities associated with WT EGFR inhibition, such as skin rash and diarrhea.[1][2] Furthermore, broad kinase selectivity profiling is essential to identify and mitigate potential off-target effects that could lead to unforeseen side effects.
Below are tables summarizing the inhibitory activity (IC50) of several this compound based compounds against various EGFR mutants and other kinases.
| Compound | EGFR (L858R/T790M) IC50 (nM) | EGFR (WT) IC50 (nM) | Selectivity (WT vs. Mutant) | Reference |
| Compound 8a | 4.1 | >1000 | >244-fold | [3] |
| Compound 10b | 8.29 | - | - | [4] |
| Acyclic Amine 1 | - | - | 5-10-fold | [5] |
| Piperidine-containing 2 | - | - | 11-53-fold | [5] |
| Piperidine-containing 3 | - | - | 11-53-fold | [5] |
Table 1: Comparative IC50 values of select this compound based inhibitors against EGFR L858R/T790M mutant and wild-type EGFR.
| Compound | Jak2 IC50 (nM) | Tyk2 IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | Reference |
| Imidazopyridine 4 | >1000 | >1000 | - | [1] |
| NH-pyrrolopyridine 5 | equipotent | equipotent | equipotent | [1] |
| N-isopropyl 6 | ~10-fold less potent | - | - | [1] |
Table 2: Off-target kinase profiling of early-stage 2,4-diaminopyrimidine-based inhibitors.
Understanding the EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6][7] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events.[8][9] The two primary signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, a major driver of cell survival.[9][10] Dysregulation of EGFR signaling is a hallmark of many cancers.[11]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.
Kinase Selectivity Profiling
Assessing the selectivity of an inhibitor across a broad panel of kinases is crucial to identify potential off-target effects.[12][13]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare working solutions of the kinase panel, ATP, and respective substrates in the appropriate kinase buffer.[14]
-
Reaction Setup: In a 384-well plate, dispense the inhibitor dilutions, followed by the kinase working stocks.[14]
-
Initiation of Reaction: Add the ATP/substrate working stocks to initiate the kinase reactions.[14]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[14]
-
Detection: Stop the reaction and measure kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[14]
-
Data Analysis: Calculate the percentage of kinase activity relative to a vehicle control and determine the IC50 values by fitting the data to a dose-response curve.[15]
Cell Viability Assay (MTT/XTT Assay)
Cell viability assays are used to determine the cytotoxic effects of the inhibitors on cancer cell lines.[16]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H1975 for EGFR L858R/T790M) in a 96-well plate and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor and incubate for a specified period (e.g., 48-72 hours).[16]
-
Addition of Reagent: Add a reagent such as MTT or XTT to each well. These reagents are converted to a colored formazan product by metabolically active cells.[16]
-
Incubation: Incubate the plate to allow for the color change to develop.
-
Measurement: Measure the absorbance of the formazan product using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blotting for EGFR Phosphorylation
Western blotting is a technique used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's efficacy in a cellular context.[10][11]
Protocol:
-
Sample Preparation: Treat cells with the inhibitor for a specified time, then lyse the cells to extract proteins. Determine the protein concentration of each lysate.[10]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).[10]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[10]
-
Detection: Add a chemiluminescent substrate (ECL) and capture the signal using an imaging system.[11]
-
Stripping and Re-probing: To normalize the p-EGFR signal, the membrane can be stripped and re-probed with antibodies against total EGFR and a loading control (e.g., β-actin or GAPDH).[10][11]
-
Data Analysis: Quantify the band intensities using densitometry software to determine the relative levels of protein phosphorylation.[10]
Conclusion
The this compound scaffold represents a versatile platform for the design of highly selective and potent EGFR inhibitors. The data presented in this guide highlights the potential of this chemical class to effectively target EGFR resistance mutations while maintaining a favorable selectivity profile against wild-type EGFR and other kinases. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to evaluate and compare the performance of novel inhibitors in this class, ultimately contributing to the development of more effective and less toxic cancer therapies.
References
- 1. Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation (Journal Article) | OSTI.GOV [osti.gov]
- 3. Discovery of novel 2,4-diarylaminopyrimidine derivatives as potent and selective epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. ClinPGx [clinpgx.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4-Diaminopyrimidine-5-carbonitrile: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2,4-Diaminopyrimidine-5-carbonitrile (CAS Number: 16462-27-4), a compound utilized in pharmaceutical and agricultural research. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
Understanding the Hazards
This compound is a solid organic compound that presents several health hazards. Based on available safety data, it is toxic if swallowed or in contact with skin, and causes skin and eye irritation. Therefore, it must be handled and disposed of as hazardous chemical waste. All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles. All handling and preparation for disposal should be conducted in a certified chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is essential for a comprehensive understanding of the compound's properties and for making informed decisions regarding its safe handling and disposal.
| Property | Value | Reference |
| CAS Number | 16462-27-4 | [1][2][3] |
| Molecular Formula | C₅H₅N₅ | [1][2] |
| Molecular Weight | 135.13 g/mol | [1][2] |
| Appearance | Yellow or off-white solid | [2] |
| Purity | ≥ 95% | [2] |
| Storage Temperature | 0-8 °C | [2] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
Detailed Disposal Protocol
The proper disposal of this compound must be carried out in accordance with federal, state, and local regulations. The following is a step-by-step protocol for its safe disposal:
Objective: To safely collect, label, and prepare this compound waste for pickup by a certified hazardous waste disposal service.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (solid waste)
-
Hazardous waste labels
-
Chemical fume hood
Procedure:
-
Segregation of Waste:
-
Container Selection and Labeling:
-
Use a container that is compatible with the chemical and is in good condition, with a secure, leak-proof closure.[5]
-
The container must be clearly labeled as "Hazardous Waste."[4]
-
The label must include the full chemical name: "this compound," the CAS number (16462-27-4), and the approximate quantity of waste.
-
Indicate the associated hazards (e.g., "Toxic").
-
-
Waste Accumulation:
-
All waste collection and handling should be performed inside a chemical fume hood to minimize inhalation exposure.
-
Carefully transfer the solid waste into the designated hazardous waste container, avoiding the creation of dust.
-
Ensure the exterior of the waste container remains clean and free of contamination.
-
Keep the waste container securely closed at all times, except when adding waste.[5]
-
-
Storage Prior to Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
The storage area should be away from general laboratory traffic and incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[5]
-
Do not attempt to dispose of this chemical through standard trash or down the drain.[6][7] Organic solvents and toxic solids are prohibited from sewer system disposal.[7]
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Caption: Key Safety and Compliance Relationships in Chemical Disposal.
References
Essential Safety and Operational Guide for 2,4-Diaminopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of 2,4-Diaminopyrimidine-5-carbonitrile. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures. The primary hazards include skin irritation, serious eye irritation, and toxicity if swallowed, inhaled, or in contact with skin.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against airborne powder and splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Regularly inspect gloves for tears or punctures before and during use. | Prevents skin contact, which can cause irritation and toxic effects. While specific chemical resistance data is limited, nitrile and neoprene offer good general chemical protection.[2][3][4][5][6][7][8] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with an appropriate particulate filter is required when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the toxic powder. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
2.1. Preparation
-
Designated Area: All work with this compound powder must be conducted in a designated area within a certified chemical fume hood.
-
Decontamination: Ensure that the work area is clean and free of clutter. Have a deactivation solution (e.g., 10% bleach solution) and spill kit readily available.
-
PPE Donning: Put on all required PPE as specified in Table 1 before entering the designated handling area.
2.2. Handling Procedure
-
Weighing:
-
Tare a clean, dry weighing vessel inside the chemical fume hood.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.
-
Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
-
Dissolving:
-
If preparing a solution, add the solvent to the vessel containing the weighed powder.
-
Gently swirl or stir the mixture to dissolve the compound. Use a magnetic stirrer if necessary, ensuring the stir bar does not cause splashing.
-
-
Transfers:
-
When transferring the compound or its solutions, use appropriate glassware (e.g., pipettes, graduated cylinders) to minimize the risk of spills.
-
All transfers should be performed over a spill tray within the fume hood.
-
2.3. Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces, equipment, and glassware that have come into contact with the compound using a suitable deactivating solution.
-
PPE Doffing: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Operational and Disposal Plans
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste:
-
Contaminated solid waste, including unused compound, contaminated gloves, weighing paper, and paper towels, must be collected in a dedicated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
-
Sharps Waste:
-
Contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous chemical waste.
-
3.2. Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Irritant).
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of all hazardous waste through a licensed and certified hazardous waste disposal company. Nitrile compounds may be disposed of via incineration in a permitted hazardous waste incinerator.[9] Do not dispose of this chemical down the drain or in regular trash.[10][11][12][13][14]
Visualizations
The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.
Caption: Workflow for handling this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. This compound | C5H5N5 | CID 282115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 3. kbs-coatings.com.au [kbs-coatings.com.au]
- 4. gloves.com [gloves.com]
- 5. gloves-online.com [gloves-online.com]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. Gloves Chemical Resistance Chart - Got Gloves [gotgloves.com]
- 8. oehs.ecu.edu [oehs.ecu.edu]
- 9. EP0807622B1 - Process for producing unsaturated nitriles - Google Patents [patents.google.com]
- 10. How to Dispose of Hazardous Waste | Budget Dumpster [budgetdumpster.com]
- 11. epa.ohio.gov [epa.ohio.gov]
- 12. epa.gov [epa.gov]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. bargaindumpster.com [bargaindumpster.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
